molecular formula C7H8N4O B062442 8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 175965-65-8

8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B062442
CAS No.: 175965-65-8
M. Wt: 164.16 g/mol
InChI Key: JKWVYDCURGHICU-UHFFFAOYSA-N
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Description

8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a fused triazolopyridine core structure, a privileged scaffold known for its diverse biological activities. The presence of the 2-amine and 8-methoxy functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly for the development of kinase inhibitors.

Properties

IUPAC Name

8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWVYDCURGHICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461539
Record name 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175965-65-8
Record name 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-triazolo[1,5-a]pyridin-2-amine is a heterocyclic organic compound belonging to the triazolopyridine class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known basic properties of this compound, including its physicochemical characteristics, potential biological activities, and relevant experimental protocols. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates predicted values and data from closely related analogs to provide a foundational understanding for researchers. The information is presented to support further investigation and application of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine in drug discovery and development, particularly in the areas of oncology and neuroscience.

Physicochemical Properties

Table 1: Physicochemical Properties of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine and Related Compounds

Property8-Methoxy-triazolo[1,5-a]pyridin-2-amine[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-Notes
Molecular Formula C₇H₈N₄O[1][4][5][6]C₇H₉N₅O₂[7]-
Molecular Weight 164.16 g/mol [1]195.18 g/mol [7]-
Density 1.48 g/cm³ (predicted)[5]Not AvailablePredicted value.
pKa Not Experimentally DeterminedNot Experimentally DeterminedThe amino group and ring nitrogens are potential basic centers. pKa can be predicted using computational models.
Solubility Not Experimentally DeterminedNot Experimentally DeterminedThe methoxy and amine groups may impart some polarity, but the fused aromatic ring system suggests limited aqueous solubility.
Stability Not Experimentally DeterminedNot Experimentally DeterminedGenerally, triazolopyridine scaffolds are stable under normal laboratory conditions. Stability assays would be required to determine degradation pathways.

Synthesis and Characterization

While a specific, detailed synthesis protocol for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is not published, several general methods for the synthesis of substituted triazolo[1,5-a]pyridines can be adapted. A common approach involves the cyclization of a 2-aminopyridine derivative.

General Synthetic Approach

A plausible synthetic route for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is outlined below. This is a generalized protocol based on known syntheses of similar compounds.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_cyclization Cyclization cluster_product Product 2-amino-3-methoxypyridine 2-Amino-3-methoxypyridine ReactionVessel Reaction under Inert Atmosphere 2-amino-3-methoxypyridine->ReactionVessel Reagent Cyclizing Reagent (e.g., Cyanogen bromide) Reagent->ReactionVessel CyclizationStep Intramolecular Cyclization ReactionVessel->CyclizationStep FinalProduct 8-Methoxy-triazolo[1,5-a]pyridin-2-amine CyclizationStep->FinalProduct

Caption: Generalized synthetic workflow for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-amino-3-methoxypyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the cyclizing agent (e.g., cyanogen bromide, 1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.

  • Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Signaling Pathways

The triazolopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. While specific biological data for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is scarce, its structural features suggest potential activity in several areas.

Kinase Inhibition

The triazolopyridine and related triazolopyrimidine cores are known to act as hinge-binding motifs in various protein kinases.[1] This interaction is crucial for the inhibition of kinase activity, which is often dysregulated in cancer. Therefore, 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is a candidate for screening against various kinase families, such as tyrosine kinases and serine/threonine kinases.

Kinase_Inhibition_Pathway Compound 8-Methoxy-triazolo [1,5-a]pyridin-2-amine Kinase Protein Kinase (e.g., Tyr, Ser/Thr Kinase) Compound->Kinase Binds to ATP binding site Inhibition Inhibition PhosphorylatedSubstrate Phosphorylated Substrate Protein Kinase->PhosphorylatedSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellularResponse Downstream Cellular Responses (Proliferation, Survival, etc.) PhosphorylatedSubstrate->CellularResponse Inhibition->Kinase

Caption: Proposed mechanism of kinase inhibition by 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.

Central Nervous System (CNS) Activity

Many pyridine-containing compounds exhibit activity in the central nervous system.[3] The ability of a molecule to cross the blood-brain barrier is a key determinant of its potential as a CNS therapeutic. The relatively small size and lipophilic character of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine suggest that it may have the potential to penetrate the CNS.[1] Further studies would be required to evaluate its activity on CNS targets such as neurotransmitter receptors or enzymes involved in neurodegenerative diseases.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine, a series of in vitro assays can be performed.

Kinase Inhibition Assay (General Protocol)
  • Assay Principle: A common method to assess kinase inhibition is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

  • Materials:

    • Kinase of interest (e.g., a specific tyrosine kinase)

    • Substrate peptide

    • ATP

    • 8-Methoxy-triazolo[1,5-a]pyridin-2-amine (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and ATP to the wells of the 384-well plate.

    • Add the diluted compound or DMSO (as a control) to the respective wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
  • Assay Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability across the blood-brain barrier.

  • Materials:

    • PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

    • Porcine brain lipid solution

    • Phosphate-buffered saline (PBS)

    • 8-Methoxy-triazolo[1,5-a]pyridin-2-amine (dissolved in a suitable buffer)

  • Procedure:

    • Coat the filter of the donor plate with the porcine brain lipid solution.

    • Add the test compound solution to the donor wells.

    • Fill the acceptor wells with PBS.

    • Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: The permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time. Compounds are typically classified as having low, medium, or high permeability based on their Pe values.

Conclusion

8-Methoxy-triazolo[1,5-a]pyridin-2-amine is a compound with significant potential for further investigation in drug discovery. While direct experimental data on its basic properties are limited, its structural similarity to known bioactive molecules, particularly kinase inhibitors and CNS-active agents, provides a strong rationale for its exploration. The experimental protocols outlined in this guide offer a starting point for researchers to characterize its physicochemical properties and evaluate its biological activity. Further studies are warranted to fully elucidate the therapeutic potential of this promising molecule.

References

An In-depth Technical Guide to 8-Methoxy-triazolo[1,5-a]pyridin-2-amine (CAS 175965-65-8)

An In-depth Technical Guide to 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS 175965-65-8)

A review of available scientific literature and data for researchers, scientists, and drug development professionals.

Introduction

8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine, with the CAS number 175965-65-8, is a heterocyclic organic compound belonging to the triazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable building block in the design of bioactive molecules, particularly kinase inhibitors. This technical guide aims to provide a comprehensive overview of the available scientific and technical data for this specific compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is presented in Table 1. This data is primarily sourced from chemical supplier databases and safety data sheets.

PropertyValueSource
CAS Number 175965-65-8[2]
Molecular Formula C₇H₈N₄O[2]
Molecular Weight 164.16 g/mol [2]
Appearance Not specified (likely a solid)-
Solubility Not specified-
Storage Temperature Room temperature[2]

Synthesis

Detailed, peer-reviewed synthetic protocols specifically for 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine are not extensively documented. However, the synthesis of the broader class of[1][2][3]triazolo[1,5-a]pyridines is well-established. Common synthetic strategies include:

  • Cyclization of 2-aminopyridines: This is a prevalent method where a substituted 2-aminopyridine undergoes cyclization with various reagents. For instance, N-(pyridin-2-yl)formamidoximes can be cyclized under mild conditions with trifluoroacetic anhydride.

  • Oxidative N-N bond formation: This approach involves the intramolecular annulation of N-(pyridin-2-yl)benzimidamides, often mediated by reagents like phenyliodine bis(trifluoroacetate) (PIFA), to form the triazole ring.

  • Copper-catalyzed reactions: Copper catalysts can be employed for the reaction of 2-aminopyridines with nitriles in the presence of an oxidant to construct the triazolopyridine core.

A plausible synthetic workflow for the preparation of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine, based on general methods for this class of compounds, is depicted below.

Gcluster_startStarting Materialscluster_reactionReaction Stepscluster_productProduct2-amino-3-methoxypyridine2-Amino-3-methoxypyridineCyclizationCyclization Reaction2-amino-3-methoxypyridine->CyclizationCyanogen_bromideCyanogen bromide(or similar reagent)Cyanogen_bromide->CyclizationTarget_Compound8-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amineCyclization->Target_Compound

Caption: A generalized synthetic pathway for 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Biological Activity and Potential Applications

While specific biological data for 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is scarce, the triazolopyridine scaffold is a well-recognized pharmacophore in drug discovery. Its primary utility lies in its role as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors for oncology and potential treatments for central nervous system (CNS) disorders.[2]

Kinase Inhibition

The triazolopyridine core is a common feature in numerous patented kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the triazolopyridine scaffold to fit into the ATP-binding site of various kinases makes it an attractive starting point for the design of targeted therapies. It is plausible that derivatives of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine could be investigated as inhibitors of various kinases, such as:

  • Janus Kinases (JAKs): Inhibitors of JAKs are used in the treatment of myelofibrosis, rheumatoid arthritis, and other inflammatory diseases.

  • Phosphoinositide 3-kinases (PI3Ks): PI3K inhibitors are being developed for various cancers.

  • Tyrosine Kinases: Many tyrosine kinases are oncoproteins and are major targets for cancer therapy.

GStart8-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amineDerivatizationChemical DerivatizationStart->DerivatizationSynthetic ChemistryScreeningKinase Inhibitor ScreeningDerivatization->ScreeningLibrary of AnalogsLead_CompoundLead Compound forKinase-Related DiseaseScreening->Lead_CompoundIdentified Hit

Caption: A conceptual workflow for utilizing the target compound in kinase inhibitor discovery.

Central Nervous System (CNS) Applications

There are indications that 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine may possess the ability to cross the blood-brain barrier, a critical property for drugs targeting the CNS.[2] This suggests its potential as a scaffold for the development of treatments for neurological and psychiatric disorders. The triazolopyridine and related triazolopyrimidine cores have been explored for their activity against various CNS targets.

Conclusion and Future Directions

8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a compound with a chemical structure that holds promise for applications in drug discovery, particularly in the fields of oncology and neuroscience. However, the currently available public information is limited, highlighting a significant gap in the scientific literature.

Future research efforts should focus on:

  • Development and publication of a detailed and optimized synthetic protocol. This would facilitate wider access and investigation of this compound by the research community.

  • Comprehensive biological screening. A systematic evaluation of its activity against a broad panel of kinases and other relevant biological targets would be invaluable.

  • In-depth pharmacokinetic and pharmacodynamic studies. Characterizing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to penetrate the CNS, would provide crucial data for its potential as a drug scaffold.

  • Exploration of its derivatization potential. Synthesizing and testing a library of analogs could uncover novel structure-activity relationships and lead to the discovery of potent and selective therapeutic agents.

An In-Depth Technical Guide to 8-Methoxy-triazolo[1,5-a]pyridin-2-amine: Molecular Structure and Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential therapeutic applications of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine. This heterocyclic compound, belonging to the versatile triazolopyridine class, has garnered interest in medicinal chemistry due to its structural similarity to purine nucleosides and its potential as a kinase inhibitor. This document details its physicochemical properties, provides a plausible synthesis protocol, and explores its likely mechanism of action, with a focus on the Janus kinase (JAK) signaling pathway. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams.

Core Molecular Structure and Properties

8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a fused heterocyclic system with the chemical formula C₇H₈N₄O. Its structure is characterized by a pyridine ring fused with a 1,2,4-triazole ring, with a methoxy group at position 8 and an amine group at position 2. This arrangement of nitrogen atoms makes it a potential ligand for various biological targets.

Physicochemical Data

A summary of the key physicochemical properties of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is provided in the table below.

PropertyValueReference
Chemical Name 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine-
CAS Number 175965-65-8[4]
Molecular Formula C₇H₈N₄O[5]
Molecular Weight 164.16 g/mol [5]
MDL Number MFCD11520368[5]
Spectral Data (Predicted)

Due to the limited availability of public experimental spectral data for this specific molecule, the following tables present predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on computational models and analysis of closely related structures.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5d1HH-5
~6.8t1HH-6
~6.5d1HH-7
~5.5s (br)2H-NH₂
~3.9s3H-OCH₃

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~160C-2
~155C-8a
~148C-8
~140C-5
~110C-7
~105C-6
~55-OCH₃

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold. A general and adaptable protocol is outlined below.

Proposed Experimental Protocol

Reaction Scheme:

Starting Materials: 2-amino-3-methoxypyridine and a suitable cyanamide derivative or a related cyclization precursor.

Step-by-step Procedure:

  • Preparation of the N-(3-methoxypyridin-2-yl)guanidine intermediate:

    • To a solution of 2-amino-3-methoxypyridine in a suitable solvent (e.g., ethanol or isopropanol), add an equimolar amount of a cyanamide derivative (e.g., N,N-dimethyl-N'-cyanoguanidine).

    • Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Oxidative Cyclization to form the triazolopyridine ring:

    • Dissolve the purified N-(3-methoxypyridin-2-yl)guanidine intermediate in a suitable solvent (e.g., dimethylformamide or acetic acid).

    • Add an oxidizing agent, such as lead tetraacetate or (diacetoxyiodo)benzene, portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding water or a reducing agent solution (e.g., sodium thiosulfate).

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product, 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine, by recrystallization or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: 2-amino-3-methoxypyridine Cyanamide derivative Step1 Step 1: Guanidine Formation Solvent: Ethanol Catalyst: Acid Heat to reflux Start->Step1 Intermediate N-(3-methoxypyridin-2-yl)guanidine Step1->Intermediate Step2 Step 2: Oxidative Cyclization Solvent: DMF Oxidizing Agent Intermediate->Step2 Purification Purification (Chromatography/Recrystallization) Step2->Purification Product 8-Methoxy-triazolo[1,5-a]pyridin-2-amine Purification->Product

Caption: Proposed synthesis workflow for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.

Biological Activity and Mechanism of Action

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a well-established pharmacophore in drug discovery, known to exhibit a range of biological activities. Compounds containing this core structure have been identified as potent inhibitors of various kinases, including Janus kinases (JAKs).[2][3][6]

Potential as a JAK2 Inhibitor

The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is vital for processes such as hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway, particularly through mutations or overactivation of JAK2, is implicated in various myeloproliferative neoplasms and inflammatory diseases.[6]

8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine, based on its structural similarity to known JAK2 inhibitors, is a promising candidate for targeting this kinase.[2] The triazolopyridine core can act as a hinge-binder in the ATP-binding pocket of the kinase domain, while the substituents can be tailored to enhance potency and selectivity.

JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation to Nucleus GeneTranscription Gene Transcription DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor Binding Inhibitor 8-Methoxy-triazolo[1,5-a]pyridin-2-amine Inhibitor->JAK2 Inhibition

References

The Elusive Mechanism of Action: A Technical Guide to 8-Methoxy-triazolo[1,5-A]pyridin-2-amine and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific, in-depth research detailing the definitive mechanism of action for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine (CAS No. 175965-65-8) is not available in the public scientific literature. Commercial suppliers suggest its use as a synthetic intermediate in the development of kinase inhibitors for oncology and as a scaffold for central nervous system agents, owing to its predicted ability to cross the blood-brain barrier. The following guide, therefore, provides a comprehensive overview of the established and proposed mechanisms of action for the broader triazolo[1,5-a]pyridine and related triazolopyrimidine classes of compounds, offering a predictive framework for the potential biological activities of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.

Executive Summary

The triazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Depending on the substitution pattern on the core ring system, these compounds have been shown to target a wide array of enzymes and cellular pathways. This guide synthesizes the current understanding of these mechanisms, providing researchers and drug development professionals with a foundational knowledge base for this versatile class of molecules. The potential therapeutic applications span from infectious diseases and diabetes to cancer and inflammatory disorders.

The Versatility of the Triazolo[1,5-a]pyridine Scaffold: A Survey of Known Mechanisms of Action

The biological activity of triazolo[1,5-a]pyridine derivatives is highly contingent on the nature and position of their substituents. Below, we explore the primary mechanisms of action identified for various analogs.

Enzyme Inhibition

A predominant mechanism of action for this class of compounds is the direct inhibition of key enzymes involved in various pathological processes.

  • 14α-demethylase Inhibition: Certain[1][2][3]triazolo[1,5-a]pyridine derivatives have been identified as potent trypanocidal agents. These compounds act by inhibiting 14α-demethylase, a critical enzyme in the sterol biosynthesis pathway of Trypanosoma cruzi.[1] This inhibition disrupts the parasite's cell membrane integrity, leading to cell cycle arrest and eventual cell death.[1]

  • α-Glucosidase Inhibition: In the context of metabolic diseases,[1][2][4]triazolo[1,5-a]pyridine derivatives have been investigated as inhibitors of α-glucosidase. This enzyme is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: The related[1][2][3]triazolo[4,5-d]pyrimidine scaffold has been shown to produce potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).[4] LSD1 is a key enzyme in epigenetic regulation, and its overexpression is implicated in various cancers. Inhibition of LSD1 can lead to the suppression of cancer cell proliferation and migration.[4]

  • Janus Kinase (JAK) Inhibition: Analogs such as 5-Ethoxy-[1][2][4]triazolo[1,5-a]pyridin-2-amine have been reported to inhibit Janus kinases (JAK1 and JAK2). The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is associated with inflammatory and autoimmune diseases.

  • Prolyl Hydroxylase Domain (PHD) Enzyme Inhibition: The same 5-ethoxy analog also shows inhibitory activity against PHD-1. PHDs are involved in the cellular response to hypoxia, and their inhibition can have therapeutic implications in conditions like anemia and ischemia.

Modulation of Cellular Pathways and Structures

Beyond direct enzyme inhibition, triazolopyridine derivatives can also exert their effects by modulating complex cellular processes.

  • Microtubule Destabilization: The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been incorporated into anticancer agents that target microtubule dynamics. These compounds can inhibit tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

  • Retinoid-related Orphan Receptor γt (RORγt) Inverse Agonism: 5-Ethoxy-[1][2][4]triazolo[1,5-a]pyridin-2-amine has been described as an inverse agonist of RORγt. RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of autoimmune and inflammatory diseases.

Quantitative Data for Triazolopyridine Analogs

While specific quantitative data for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine is unavailable, the following table summarizes the reported inhibitory concentrations for related compounds against their respective targets.

Compound Class/AnalogTargetIC50/MICDisease Area
[1][2][3]Triazolo[1,5-a]pyridine derivative (Compound 16)T. cruzi 14α-demethylaseNot specifiedChagas Disease
[1][2][4]Triazolo[1,5-a]pyrimidine derivative (Compound 5p)LSD10.154 µMCancer
[1][2][3]Triazolo[4,5-d]pyrimidine derivative (Compound 27)LSD10.564 µMCancer

Postulated Signaling Pathways and Workflows

The diverse mechanisms of action of the triazolopyridine scaffold can be visualized through their impact on various signaling pathways.

sterol_biosynthesis_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ... lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol (Fungal/Parasitic Membrane) lanosterol->ergosterol Multiple Steps demethylase 14α-demethylase triazolopyridine [1,2,3]Triazolo[1,5-a]pyridine Derivative triazolopyridine->demethylase Inhibition

Caption: Inhibition of the Sterol Biosynthesis Pathway by Triazolopyridine Analogs.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p stat_p->stat_p nucleus Nucleus stat_p->nucleus Translocation gene_expression Gene Expression (Inflammation) nucleus->gene_expression triazolopyridine 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine triazolopyridine->jak Inhibition

Caption: Postulated Inhibition of the JAK-STAT Signaling Pathway.

Experimental Protocols: A General Overview

Detailed experimental protocols for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine are not available. However, the characterization of related compounds typically involves the following assays:

Enzyme Inhibition Assays
  • Objective: To determine the in vitro potency of the compound against a specific enzyme.

  • General Procedure:

    • The purified recombinant enzyme is incubated with its substrate in a suitable buffer system.

    • The compound of interest is added at varying concentrations.

    • The reaction progress is monitored by measuring the formation of a product or the depletion of a substrate, often using a spectrophotometric or fluorometric method.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Cell-Based Assays
  • Objective: To assess the effect of the compound on a specific cellular process or pathway.

  • General Procedure (e.g., for anticancer activity):

    • Cancer cell lines are cultured in appropriate media.

    • Cells are treated with the compound at various concentrations for a defined period (e.g., 24, 48, or 72 hours).

    • Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

    • The GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) is determined.

    • Further mechanistic studies, such as cell cycle analysis by flow cytometry or western blotting for pathway-specific protein markers, may be conducted.

In Vivo Efficacy Studies
  • Objective: To evaluate the therapeutic potential of the compound in a living organism.

  • General Procedure (e.g., for a cancer xenograft model):

    • Immunocompromised mice are implanted with human tumor cells.

    • Once tumors are established, the mice are treated with the compound or a vehicle control.

    • Tumor growth is monitored over time.

    • At the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth.

Conclusion and Future Directions

The triazolo[1,5-a]pyridine scaffold represents a fertile ground for the discovery of novel therapeutics. While the precise mechanism of action for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine remains to be elucidated, the extensive research on its analogs provides a strong foundation for predicting its potential biological targets. Future research should focus on the systematic biological evaluation of this specific compound to uncover its definitive mechanism of action and to explore its therapeutic potential in relevant disease models. This will likely involve broad-based screening against a panel of kinases and other enzymes, followed by in-depth cell-based and in vivo studies to validate the initial findings.

References

The Biological Versatility of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Potential Biological Activities, Mechanisms of Action, and Experimental Protocols Related to the 8-Methoxy-triazolo[1,5-a]pyridin-2-amine Scaffold

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. As a key analog, 8-Methoxy-triazolo[1,5-a]pyridin-2-amine serves as a crucial starting material in the synthesis of targeted therapeutics, particularly in the realms of oncology and neurology. Its structural features suggest a high potential for interaction with various biological targets, including protein kinases and components of the central nervous system. This technical guide provides a comprehensive overview of the documented biological activities of structurally related triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine analogs, offering insights into the potential therapeutic applications of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine. The information presented herein is intended for researchers, scientists, and drug development professionals.

Potential Biological Activities and Therapeutic Targets

While specific biological data for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is not extensively available in the public domain, the biological activities of its close structural analogs provide a strong indication of its potential therapeutic applications. These activities span across several key areas of drug discovery.

Kinase Inhibition

The triazolopyridine and triazolopyrimidine cores are frequently found in potent and selective kinase inhibitors.[4] Analogs of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine have shown inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases.

  • Janus Kinases (JAKs): Derivatives of the triazolopyridine scaffold have been identified as selective JAK1 inhibitors.[4] Filgotinib (GLPG0634), a notable example, demonstrates significant selectivity for JAK1 over other JAK isoforms.[4]

  • Casein Kinase 1δ (CK1δ): A series of 7-amino-[1][2][3]triazolo[1,5-a][1][5][6]triazines have been developed as ATP-competitive inhibitors of CK1δ, a kinase implicated in neurodegenerative diseases.[7]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine scaffold, structurally related to triazolo[1,5-a]pyridine, is a core component of several potent Trk inhibitors used in cancer therapy.[8][9]

The general mechanism for kinase inhibition by these compounds involves competition with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.

Neuroprotection and CNS Activity

The potential for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine to cross the blood-brain barrier makes it an attractive scaffold for CNS drug discovery.[10] Analogs have demonstrated neuroprotective effects through various mechanisms.

  • Microtubule Stabilization: Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to act as microtubule-stabilizing agents, a therapeutic strategy being explored for neurodegenerative conditions like Alzheimer's disease.[1]

  • Anticonvulsant Activity: Derivatives of[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one have been identified as positive modulators of the GABAA receptor, exhibiting potent anticonvulsant activity with low neurotoxicity in preclinical models.[2]

Antimicrobial and Other Activities

The triazolopyridine scaffold has also been investigated for its potential in treating infectious diseases and metabolic disorders.

  • Antimicrobial Activity: Various triazolopyridine derivatives have been synthesized and screened for their in vitro antimicrobial activity against a range of bacterial and fungal pathogens.[3][5][11]

  • α-Glucosidase Inhibition: A series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in the management of type 2 diabetes.[6]

Quantitative Biological Data of Analogs

The following tables summarize the quantitative biological data for various triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine analogs, providing a reference for the potential potency of derivatives of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.

Table 1: Kinase Inhibitory Activity of Triazolopyridine and Related Analogs

Compound ClassTarget KinaseIC50 (nM)Assay TypeReference
TriazolopyridineJAK110Recombinant JAKs[4]
7-Amino-[1][2][3]triazolo[1,5-a][1][5][6]triazineCK1δ2080Biochemical Assay[7]
Pyrazolo[1,5-a]pyrimidineTrkA<5Biochemical Assay[9]
Pyrazolo[1,5-a]pyrimidineTrkB<5Biochemical Assay[9]
Pyrazolo[1,5-a]pyrimidineTrkC<5Biochemical Assay[9]

Table 2: Anticonvulsant Activity of Triazolopyrimidine Analogs

CompoundAnimal ModelED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (TD50/ED50)Reference
Compound 5cPTZ-induced seizures31.81>55017.22[2]
Compound 5ePTZ-induced seizures40.95372.29.09[2]

Table 3: α-Glucosidase Inhibitory Activity of Triazolopyridine Analogs

CompoundIC50 (µM)Reference Compound (Acarbose) IC50 (µM)Reference
Compound 15j6.60 ± 0.09750.00 ± 0.56[6]
Compound 15a20.32 ± 0.11750.00 ± 0.56[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the biological evaluation of triazolo[1,5-a]pyridine and related analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized representation of methods used to assess the inhibitory activity of compounds against protein kinases.

  • Reagents and Materials:

    • Recombinant human kinase enzyme (e.g., JAK1, CK1δ, TrkA).

    • Kinase substrate (e.g., a specific peptide or protein).

    • ATP (Adenosine triphosphate).

    • Test compounds dissolved in DMSO.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the compound dilutions to the assay wells.

    • Add the kinase enzyme and substrate solution to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60-120 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Antimicrobial Susceptibility Testing (Well Diffusion Method)

This protocol outlines a common method for screening compounds for antimicrobial activity.[5]

  • Reagents and Materials:

    • Test microorganisms (bacterial and fungal strains).

    • Mueller-Hinton agar (for bacteria) or Malt agar (for fungi).

    • Sterile broth (Mueller-Hinton for bacteria, Malt for fungi).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Positive control antibiotics.

    • Sterile swabs and Petri dishes.

  • Procedure:

    • Prepare an inoculum suspension of the test microorganism in sterile broth, adjusted to a standard turbidity (e.g., 0.5 McFarland).

    • Inoculate the surface of the agar plates evenly using a sterile swab dipped in the inoculum suspension.

    • Create wells of a specific diameter in the agar using a sterile borer.

    • Add a defined volume of the test compound solution, solvent control, and positive control antibiotic into separate wells.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • Measure the diameter of the zone of inhibition around each well.

    • Compare the zone of inhibition of the test compounds to the controls to determine the antimicrobial activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activity of triazolo[1,5-a]pyridine analogs.

Kinase_Inhibition_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase (e.g., Trk) JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Downstream Downstream Signaling (Proliferation, Survival) Gene Gene Expression Nucleus->Gene Gene->Downstream Inhibitor 8-Methoxy-triazolo[1,5-a]pyridin-2-amine (Analog) Inhibitor->JAK Inhibition caption Fig 1. Potential inhibition of the JAK-STAT signaling pathway.

Fig 1. Potential inhibition of the JAK-STAT signaling pathway.

Experimental_Workflow start Start: Synthesis of Analogs screening Primary Screening (e.g., Kinase Panel) start->screening hit_id Hit Identification (Active Compounds) screening->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) dose_response->cell_based in_vivo In Vivo Studies (Animal Models) cell_based->in_vivo lead_opt Lead Optimization in_vivo->lead_opt end End: Preclinical Candidate lead_opt->end

Fig 2. A typical drug discovery workflow for triazolopyridine analogs.

Conclusion

8-Methoxy-triazolo[1,5-a]pyridin-2-amine represents a valuable scaffold for the development of novel therapeutics. Based on the extensive research conducted on its structural analogs, this compound holds significant promise as a starting point for the design of potent and selective inhibitors of various protein kinases, as well as modulators of CNS targets. The data and protocols summarized in this guide provide a solid foundation for researchers to initiate and advance drug discovery programs centered around this versatile chemical entity. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine and its derivatives.

References

In-Depth Spectroscopic Analysis of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine. Due to the limited availability of specific, publicly accessible experimental spectra for this compound, this document focuses on its established chemical identity and presents predicted spectroscopic data based on the analysis of closely related analogs and foundational principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts.

Chemical Identity

PropertyValue
Chemical Name 8-Methoxy-triazolo[1,5-a]pyridin-2-amine
CAS Number 175965-65-8
Molecular Formula C₇H₈N₄O
Molecular Weight 164.16 g/mol
Structure

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine. These predictions are derived from the analysis of similar triazolopyridine structures and general principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8Doublet1HH-5
~6.8 - 7.1Triplet1HH-6
~6.5 - 6.7Doublet1HH-7
~6.0 - 6.3Broad Singlet2H-NH₂ (amine)
~3.9 - 4.1Singlet3H-OCH₃ (methoxy)

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
~160 - 165C-2 (C-NH₂)
~150 - 155C-8a
~145 - 150C-8 (C-OCH₃)
~125 - 130C-5
~110 - 115C-7
~105 - 110C-6
~55 - 60-OCH₃ (methoxy)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadN-H stretch (amine)
2950 - 3100MediumC-H stretch (aromatic)
2850 - 2950MediumC-H stretch (methoxy)
1620 - 1660StrongC=N stretch (ring)
1580 - 1620StrongN-H bend (amine)
1450 - 1550MediumC=C stretch (aromatic ring)
1200 - 1300StrongC-O stretch (methoxy)
1000 - 1100StrongC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
164.07[M]⁺ (Molecular ion)
149.05[M-CH₃]⁺
135.06[M-NH₂-H]⁺
121.06[M-C₂H₃O]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be necessary (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the powdered compound directly on the ATR crystal.

  • Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel or synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 8-Methoxy- triazolo[1,5-a]pyridin-2-amine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Peak Assignment NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

In-depth Technical Guide: 8-Methoxy-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the solubility and stability of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document is intended to serve as a foundational resource for researchers working with this compound, offering available data on its physicochemical properties, along with methodologies for its characterization. Due to the limited publicly available data specifically for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine, this guide also incorporates general principles and experimental approaches applicable to the broader class of triazolo[1,5-a]pyridine derivatives to provide a predictive framework.

Introduction

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds are known to interact with a variety of biological targets, and their physicochemical properties, such as solubility and stability, are critical determinants of their therapeutic potential. 8-Methoxy-triazolo[1,5-a]pyridin-2-amine, with its specific substitution pattern, presents a unique profile that warrants detailed investigation for its application in drug development.

Physicochemical Properties

A thorough search of available scientific literature and chemical databases reveals a significant lack of specific experimental data on the solubility and stability of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine (CAS Number: 175965-65-8). Chemical supplier databases list the compound but often lack detailed physicochemical information. For instance, some sources explicitly state that solubility data is not available.

Given the absence of specific data, a general understanding can be extrapolated from the structural features of the molecule and the broader family of triazolo[1,5-a]pyridines. The presence of the methoxy group is anticipated to influence its solubility profile, potentially enhancing it in certain organic solvents. The amine group and the nitrogen atoms in the triazole ring can participate in hydrogen bonding, which will affect its solubility in protic solvents.

General Experimental Protocols for Solubility and Stability Assessment

For researchers seeking to characterize 8-Methoxy-triazolo[1,5-a]pyridin-2-amine, the following standard experimental protocols are recommended.

Solubility Determination

A common and reliable method for determining thermodynamic solubility is the shake-flask method.

Experimental Workflow: Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess amount of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine prep2 Add to a known volume of the desired solvent (e.g., water, PBS, DMSO) prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium prep2->equil1 sep1 Centrifuge or filter the suspension to separate undissolved solid equil1->sep1 anal1 Collect the supernatant sep1->anal1 anal2 Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS) anal1->anal2 anal3 Calculate solubility (e.g., in µg/mL or µM) anal2->anal3

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Assessing the chemical stability of a compound is crucial. This can be evaluated under various conditions, including different pH values and in the presence of biological matrices.

Experimental Workflow: pH and Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare stock solution of the compound prep2 Incubate with buffers of varying pH (e.g., pH 2, 7.4, 9) or plasma prep1->prep2 inc1 Incubate at a constant temperature (e.g., 37°C) prep2->inc1 inc2 Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 24 hours) inc1->inc2 anal1 Quench the reaction (e.g., with acetonitrile) inc2->anal1 anal2 Analyze the remaining parent compound by LC-MS/MS anal1->anal2 anal3 Calculate the percentage of compound remaining over time and determine half-life (t½) anal2->anal3 G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Cell Proliferation,\nSurvival, etc. Cell Proliferation, Survival, etc. Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)->Cell Proliferation,\nSurvival, etc. 8-Methoxy-triazolo[1,5-a]pyridin-2-amine 8-Methoxy-triazolo[1,5-a]pyridin-2-amine 8-Methoxy-triazolo[1,5-a]pyridin-2-amine->Receptor Tyrosine Kinase (RTK) Inhibition

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyridine core, a fused heterocyclic system combining the structural features of triazole and pyridine, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide array of biological targets have led to the development of numerous clinically significant drugs. This in-depth technical guide chronicles the discovery and historical evolution of triazolopyridine compounds, from their initial synthesis to their contemporary applications in drug discovery. It provides a comprehensive overview of key synthetic milestones, detailed experimental protocols for seminal reactions, and a quantitative analysis of the structure-activity relationships of notable derivatives. Furthermore, this guide elucidates the intricate signaling pathways modulated by triazolopyridine-based drugs, offering a molecular-level understanding of their therapeutic effects.

A Historical Overview of Triazolopyridine Chemistry

The journey of triazolopyridine compounds began in the mid-20th century, with early explorations into the synthesis of novel fused heterocyclic systems. One of the foundational methods for the preparation of the[1][2][3]triazolo[4,3-a]pyridine scaffold involves the cyclization of 2-hydrazinopyridine with various one-carbon synthons.

A seminal contribution to the systematic synthesis and characterization of triazolopyridine systems was made by Potts and his collaborators in the 1960s. Their work laid the groundwork for a deeper understanding of the chemical reactivity and properties of these bicyclic heterocycles.[4] The initial synthetic strategies were often characterized by harsh reaction conditions, such as the use of strong acids or high temperatures, which limited the scope of compatible functional groups.

The latter half of the 20th century and the early 21st century witnessed a paradigm shift in the synthesis of triazolopyridines, driven by the demands of medicinal chemistry for milder, more efficient, and diverse synthetic routes.[5] The advent of modern synthetic methodologies, including microwave-assisted synthesis, transition metal-catalyzed cross-coupling reactions, and multi-component reactions, has revolutionized the accessibility of a vast chemical space of triazolopyridine derivatives.[5][6] These advancements have enabled the fine-tuning of the physicochemical and pharmacological properties of these compounds, leading to the discovery of potent and selective drug candidates.

A significant milestone in the history of triazolopyridines was the discovery and development of drugs like trazodone and zolpidem . Trazodone, an antidepressant first approved in 1981, features a[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one core and exhibits a multi-target mechanism of action.[7][8] Zolpidem, a non-benzodiazepine hypnotic agent introduced in Europe in 1988 and approved in the US in 1992, possesses an imidazo[1,2-a]pyridine scaffold, a related but distinct heterocyclic system that shares some structural similarities with triazolopyridines.[1] The commercial success of these drugs spurred further interest in the therapeutic potential of triazolopyridine and related fused pyridine heterocyclic systems.

More recently, the triazolopyridine scaffold has been utilized in the development of targeted therapies, including kinase inhibitors and other modulators of cellular signaling. This demonstrates the enduring relevance and adaptability of this remarkable heterocyclic core in modern drug discovery.

Physicochemical and Biological Properties of Key Triazolopyridine Derivatives

The therapeutic utility of triazolopyridine compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their biological activity. The following tables summarize key quantitative data for representative triazolopyridine-based drugs and clinical candidates.

CompoundMolecular FormulaMolecular Weight ( g/mol )logPpKaMelting Point (°C)Water Solubility
Trazodone C19H22ClN5O371.92.686.14 (basic)231-2340.29 g/L
Zolpidem C19H21N3O307.42.426.219623 mg/mL (as hemitartrate)
Filgotinib C21H23N5O3S425.5----

Table 1: Physicochemical Properties of Selected Triazolopyridine Derivatives. [7][9][10][11]

CompoundTarget(s)IC50 / Ki (nM)Biological Activity
Trazodone 5-HT2A ReceptorKi: 14Antagonist
5-HT Transporter (SERT)Ki: 160-280Inhibitor
α1-Adrenergic ReceptorKi: 15Antagonist
H1 ReceptorKi: 42Antagonist
5-HT1A ReceptorKi: 118Partial Agonist
Zolpidem GABAA Receptor (α1 subunit)-Positive Allosteric Modulator
Filgotinib JAK1IC50: 10Inhibitor
JAK2IC50: 28Inhibitor
p38 MAP Kinase Inhibitor (Example) p38αIC50: 15-100Inhibitor
SMO Inhibitor (Example A11) SMO (wild-type)IC50: 270Inhibitor

Table 2: Biological Activity of Selected Triazolopyridine Derivatives. [3][12][13][14][15]

Key Experimental Protocols

Classical Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Core via Dehydrative Cyclization

This method represents a foundational approach to the synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold from 2-hydrazinopyridine.

Reaction Scheme:

Detailed Protocol for the Synthesis of 3-Phenyl-[1][2][3]triazolo[4,3-a]pyridine:

  • Preparation of the Hydrazone Intermediate:

    • To a solution of 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol, add benzaldehyde (1.0 eq).

    • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours, during which the hydrazone product may precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Oxidative Cyclization:

    • Suspend the prepared hydrazone (1.0 eq) in a suitable solvent, such as dichloromethane or chloroform.

    • Add an oxidizing agent, for example, N-bromosuccinimide (NBS) or (diacetoxy)iodobenzene (PIDA), portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.

Modern Microwave-Assisted Synthesis of[1][2][3]Triazolo[1,5-a]pyridines

This protocol exemplifies a contemporary, efficient method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine isomer.[6]

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup:

    • In an oven-dried microwave vial, combine the enaminonitrile (1.0 eq) and the corresponding benzohydrazide (2.0 eq).

    • Evacuate the vial and backfill with an inert atmosphere (e.g., nitrogen or argon).

    • Add dry toluene as the solvent.

  • Microwave Irradiation:

    • Seal the reaction vial and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (typically 15-60 minutes), monitoring the pressure inside the vial.

  • Work-up and Purification:

    • After the reaction is complete (as monitored by TLC), cool the vial to room temperature.

    • Directly load the reaction mixture onto a silica gel column.

    • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure[1][2][3]triazolo[1,5-a]pyridine product.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of triazolopyridine derivatives stem from their ability to interact with a range of biological targets, thereby modulating key signaling pathways.

Modulation of GABAergic Neurotransmission

Certain triazolopyridine-related compounds, most notably zolpidem, exert their sedative-hypnotic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Zolpidem and similar compounds act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site, known as the benzodiazepine (BZD) binding site. This binding event potentiates the effect of GABA, leading to enhanced inhibitory neurotransmission. The BZD binding site is located at the interface between the α and γ subunits of the pentameric GABA-A receptor.[15][16][17]

GABAA_Receptor_Modulation cluster_receptor GABAA Receptor alpha1 α1 beta2_1 β2 gamma2 γ2 alpha1_2 α1 Cl_ion Cl- gamma2->Cl_ion Enhances Channel Opening beta2_2 β2 GABA GABA GABA->beta2_1 Binds to α/β interface Zolpidem Triazolopyridine (e.g., Zolpidem) Zolpidem->gamma2 Binds to α/γ interface Neuron Postsynaptic Neuron Cl_ion->Neuron Influx Hyperpolarization Hyperpolarization (Neuronal Inhibition) Neuron->Hyperpolarization

Modulation of the GABAA receptor by a triazolopyridine compound.
Inhibition of the JAK-STAT Signaling Pathway

A newer class of triazolopyridine derivatives, exemplified by the selective JAK1 inhibitor filgotinib, targets the Janus kinase (JAK) family of tyrosine kinases. The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[4][18] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.[2][4] Triazolopyridine-based JAK inhibitors bind to the ATP-binding site of the JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream inflammatory signaling.[19] Downstream target genes of the JAK/STAT3 pathway include those involved in cell survival (e.g., Bcl-2, Mcl-1), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis (e.g., VEGF).[1][20][21]

JAK_STAT_Pathway_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Triazolopyridine Triazolopyridine JAK Inhibitor Triazolopyridine->JAK Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to DNA DNA STAT_dimer->DNA Binds to Gene_Expression Gene Expression (e.g., c-Myc, Bcl-2, VEGF) DNA->Gene_Expression Regulates Inflammation Inflammation Gene_Expression->Inflammation

Inhibition of the JAK-STAT signaling pathway by a triazolopyridine derivative.
Multi-Target Engagement of Trazodone

Trazodone's antidepressant and anxiolytic effects are attributed to its complex pharmacological profile, involving interactions with multiple neurotransmitter systems.[21][22] It is a potent antagonist of the serotonin 5-HT2A receptor, which is believed to contribute significantly to its therapeutic efficacy and is also responsible for its sedative properties through antagonism of H1 histamine and α1-adrenergic receptors.[23] Additionally, trazodone is a weak inhibitor of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[22] It also acts as a partial agonist at the 5-HT1A receptor. This multifaceted mechanism of action distinguishes trazodone from more selective antidepressants like SSRIs.

Trazodone_Mechanism cluster_receptors Neurotransmitter Receptors & Transporter Trazodone Trazodone HT2A 5-HT2A Trazodone->HT2A Antagonist SERT SERT Trazodone->SERT Inhibitor Alpha1 α1-Adrenergic Trazodone->Alpha1 Antagonist H1 H1 Histamine Trazodone->H1 Antagonist HT1A 5-HT1A Trazodone->HT1A Partial Agonist Antidepressant Antidepressant Effect HT2A->Antidepressant SERT->Antidepressant Sedation Sedative Effect Alpha1->Sedation H1->Sedation Anxiolysis Anxiolytic Effect HT1A->Anxiolysis

Multi-target mechanism of action of trazodone.

Conclusion and Future Perspectives

The history of triazolopyridine compounds is a testament to the power of synthetic chemistry in driving drug discovery. From their early, academically-driven synthesis to their current status as the core of several blockbuster drugs and promising clinical candidates, triazolopyridines have demonstrated remarkable versatility. The continuous evolution of synthetic methodologies has been pivotal in unlocking the full therapeutic potential of this privileged scaffold.

Looking ahead, the exploration of novel triazolopyridine derivatives is poised to continue yielding innovative therapeutic agents. The inherent modularity of their synthesis allows for the systematic exploration of chemical space and the optimization of pharmacological profiles for a growing number of biological targets. As our understanding of the molecular basis of disease deepens, the triazolopyridine scaffold will undoubtedly remain a valuable platform for the design and development of the next generation of targeted therapies. The ongoing research into their diverse biological activities, from kinase inhibition to the modulation of protein-protein interactions, ensures that the story of triazolopyridine compounds is far from over.

References

The Strategic Role of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine in Modern Drug Discovery: A Technical Guide

The Strategic Role of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds as a cornerstone of medicinal chemistry. Among these, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities. This technical guide delves into the specific and strategic importance of a key derivative, 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine , as a pivotal building block in contemporary drug discovery. While detailed biological data on this specific precursor is limited in public literature, its documented role as a crucial starting material for the synthesis of potent kinase inhibitors and central nervous system (CNS) drug candidates underscores its significance. This paper will explore the therapeutic potential of the broader class of molecules derived from this core, supported by available data on related compounds, and will provide insights into the synthetic routes and mechanistic pathways they influence.

Introduction: The[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that is isosteric to purine, a fundamental component of nucleic acids. This structural mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, particularly enzymes that bind purine-based substrates, such as kinases. The versatility of this scaffold is further enhanced by the ability to introduce various substituents at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a strategically important derivative of this scaffold. The methoxy group at the 8-position and the amine group at the 2-position serve as key functional handles for synthetic elaboration, enabling the construction of diverse chemical libraries for screening and optimization. Notably, this compound is recognized as a key starting material in the development of kinase inhibitors for oncology and in the research of drugs targeting the central nervous system, attributed to its potential to cross the blood-brain barrier[1].

Therapeutic Applications and Biological Activities

While specific bioactivity data for 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not extensively published, the biological activities of the broader class of[1][2][3]triazolo[1,5-a]pyridines are well-documented, providing a strong rationale for its use in drug discovery.

Kinase Inhibition in Oncology

A significant body of research has focused on the development of[1][2][3]triazolo[1,5-a]pyridine derivatives as potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

  • Janus Kinase (JAK) Inhibition: The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to signaling pathways that regulate cell growth, proliferation, and immune responses.[1][2][3]triazolo[1,5-a]pyridine-based compounds have been successfully developed as selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms and other cancers[4]. Structure-activity relationship (SAR) studies have revealed that substitution at the C2-amine and C8-aryl positions of the triazolopyridine core is crucial for achieving high potency and selectivity[4].

  • TGF-β Type I Receptor Kinase (ALK5) Inhibition: Transforming growth factor-beta (TGF-β) signaling is implicated in tumor progression and fibrosis. A series of 2-substituted-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles were developed as highly potent and selective ALK5 inhibitors. The[1][2][3]triazolo[1,5-a]pyridine moiety was found to be a key element for achieving high inhibitory activity and oral bioavailability[5].

Central Nervous System (CNS) Disorders

The ability of certain pyridine-containing compounds to penetrate the blood-brain barrier makes them attractive candidates for treating CNS disorders[6]. While specific CNS activity for 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not detailed, related fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines have been synthesized and screened for CNS activity, showing mild stimulant properties[7]. The physicochemical properties of the 8-methoxy derivative suggest its potential as a scaffold for CNS-active agents.

Quantitative Data on Related Compounds

To illustrate the potential of the 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold, the following table summarizes quantitative bioactivity data for representative[1][2][3]triazolo[1,5-a]pyridine derivatives.

Compound ClassTargetAssayIC50 (µM)Reference
[1][2][3]triazolo[1,5-a]pyridine derivative (EW-7197)ALK5Kinase Assay0.013[5]
[1][2][3]triazolo[1,5-a]pyridine derivative (CEP-33779)JAK2Enzyme Assay-[4]
Pyrazolo[1,5-a]-1,3,5-triazine derivativehCRF1Receptor Binding0.0061[8]

Experimental Protocols

The following are generalized experimental protocols that are representative of the synthesis and evaluation of compounds derived from the[1][2][3]triazolo[1,5-a]pyridine scaffold.

General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines

A common synthetic route to the[1][2][3]triazolo[1,5-a]pyridine core involves the cyclization of 2-aminopyridines with various reagents.

Protocol: Synthesis of 2-Amino-[1][2][3]triazolo[1,5-a]pyridines from Guanidylpyridines (Adapted from Bartels et al., 2021)

  • Reaction Setup: To a solution of the appropriate guanidylpyridine in a suitable solvent (e.g., dimethylformamide), add a copper(I) bromide (CuBr) catalyst.

  • Reaction Conditions: Stir the reaction mixture under an atmosphere of air at an elevated temperature (e.g., 100-120 °C) for a specified period (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-[1][2][3]triazolo[1,5-a]pyridine.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.

Protocol: In Vitro Kinase Assay

  • Assay Components: Prepare a reaction mixture containing the kinase enzyme, a suitable substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and a buffer solution.

  • Compound Incubation: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30 °C) for a specific time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

  • Detection: Detect the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO alone). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold primarily exert their therapeutic effects by inhibiting key signaling pathways involved in disease pathogenesis.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression.

JAK_STAT_PathwayCytokineCytokineReceptorCytokine ReceptorCytokine->ReceptorBindsJAKJAKReceptor->JAKActivatesSTATSTATJAK->STATPhosphorylatesSTAT_Pp-STATDimerSTAT DimerSTAT_P->DimerDimerizesNucleusNucleusDimer->NucleusTranslocates toGene_ExpressionGene Expression(Proliferation, Inflammation)Nucleus->Gene_ExpressionInducesInhibitor[1,2,4]Triazolo[1,5-a]pyridineInhibitorInhibitor->JAKInhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by[1][2][3]triazolo[1,5-a]pyridine derivatives.

General Drug Discovery Workflow

The utilization of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a starting material follows a well-established drug discovery workflow.

Drug_Discovery_WorkflowStart8-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine(Starting Material)SynthesisChemical Synthesis &Library GenerationStart->SynthesisScreeningHigh-Throughput Screening(e.g., Kinase Assays)Synthesis->ScreeningHit_IDHit IdentificationScreening->Hit_IDLead_OptLead Optimization(SAR Studies)Hit_ID->Lead_OptPreclinicalPreclinical Studies(In vivo models)Lead_Opt->PreclinicalClinicalClinical TrialsPreclinical->Clinical

Caption: A generalized workflow for drug discovery starting from 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Conclusion

While 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is primarily a synthetic intermediate, its role in drug discovery is of profound importance. It serves as a versatile and strategically vital scaffold for the generation of novel therapeutic agents, particularly in the highly competitive fields of oncology and CNS disorders. The extensive research into the broader class of[1][2][3]triazolo[1,5-a]pyridines provides a strong foundation for the continued exploration of derivatives of this core structure. Future research efforts focused on the synthesis and biological evaluation of novel compounds derived from 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine are warranted and hold significant promise for the development of next-generation therapeutics.

Potential Therapeutic Targets of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-Methoxy-triazolo[1,5-A]pyridin-2-amine scaffold is a promising heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As a derivative of the broader triazolopyridine class, this core structure has been identified as a key pharmacophore for the development of novel therapeutics targeting a range of diseases, from cancer and diabetes to neurodegenerative disorders. This technical guide provides a comprehensive overview of the potential therapeutic targets of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Kinase Inhibition: A Prominent Avenue for Cancer Therapy

Triazolopyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The 8-methoxy substitution on this scaffold can significantly influence binding affinity and selectivity.

Janus Kinase 2 (JAK2)

The JAK/STAT signaling pathway is crucial for cytokine-mediated cell proliferation, differentiation, and survival. Aberrant JAK2 activity is a hallmark of myeloproliferative neoplasms and other cancers.

Quantitative Data:

CompoundTargetIC50 (nM)Cell-based Assay
CEP-33779JAK21.8Inhibition of pSTAT5 in HEL92 cells

Signaling Pathway:

JAK2_STAT_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Regulates Inhibitor 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Derivative Inhibitor->JAK2 Inhibits

JAK2/STAT Signaling Pathway Inhibition

Experimental Protocol: In Vitro JAK2 Kinase Assay

This protocol outlines a typical method to determine the inhibitory activity of a compound against JAK2 kinase.

  • Reagents and Materials:

    • Recombinant human JAK2 enzyme

    • ATP

    • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivative)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume of the compound dilutions to the wells of a 384-well plate.

    • Add the JAK2 enzyme and substrate peptide solution to the wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Axl Receptor Tyrosine Kinase

Axl is a receptor tyrosine kinase that plays a significant role in tumor progression, metastasis, and drug resistance. Its overexpression is associated with a poor prognosis in several cancers.

Quantitative Data:

The triazolopyridine scaffold has been explored for Axl inhibition. BMS-777607 is a potent inhibitor of Axl and other related kinases.

CompoundTargetIC50 (nM)
BMS-777607Axl1.1

Signaling Pathway:

Axl_Signaling_Pathway Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds & Activates PI3K PI3K Axl->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Derivative Inhibitor->Axl Inhibits

Axl Signaling Pathway Inhibition

Experimental Protocol: Axl Kinase Activity Assay

A common method to assess Axl kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Recombinant human Axl kinase domain

    • Biotinylated substrate peptide

    • ATP

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-allophycocyanin (SA-APC)

    • Assay buffer

    • Test compound

  • Procedure:

    • Add the test compound and Axl enzyme to a microplate well.

    • Add the biotinylated substrate peptide and ATP to initiate the reaction.

    • Incubate to allow for phosphorylation of the substrate.

    • Add the europium-labeled anti-phosphotyrosine antibody and SA-APC to stop the reaction and initiate the FRET signal.

    • Read the plate on a TR-FRET-compatible reader.

    • The FRET signal is proportional to the amount of phosphorylated substrate. Calculate the IC50 value from the dose-response curve.

Adenosine A2A Receptor Antagonism: A Target for Neurodegenerative Diseases and Cancer Immunotherapy

Adenosine A2A receptors are G-protein coupled receptors that are abundant in the brain and also expressed on immune cells. Antagonism of A2A receptors has shown promise in the treatment of Parkinson's disease and as a strategy to enhance anti-tumor immunity. Triazolo[1,5-c]pyrimidines, close isomers of the [1,5-a] series, are known to be potent and selective A2A receptor antagonists.

Quantitative Data:

Specific Ki values for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivatives are not yet widely published. However, related triazolopyrimidine structures have demonstrated high affinity.

ScaffoldTargetKi (nM)
Triazolo[1,5-c]pyrimidine derivativesAdenosine A2A ReceptorSub-nanomolar to low nanomolar range

Signaling Pathway:

A2A_Receptor_Pathway Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds Gs Gs protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Antagonist 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Derivative Antagonist->A2AR Blocks

Adenosine A2A Receptor Antagonism

Experimental Protocol: Radioligand Binding Assay for A2A Receptor

This protocol describes a method to determine the binding affinity (Ki) of a compound for the adenosine A2A receptor.

  • Reagents and Materials:

    • Cell membranes expressing human adenosine A2A receptors

    • Radioligand (e.g., [3H]ZM241385 or [3H]CGS21680)

    • Non-specific binding control (e.g., a high concentration of a known A2A antagonist)

    • Assay buffer

    • Test compound

    • Scintillation cocktail and counter

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.

    • For determining non-specific binding, incubate a set of wells with the radioligand and the non-specific binding control.

    • Incubate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

α-Glucosidase Inhibition: A Strategy for Type 2 Diabetes Management

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate absorption and reduce postprandial hyperglycemia, a key therapeutic strategy for managing type 2 diabetes. Recent studies have highlighted the triazolo[1,5-a]pyridine scaffold as a novel and potent α-glucosidase inhibitor.[1]

Quantitative Data:

A recent study on a series of 6-amino-2,5,7-triaryl-[2][3][4]triazolo[1,5-a]pyridine-8-carbonitriles revealed potent α-glucosidase inhibitory activity. The presence of a methoxy group was found to enhance this activity.[5]

Compound DerivativeTargetIC50 (µM)
Unsubstituted Phenyl at Ar1 (15a)α-Glucosidase20.32 ± 0.11
Methoxy-substituted Phenyl at Ar1 (15u)α-Glucosidase14.78 ± 0.22
Most Potent Derivative (15j)α-Glucosidase6.60 ± 0.09
Acarbose (Reference Drug)α-Glucosidase750.00 ± 0.56

Experimental Workflow:

Alpha_Glucosidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Enzyme α-Glucosidase Solution Mix Mix Enzyme and Inhibitor Enzyme->Mix Substrate pNPG Substrate Solution AddSubstrate Add pNPG Substrate->AddSubstrate Inhibitor Test Compound (8-Methoxy derivative) Inhibitor->Mix Incubate1 Pre-incubate Mix->Incubate1 Incubate1->AddSubstrate Incubate2 Incubate AddSubstrate->Incubate2 StopReaction Stop Reaction (e.g., with Na2CO3) Incubate2->StopReaction Measure Measure Absorbance (405 nm) StopReaction->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

α-Glucosidase Inhibition Assay Workflow

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is based on the colorimetric method using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[2]

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate buffer (e.g., 100 mM, pH 6.8)

    • Test compound

    • Acarbose (positive control)

    • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

    • 96-well microplate and reader

  • Procedure:

    • In a 96-well plate, add a solution of the test compound at various concentrations.

    • Add the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG solution.

    • Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Microtubule Stabilization: A Potential Strategy for Neurodegenerative Diseases

Microtubules are essential cytoskeletal components involved in maintaining cell structure, intracellular transport, and cell division. In neurodegenerative diseases such as Alzheimer's, microtubule instability is a key pathological feature. Compounds that can stabilize microtubules are therefore of great interest as potential therapeutics. Triazolopyrimidines have been identified as a class of microtubule-stabilizing agents.

Quantitative Data:

Logical Relationship:

Microtubule_Stabilization NeuroDisease Neurodegenerative Disease (e.g., Alzheimer's) MT_Instability Microtubule Instability NeuroDisease->MT_Instability Axonal_Transport_Defect Defective Axonal Transport MT_Instability->Axonal_Transport_Defect Neuronal_Dysfunction Neuronal Dysfunction Axonal_Transport_Defect->Neuronal_Dysfunction Derivative 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Derivative MT_Stabilization Microtubule Stabilization Derivative->MT_Stabilization Restore_Transport Restoration of Axonal Transport MT_Stabilization->Restore_Transport Therapeutic_Effect Potential Therapeutic Effect MT_Stabilization->Therapeutic_Effect Restore_Transport->Therapeutic_Effect

Therapeutic Rationale for Microtubule Stabilization

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules.

  • Reagents and Materials:

    • Purified tubulin protein

    • Polymerization buffer (e.g., PIPES buffer with GTP and MgCl2)

    • Test compound

    • Paclitaxel (positive control)

    • A spectrophotometer or fluorometer capable of monitoring turbidity or fluorescence at 340 nm or with a fluorescent reporter, respectively.

  • Procedure:

    • Keep all reagents on ice to prevent premature tubulin polymerization.

    • In a cuvette or microplate well, add the polymerization buffer and the test compound.

    • Add the tubulin solution to the mixture.

    • Immediately place the cuvette or plate in the spectrophotometer/fluorometer pre-warmed to 37°C.

    • Monitor the increase in absorbance or fluorescence over time, which corresponds to the rate and extent of microtubule polymerization.

    • Compare the polymerization curves in the presence of the test compound to those of the positive and negative controls to determine its effect on tubulin assembly.

Conclusion

The 8-Methoxy-triazolo[1,5-A]pyridin-2-amine scaffold represents a versatile platform for the development of novel therapeutic agents. Its derivatives show significant promise as inhibitors of key kinases involved in cancer, antagonists of adenosine receptors for neurological and immunological applications, inhibitors of α-glucosidase for the management of diabetes, and as microtubule-stabilizing agents for neurodegenerative diseases. Further structure-activity relationship studies and in vivo evaluations of specifically substituted derivatives are warranted to fully elucidate their therapeutic potential and advance them towards clinical development. This guide provides a foundational understanding of the key targets and methodologies for researchers and drug development professionals working with this promising class of compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, two-step synthetic protocol for the preparation of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine, a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The synthesis commences with the commercially available 3-methoxy-2-aminopyridine and proceeds through a guanidinylation reaction followed by a copper-catalyzed aerobic oxidative cyclization. This document includes detailed experimental procedures, expected analytical data, and a discussion of the potential applications of the target molecule in drug discovery, including its relevance to kinase signaling pathways.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural resemblance to the purine core allows for its interaction with a variety of enzymatic targets. Specifically, 2-amino substituted[1][2][3]triazolo[1,5-a]pyridines have been identified as potent inhibitors of several protein kinases, including Janus kinase 2 (JAK2) and phosphoinositide 3-kinase (PI3K), making them attractive candidates for the development of therapeutics for cancer and inflammatory diseases.[3][4][5] The target molecule, 8-Methoxy-triazolo[1,5-a]pyridin-2-amine (CAS 175965-65-8), incorporates key structural features that are often explored in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors.[6]

This document outlines a reliable and adaptable synthetic route to this important compound, starting from 3-methoxy-2-aminopyridine.

Synthetic Workflow

The synthesis of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is accomplished in two main steps:

  • Guanidinylation: Reaction of 3-methoxy-2-aminopyridine with a guanidinylating agent to form the intermediate, N-(3-methoxypyridin-2-yl)guanidine.

  • Oxidative Cyclization: Copper-catalyzed aerobic cyclization of the guanidine intermediate to yield the final product.

Synthesis_Workflow start 3-Methoxy-2-aminopyridine intermediate N-(3-Methoxypyridin-2-yl)guanidine start->intermediate  Guanidinylation (1H-Pyrazole-1-carboxamidine HCl, Base) product 8-Methoxy-triazolo[1,5-a]pyridin-2-amine intermediate->product  Oxidative Cyclization (Cu(I) catalyst, O2/Air)

Caption: Overall synthetic workflow for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.

Experimental Protocols

Step 1: Synthesis of N-(3-Methoxypyridin-2-yl)guanidine (Intermediate)

This procedure is adapted from standard methods for the guanylation of amines using 1H-pyrazole-1-carboxamidine hydrochloride.[7][8]

Materials:

  • 3-Methoxy-2-aminopyridine

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-methoxy-2-aminopyridine (1.0 eq) in DMF or MeCN (0.2-0.5 M) is added 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq).

  • Diisopropylethylamine (2.5 eq) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is heated to 50-60 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water or a saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford N-(3-methoxypyridin-2-yl)guanidine.

Step 2: Synthesis of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine (Final Product)

This protocol is based on the copper-catalyzed aerobic oxidative cyclization of N-pyridinylguanidines.[9]

Materials:

  • N-(3-Methoxypyridin-2-yl)guanidine

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

  • 1,10-Phenanthroline or another suitable ligand (optional, but may improve yield)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a reaction vessel are added N-(3-methoxypyridin-2-yl)guanidine (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.1 eq, if used), and K₂CO₃ (2.0 eq).

  • The vessel is evacuated and backfilled with oxygen or air (this can be done using a balloon of oxygen or by leaving the reaction open to the air).

  • Anhydrous toluene or DMSO is added (0.1-0.2 M).

  • The reaction mixture is heated to 100-120 °C and stirred vigorously for 12-24 hours. The reaction should be monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the inorganic salts and copper catalyst. The pad is washed with DCM or ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (a gradient of methanol in dichloromethane is often effective) to yield 8-Methoxy-triazolo[1,5-a]pyridin-2-amine as a solid.

Data Presentation

Table 1: Summary of Reagents and Expected Yields
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
13-Methoxy-2-aminopyridine1H-Pyrazole-1-carboxamidine HCl, DIPEADMF601870-90
2N-(3-Methoxypyridin-2-yl)guanidineCuI, K₂CO₃, O₂ (Air)Toluene1101660-85

Yields are estimated based on literature for similar transformations and may require optimization for this specific substrate.

Table 2: Physicochemical and Spectroscopic Data for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine
PropertyValue/Description
Molecular Formula C₇H₈N₄O
Molecular Weight 164.16 g/mol
Appearance Off-white to pale yellow solid (predicted)
CAS Number 175965-65-8
1H NMR (400 MHz, DMSO-d₆) Expected chemical shifts (δ, ppm): 7.8-8.2 (d, 1H, H5), 6.8-7.2 (t, 1H, H6), 6.5-6.8 (d, 1H, H7), 6.0-6.4 (br s, 2H, NH₂), 3.9-4.1 (s, 3H, OCH₃).
13C NMR (100 MHz, DMSO-d₆) Expected chemical shifts (δ, ppm): 160-165 (C2-NH₂), 145-150 (C8a), 140-145 (C8-OCH₃), 130-135 (C5), 110-115 (C6), 100-105 (C7), 55-60 (OCH₃).[1][2]
Mass Spectrometry (ESI+) m/z: 165.07 [M+H]⁺ (calculated)

Note: The NMR data are predicted based on the analysis of structurally related[1][2][3]triazolo[1,5-a]pyridines and should be confirmed by experimental data.[1][2]

Biological Context and Signaling Pathways

The 2-amino-[1][2][3]triazolo[1,5-a]pyridine core is a key pharmacophore in a number of potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in cell proliferation, differentiation, and immune response. The JAK2 V617F mutation is a known driver in myeloproliferative neoplasms, making it a prime therapeutic target.[5] Inhibitors based on the 2-amino-[1][2][3]triazolo[1,5-a]pyridine scaffold have been developed to target JAK2 specifically.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes DNA DNA STAT_P->DNA Translocates & Binds TargetMolecule 8-Methoxy-triazolo[1,5-a] pyridin-2-amine TargetMolecule->JAK2 Inhibits GeneExpression Gene Expression (Proliferation, Inflammation) DNA->GeneExpression Regulates

Caption: Inhibition of the JAK-STAT signaling pathway by a triazolopyridine derivative.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is another critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Aberrant activation of this pathway is common in many human cancers. The 2-amino-[1][2][3]triazolo[1,5-a]pyridine scaffold has also been utilized to develop inhibitors of PI3K isoforms.[4]

By providing a versatile and functionalized core, 8-Methoxy-triazolo[1,5-a]pyridin-2-amine serves as an excellent starting point for the synthesis of compound libraries aimed at discovering novel and selective kinase inhibitors for various therapeutic applications.

References

Microwave-Assisted Synthesis of Triazolopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of triazolopyridine derivatives, a class of heterocyclic compounds with significant potential in drug discovery. Microwave-assisted organic synthesis offers considerable advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, enhanced purity of the final products.[1][2] This approach aligns with the principles of green chemistry by reducing energy consumption and solvent usage.[1][2]

Triazolopyridines are a versatile scaffold, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[3][4][5] Their therapeutic potential stems from their ability to interact with various biological targets and modulate key signaling pathways.[3][6][7]

I. Synthetic Protocols

This section outlines two distinct and efficient microwave-assisted protocols for the synthesis of[3][8][9]triazolo[1,5-a]pyridines.

Protocol 1: Catalyst-Free Synthesis from Enaminonitriles and Benzohydrazides

This protocol describes a catalyst-free and additive-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave irradiation. The reaction proceeds via a tandem sequence of transamidation, nucleophilic addition to the nitrile, and subsequent condensation.[10][11]

Experimental Procedure: [10]

  • To an oven-dried microwave vial (0.5–2.0 mL), add the enaminonitrile (1.0 equiv., 0.175 mmol) and the corresponding benzohydrazide (2.0 equiv., 0.35 mmol).

  • Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times.

  • Add dry toluene (1.5 mL) to the vial.

  • Seal the reaction vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 140 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product directly by silica gel column chromatography using a chloroform/ethyl acetate (10:1) mixture as the eluent to obtain the desired 1,2,4-triazolo[1,5-a]pyridine derivative.

Experimental Workflow for Protocol 1

G cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification A Add enaminonitrile (1.0 equiv) and benzohydrazide (2.0 equiv) to microwave vial B Evacuate and backfill with Nitrogen (3x) A->B C Add dry Toluene (1.5 mL) B->C D Seal vial and irradiate in microwave reactor at 140 °C C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Purify by silica gel column chromatography F->G H Obtain pure triazolopyridine G->H G cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification A Combine 1-amino-2-imino-pyridine (3.0 mmol), carboxylic acid (10 equiv.), and Ethanol (10.0 mL) in a microwave vial B Seal vial and irradiate at 100 °C for 15 min A->B C Cool to room temperature B->C D Collect precipitate by filtration C->D E Obtain pure triazolopyridine D->E G cluster_off WNT Off State cluster_on WNT On State DestructionComplex Destruction Complex (APC, Axin, GSK3β) beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation Proteasome Proteasome beta_catenin->Proteasome Degradation WNT WNT Frizzled_LRP Frizzled/LRP Receptor WNT->Frizzled_LRP Binding Dishevelled Dishevelled Frizzled_LRP->Dishevelled Dishevelled->DestructionComplex Inhibition beta_catenin_stable Stable β-catenin Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Triazolopyridine Triazolopyridine Derivative Tankyrase Tankyrase Triazolopyridine->Tankyrase Inhibition Tankyrase->DestructionComplex Promotes degradation of Axin G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK Activation PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activation Proliferation Cell Proliferation & Survival RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation Triazolopyridine Triazolopyridine Derivative Triazolopyridine->EGFR Inhibition G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin SERT SERT Serotonin_Vesicle->SERT Reuptake HT2A_Receptor 5-HT2A Receptor Serotonin_Vesicle->HT2A_Receptor Binding HT1A_Receptor 5-HT1A Receptor Serotonin_Vesicle->HT1A_Receptor Binding Downstream Downstream Signaling (e.g., PLC, AC) HT2A_Receptor->Downstream HT1A_Receptor->Downstream Neuronal_Response Neuronal Response Downstream->Neuronal_Response Triazolopyridine Triazolopyridine Derivative Triazolopyridine->SERT Inhibition Triazolopyridine->HT2A_Receptor Antagonism

References

Catalyst-Free Synthesis of Triazolo[1,5-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalyst-free synthesis of triazolo[1,5-a]pyridines, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal and pharmaceutical chemistry. These protocols offer environmentally benign alternatives to traditional metal-catalyzed methods, minimizing chemical hazards and simplifying purification processes.

Microwave-Mediated Synthesis from Enaminonitriles and Benzohydrazides

This method offers a rapid, efficient, and eco-friendly route to 1,2,4-triazolo[1,5-a]pyridines through a tandem reaction under microwave irradiation. The process involves a transamidation, nucleophilic addition, and subsequent condensation, demonstrating a broad substrate scope and good functional group tolerance.[1][2]

Quantitative Data Summary

The following tables summarize the reaction outcomes for a variety of substituted enaminonitriles and benzohydrazides.

Table 1: Substrate Scope of Acylhydrazides

EntryR¹ (Acylhydrazide)Time (h)Yield (%)
1phenyl3.585
24-methoxyphenyl4.089
34-tolyl3.092
44-(trifluoromethyl)phenyl5.575
54-nitrophenyl6.068
64-chlorophenyl7.041
74-bromophenyl8.043
83-methoxyphenyl4.581
92-methoxyphenyl5.076
10furan-2-yl3.088
11thiophen-2-yl3.584
12pyridin-4-yl6.052

Reaction conditions: 4-methoxy enaminonitrile (0.2 mmol), acyl hydrazides (0.40 mmol), dry toluene (1.5 mL), microwave heating at 140 °C.

Table 2: Substrate Scope of Enaminonitriles

EntryR² (Enaminonitrile)Time (h)Yield (%)
1H4.082
24-n-Pr4.584
34-SMe5.054
42-NO₂25.047
53-NO₂20.051
64-NO₂15.065
73-Cl10.071
84-F8.079

Reaction conditions: enaminonitrile (0.20 mmol), 4-methoxy benzohydrazide (0.40 mmol), dry toluene (1.5 mL), microwave heating at 140 °C.

Experimental Protocol

Materials:

  • Substituted enaminonitrile (1.0 equiv.)

  • Substituted benzohydrazide (2.0 equiv.)

  • Dry toluene

  • Microwave vial (0.5–2.0 mL)

  • Nitrogen gas supply

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/ethyl acetate)

Procedure:

  • To an oven-dried microwave vial, add the enaminonitrile (0.175 mmol, 1.0 equiv.) and the benzohydrazide (0.35 mmol, 2.0 equiv.).[1]

  • Evacuate the vial and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Add 1.5 mL of dry toluene to the vial.

  • Seal the reaction vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C and maintain this temperature for the time specified in the tables above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be directly purified by silica gel column chromatography using a suitable eluent system (e.g., chloroform/ethyl acetate 10:1) to yield the pure 1,2,4-triazolo[1,5-a]pyridine.[1]

Experimental Workflow

experimental_workflow_microwave reagents 1. Add Enaminonitrile and Benzohydrazide to Vial inert_atm 2. Create Inert Atmosphere (Evacuate/Backfill N2) reagents->inert_atm add_solvent 3. Add Dry Toluene inert_atm->add_solvent mw_reaction 4. Microwave Heating (140 °C) add_solvent->mw_reaction workup 5. Cool to Room Temperature mw_reaction->workup purification 6. Silica Gel Column Chromatography workup->purification product Pure Triazolo[1,5-a]pyridine purification->product

Caption: Workflow for Microwave-Mediated Synthesis.

Cyclization of N-(pyrid-2-yl)formamidoximes

This protocol describes the synthesis of[1][3]triazolo[1,5-a]pyridines, particularly those without a substituent at the 2-position, through the cyclization of N-(pyrid-2-yl)formamidoximes.[4] This method proceeds under mild conditions using trifluoroacetic anhydride as a dehydrating agent.[4]

Quantitative Data Summary

Table 3: Synthesis of Triazolo[1,5-a]pyridines from N-(pyrid-2-yl)formamidoximes

EntrySubstituent on Pyridine RingReaction TimeTemperatureYield (%)
1H1 hRoom Temp95
26-Me1 hRoom Temp92
36-Cl1 hRoom Temp96
46-Br1 hRoom Temp94
55-Br1 hRoom Temp93
Experimental Protocol

Materials:

  • N-(pyrid-2-yl)formamidoxime

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (or other suitable solvent)

  • Saturated aqueous sodium bicarbonate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., sodium sulfate)

Procedure:

  • Dissolve the N-(pyrid-2-yl)formamidoxime in a suitable solvent such as acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic anhydride to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1 hour).

  • Upon completion of the reaction (monitored by TLC), carefully quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel chromatography.

Reaction Pathway

reaction_pathway_cyclization start N-(pyrid-2-yl)formamidoxime intermediate Activated Intermediate start->intermediate + TFAA cyclization Intramolecular Cyclization intermediate->cyclization - H2O product [1,2,4]Triazolo[1,5-a]pyridine cyclization->product

Caption: Cyclization of N-(pyrid-2-yl)formamidoxime.

Metal-Free Synthesis from 1-Amino-2-imino-pyridine Derivatives

A facile and effective microwave-assisted protocol has been developed for the synthesis of mono- and bis-[1][5][3]triazolo[1,5-a]pyridines from readily available 1-amino-2-imino-pyridine derivatives and various carboxylic acids.[3] This method proceeds efficiently with high yields and avoids the need for column chromatography.[3]

General Reaction Scheme

This protocol allows for a direct C-N bond construction and is compatible with a range of substrates, including aldehydes, phenyl isothiocyanate, and acrylonitriles, to furnish the corresponding triazolopyridines.[3]

Experimental Protocol (General)

Materials:

  • 1-Amino-2-imino-pyridine derivative

  • Carboxylic acid (or other suitable substrate)

  • Microwave reactor

Procedure:

  • Combine the 1-amino-2-imino-pyridine derivative and the carboxylic acid in a microwave vial.

  • Subject the mixture to microwave irradiation. The reaction proceeds at a higher rate and with better yields compared to conventional heating.[3]

  • After the reaction is complete, the product can often be isolated without the need for column chromatography, simplifying the work-up procedure.[3]

Logical Relationship of Synthesis

logical_relationship_synthesis start_materials Starting Materials pyridine_deriv 1-Amino-2-imino-pyridine start_materials->pyridine_deriv substrates Carboxylic Acids, Aldehydes, etc. start_materials->substrates reaction_cond Microwave Irradiation (Catalyst-Free) pyridine_deriv->reaction_cond substrates->reaction_cond cyclization Cyclization Reaction reaction_cond->cyclization product Triazolo[1,5-a]pyridines cyclization->product

Caption: Synthesis from 1-Amino-2-imino-pyridines.

References

Application Notes and Protocols for the Characterization of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine, a heterocyclic amine of interest in pharmaceutical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to guide researchers in obtaining reliable and reproducible data for purity assessment, identification, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a fundamental technique for assessing the purity of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine and for its quantification in various sample matrices. A reversed-phase HPLC method with UV detection is a common and effective approach.

Experimental Protocol: Reversed-Phase HPLC-UV

Objective: To determine the purity of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine and quantify it.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components like phosphate buffer)

  • 8-Methoxy-triazolo[1,5-A]pyridin-2-amine reference standard

  • Sample of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the sample containing 8-Methoxy-triazolo[1,5-A]pyridin-2-amine and dissolve it in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Purity: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in the sample by interpolating its peak area on the calibration curve.

Data Presentation: HPLC-UV Analysis of a Triazolopyrimidine Analog
ParameterValueReference
Column C18 monolithic column[1]
Mobile Phase Acetonitrile, water, and formic acid[1]
Flow Rate 5 mL/min[1]
Detection Wavelength Not Specified[1]
Limit of Detection (LOD) 60 - 90 µg/L[1]
Limit of Quantification (LOQ) 0.05 µg/mL[3]
**Linearity (R²) **> 0.9949[1]
Recovery 35 - 110% (water), 77 - 92% (soil)[1]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_standard Prepare Standard Solutions injection Inject into HPLC prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Purity & Quantification chromatogram->quantification

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine and for the analysis of volatile impurities. Due to the polar nature of the amine group, derivatization is often employed to improve chromatographic performance.

Experimental Protocol: GC-MS with Derivatization

Objective: To identify 8-Methoxy-triazolo[1,5-A]pyridin-2-amine and analyze for volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5MS)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Reagents and Materials:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or heptafluorobutyric anhydride - HFBA)

  • Solvent (e.g., Dichloromethane, Ethyl acetate)

  • 8-Methoxy-triazolo[1,5-A]pyridin-2-amine sample

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent.

    • Add the derivatizing agent to the sample solution.

    • Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the derivatization reaction.

    • Cool the sample to room temperature.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 min

      • Ramp to 180 °C at 5 °C/min

      • Ramp to 240 °C at 10 °C/min

      • Hold for 5 min

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50-500

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 8-Methoxy-triazolo[1,5-A]pyridin-2-amine by its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a spectral library for confirmation.

    • Analyze other peaks in the chromatogram to identify any volatile impurities.

Data Presentation: GC-MS Fragmentation of a Triazole Analog
Ion Descriptionm/z ValueRelative IntensityPossible FragmentReference
Molecular Ion [M]⁺VariesHighIntact Molecule[4]
[M - N₂]⁺M - 28VariableLoss of Nitrogen[4]
[M - HCN]⁺M - 27VariableLoss of Hydrogen Cyanide[4]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis dissolve Dissolve Sample derivatize Derivatization dissolve->derivatize injection Inject into GC derivatize->injection separation Gas Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection mass_spectrum Obtain Mass Spectrum detection->mass_spectrum identification Compound Identification mass_spectrum->identification

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine. Both ¹H and ¹³C NMR are crucial for this purpose.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 8-Methoxy-triazolo[1,5-A]pyridin-2-amine sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used for more complex structures.

Data Presentation: Expected NMR Chemical Shifts for a Methoxy-Substituted Triazolopyridine Analog

While a full NMR assignment for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine is not available, the following table provides expected chemical shift ranges based on data for similar methoxy-substituted heterocyclic compounds.

NucleusExpected Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Aromatic CH6.5 - 8.5d, t, mProtons on the pyridine and triazole rings.
-OCH₃3.8 - 4.2sMethoxy group protons.
-NH₂5.0 - 7.0br sAmine protons (exchangeable with D₂O).
¹³C NMR
Aromatic C100 - 160Carbons of the pyridine and triazole rings.
C-O (Methoxy)150 - 165Carbon attached to the methoxy group.
-OCH₃55 - 60Methoxy carbon.

Logical Relationship in NMR Structural Elucidation

NMR_Logic cluster_data NMR Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structural Information H1_NMR ¹H NMR Spectrum chem_shift Chemical Shifts H1_NMR->chem_shift coupling Coupling Constants H1_NMR->coupling integration Integration H1_NMR->integration C13_NMR ¹³C NMR Spectrum C13_NMR->chem_shift TwoD_NMR 2D NMR (COSY, HSQC) correlation Correlation Peaks TwoD_NMR->correlation proton_env Proton Environment chem_shift->proton_env carbon_skeleton Carbon Skeleton chem_shift->carbon_skeleton connectivity Proton-Proton & Proton-Carbon Connectivity coupling->connectivity integration->proton_env correlation->connectivity final_structure Final Structure Confirmation proton_env->final_structure carbon_skeleton->final_structure connectivity->final_structure

Caption: Logical flow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.

Experimental Protocol: FTIR-ATR

Objective: To identify the characteristic functional groups of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Data acquisition and processing software

Reagents and Materials:

  • 8-Methoxy-triazolo[1,5-A]pyridin-2-amine sample (solid powder)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample over a typical range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Compare the obtained spectrum with a reference spectrum if available.

Data Presentation: Expected FTIR Absorption Bands

The following table lists the expected characteristic FTIR absorption bands for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine based on typical ranges for the functional groups present.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
N-H (Amine)3300 - 3500Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic, -OCH₃)2850 - 3000Stretching
C=N (Triazole/Pyridine)1600 - 1680Stretching
C=C (Aromatic)1450 - 1600Stretching
C-O (Methoxy)1000 - 1300Stretching
C-N1250 - 1350Stretching

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Spectrometer cluster_analysis Data Analysis place_sample Place Powder on ATR Crystal sample_scan Acquire Sample Spectrum place_sample->sample_scan background Acquire Background Spectrum background->sample_scan ir_spectrum Obtain IR Spectrum sample_scan->ir_spectrum band_assignment Assign Characteristic Bands ir_spectrum->band_assignment

Caption: Workflow for FTIR-ATR analysis.

References

Application Notes and Protocols for the HPLC and NMR Analysis of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any synthesized compound intended for further study, rigorous analytical characterization is essential to confirm its identity, purity, and structural integrity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary techniques for this purpose. HPLC is primarily used to assess the purity of the compound, while NMR provides detailed information about its molecular structure.

These application notes provide detailed protocols for the analysis of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine using Reverse-Phase HPLC (RP-HPLC) and both Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy. The methodologies are based on established analytical principles for aromatic nitrogen heterocycles.

Physicochemical Properties

PropertyValue
CAS Number 175965-65-8
Molecular Formula C₇H₈N₄O
Molecular Weight 164.16 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (predicted)

HPLC Analysis

Reverse-phase HPLC is a suitable method for determining the purity of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine. The method separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • All solvents should be HPLC grade and degassed prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main peak corresponding to 8-Methoxy-triazolo[1,5-a]pyridin-2-amine relative to the total peak area of all detected peaks.

Quantitative Data: HPLC
AnalyteRetention Time (min)Peak Area (%)
8-Methoxy-triazolo[1,5-a]pyridin-2-amine8.52>98%
Impurity 16.21<0.5%
Impurity 29.87<0.5%

Note: The retention times and peak areas are representative and may vary depending on the specific HPLC system, column, and conditions.

NMR Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework of the molecule.

Experimental Protocol: NMR

1. Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

2. Sample Preparation:

  • Dissolve 5-10 mg of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

3. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Temperature: 25 °C

4. ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 180 ppm

  • Temperature: 25 °C

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks in both spectra to the corresponding atoms in the molecule.

Quantitative Data: NMR

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.25d, J = 7.2 Hz1HH-5
7.10t, J = 7.0 Hz1HH-6
6.80d, J = 6.8 Hz1HH-7
6.20s2H-NH₂
3.90s3H-OCH₃

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
162.5C-2
150.0C-8a
148.5C-8
128.0C-5
115.0C-7
110.0C-6
108.0C-3a
55.0-OCH₃

Note: The chemical shifts and coupling constants are predicted values based on analogous structures and may vary slightly in an actual experiment.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Sample 8-Methoxy-triazolo[1,5-a]pyridin-2-amine Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter (for HPLC) Dissolve->Filter NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube HPLC_Inject Inject into HPLC Filter->HPLC_Inject HPLC_Data Acquire Chromatogram HPLC_Inject->HPLC_Data HPLC_Analysis Analyze Purity HPLC_Data->HPLC_Analysis NMR_Acquire Acquire 1H & 13C Spectra NMR_Tube->NMR_Acquire NMR_Process Process & Analyze Data NMR_Acquire->NMR_Process NMR_Structure Confirm Structure NMR_Process->NMR_Structure

Caption: Overall experimental workflow for the analysis of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.

logical_relationship cluster_analysis Analytical Characterization cluster_results Characterization Results Compound Target Compound (8-Methoxy-triazolo[1,5-a]pyridin-2-amine) HPLC HPLC Analysis Compound->HPLC is analyzed by NMR NMR Spectroscopy Compound->NMR is analyzed by Purity Purity Assessment HPLC->Purity determines Structure Structural Elucidation NMR->Structure confirms

Caption: Logical relationship of analytical techniques for compound characterization.

Application Notes and Protocols for the Use of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine in Kinase Inhibitor Synthesis

Application Notes and Protocols for the Use of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a key heterocyclic building block in the synthesis of various kinase inhibitors.[4] Its rigid triazolopyridine scaffold serves as a valuable pharmacophore for engaging the ATP-binding site of numerous kinases. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on Janus kinase (JAK) inhibitors. The methodologies and data presented are based on established synthetic routes for analogous compounds and aim to guide researchers in the development of novel therapeutics.[2]

Kinase Targets and Signaling Pathway

The[1][2][3]triazolo[1,5-a]pyridine core has been successfully employed in the development of inhibitors for several kinase families, including Janus kinases (JAKs).[2][3] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancer, making JAKs attractive therapeutic targets.

JAK_STAT_Pathwaycluster_cellCell MembraneCytokineCytokineReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAKReceptor->JAKActivationpJAKpJAKJAK->pJAKAutophosphorylationSTATSTATpJAK->STATPhosphorylationpSTATpSTATSTAT->pSTATDimerpSTAT DimerpSTAT->DimerDimerizationNucleusNucleusDimer->NucleusTranslocationGeneGene TranscriptionNucleus->GeneInhibitorTriazolopyridineInhibitorInhibitor->pJAKInhibition

Figure 1: Simplified JAK-STAT Signaling Pathway and Inhibition.

Synthesis of Kinase Inhibitors from 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Representative Workflow

The following section outlines a representative synthetic workflow for the preparation of a potent kinase inhibitor starting from 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine. This workflow is adapted from the synthesis of structurally related triazolopyridine-based JAK inhibitors.[2]

Synthesis_WorkflowA8-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amineCReductive AminationA->CBAromatic AldehydeB->CDIntermediate AmineC->DFAmide CouplingD->FECarboxylic AcidE->FGFinal Kinase InhibitorF->G

Figure 2: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine (Hypothetical)

This protocol is a plausible method for the synthesis of the starting material based on general procedures for the formation of the triazolopyridine ring system.

  • Step 1: Formation of Thiourea Intermediate. To a solution of 2-amino-3-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane, add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 16 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude thiourea intermediate.

  • Step 2: Cyclization to form 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine. To a solution of the crude thiourea from the previous step in a mixture of ethanol and methanol, add hydroxylamine hydrochloride (3.0 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Reflux the mixture for 3 hours. After cooling to room temperature, the product can be isolated by filtration and purified by recrystallization or column chromatography.

Protocol 2: Representative Synthesis of a Triazolopyridine-Based Kinase Inhibitor[2]

This protocol describes a general method for the elaboration of the 2-amino group of the triazolopyridine core, a common strategy in the synthesis of kinase inhibitors.

  • Step 1: Reductive Amination. To a suspension of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 eq) and a substituted aromatic aldehyde (1.2 eq) in methanol, add a few drops of acetic acid. Stir the mixture at room temperature for 1 hour. Then, add sodium cyanoborohydride (1.5 eq) in portions and continue stirring at room temperature overnight. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield the intermediate secondary amine.

  • Step 2: Amide Coupling. To a solution of the intermediate secondary amine from the previous step (1.0 eq) and a desired carboxylic acid (1.1 eq) in a suitable solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). After completion, dilute the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography to afford the final kinase inhibitor.

Data Presentation: Inhibitory Activity of Representative Triazolopyridine Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of a series of triazolopyridine-based dual JAK/HDAC inhibitors, demonstrating the potential of this scaffold.[2]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)HDAC1 IC50 (nM)HDAC6 IC50 (nM)
16a 189356>100015.6
16b 1462981588.75
16c 254412>100012.3
19 16527825.44.29

Conclusion

8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a versatile starting material for the synthesis of potent kinase inhibitors, particularly targeting the JAK family. The provided protocols and data serve as a guide for the rational design and development of novel therapeutics based on the triazolopyridine scaffold. Further optimization of the substituents on the core structure can lead to the discovery of highly potent and selective kinase inhibitors for various therapeutic applications.

Application Note: A Protocol for the Development of Selective JAK2 Inhibitors from an 8-Methoxy-triazolo[1,5-a]pyridin-2-amine Scaffold

Application Note: A Protocol for the Development of Selective JAK2 Inhibitors from an 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine Scaffold

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in mediating signal transduction for numerous cytokines and growth factors.[1][2] This signaling occurs through the JAK-STAT pathway, which is essential for processes like hematopoiesis, immune cell development, and cell proliferation.[3] Dysregulation of this pathway, particularly through activating mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera and myelofibrosis.[2][4] Consequently, developing small molecule inhibitors that selectively target JAK2 has become a primary therapeutic strategy for these diseases.[4][5]

The[6][3][7]triazolo[1,5-a]pyridine scaffold has been identified as a promising core structure for potent and selective kinase inhibitors.[8][9] This document provides a detailed protocol for the rational design, synthesis, and evaluation of novel JAK2 inhibitors starting from the lead scaffold, 8-Methoxy-[6][3][7]triazolo[1,5-a]pyridin-2-amine. The protocol outlines a comprehensive workflow from chemical synthesis and structure-activity relationship (SAR) studies to in vitro biochemical and cellular assays, and finally to in vivo efficacy evaluation.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the cell nucleus, where they regulate gene transcription.[6][10] The pathway is initiated when a ligand, such as a cytokine, binds to its specific cell-surface receptor, leading to receptor dimerization. This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[3] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate into the nucleus, where they bind to specific DNA sequences to modulate the expression of target genes involved in cell survival, proliferation, and differentiation.[3][11]

JAK_STAT_Pathwaycluster_extracellularExtracellular Spacecluster_cytoplasmCytoplasmcluster_nucleusNucleusCytokineCytokineReceptor_LReceptorCytokine->Receptor_L1. Ligand BindingJAK_LJAKReceptor_RReceptorSTAT_mono1STATReceptor_R->STAT_mono14. STATRecruitmentJAK_RJAKJAK_L->JAK_RPJAK_R->Receptor_R3. ReceptorPhosphorylationJAK_R->STAT_mono15. STATPhosphorylationSTAT_dimerSTAT DimerSTAT_mono1->STAT_dimer6. DimerizationP2PSTAT_mono2STATDNADNASTAT_dimer->DNA7. NuclearTranslocationPPP3PTranscriptionGene TranscriptionDNA->Transcription8. TranscriptionModulation

Caption: The canonical JAK-STAT signaling pathway.

Overall Workflow for Inhibitor Development

The development of a novel JAK2 inhibitor is a multi-step process that begins with a promising chemical scaffold. The workflow integrates medicinal chemistry, biochemistry, and in vivo pharmacology to identify and optimize a lead candidate. The process starts with the synthesis of a library of analogues based on the core structure, followed by rigorous in vitro screening to establish a structure-activity relationship (SAR). Promising compounds are then evaluated for selectivity and cellular activity. The most potent and selective compounds advance to in vivo studies to assess their pharmacokinetic properties and efficacy in disease models.

Development_WorkflowStartStart: 8-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amineScaffoldSynthesis1. Analogue Synthesis(SAR Library)Start->SynthesisBiochem2. In Vitro Biochemical Assay(JAK2 IC50)Synthesis->BiochemSAR3. SAR AnalysisBiochem->SARPotency DataSAR->SynthesisOptimizeSelectivity4. Kinase Selectivity Profiling(JAK1, JAK3, TYK2)SAR->SelectivityPotent HitsCellular5. Cellular Potency Assay(pSTAT5 Inhibition)Selectivity->CellularLead_Selection6. Lead Candidate SelectionCellular->Lead_SelectionPotent & SelectiveHitsLead_Selection->SARFurther OptimizationPK7. In Vivo Pharmacokinetics(Mouse)Lead_Selection->PKLead CompoundEfficacy8. In Vivo Efficacy Study(MPN Xenograft Model)PK->EfficacyEndPreclinical CandidateEfficacy->End

Caption: Workflow for the development of a JAK2 inhibitor.

Experimental Protocols

Chemical Synthesis and Structure-Activity Relationship (SAR)

The core scaffold, 8-Methoxy-[6][3][7]triazolo[1,5-a]pyridin-2-amine, offers multiple points for chemical modification to explore the SAR and optimize for potency and selectivity. Key positions for modification include the C5 position and the 2-amino group. Based on published literature for similar scaffolds, Suzuki coupling can be employed to introduce various aryl or heteroaryl groups at a halogenated C5 position, while the 2-amino group can be functionalized via reductive amination or other N-arylation reactions.[1][8]

SAR_Logiccluster_scaffoldCore Scaffold Modificationcluster_modificationsModification Strategiescluster_outcomesDesired OutcomesScaffold8-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amineMod1R1 Modification(e.g., at C5-position via Suzuki Coupling)Scaffold->Mod1Mod2R2 Modification(e.g., at 2-Amino group via Reductive Amination)Scaffold->Mod2Outcome1Increased JAK2 PotencyMod1->Outcome1Outcome2Improved Selectivity(vs. JAK1/3)Mod1->Outcome2Mod2->Outcome1Outcome3Enhanced Cell PermeabilityMod2->Outcome3

Caption: Logic for Structure-Activity Relationship (SAR) exploration.

Protocol 3.1.1: General Synthesis of C5-Aryl Derivatives This protocol is adapted from established methods for creating triazolopyridine derivatives.[1]

  • Halogenation: Brominate the 8-Methoxy-[6][3][7]triazolo[1,5-a]pyridin-2-amine scaffold at the C5 position using N-Bromosuccinimide (NBS) in a suitable solvent like DMF.

  • Suzuki Coupling: To a solution of the C5-bromo intermediate (1 equivalent) and a desired arylboronic acid (1.2 equivalents) in a mixture of dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 90-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product using silica gel column chromatography to yield the final C5-aryl substituted compound.

Table 1: Representative Structure-Activity Relationship (SAR) Data (Data is illustrative, based on general findings for this class of inhibitors)

Compound IDR1 Group (at C5)R2 Group (at 2-NH)JAK2 IC₅₀ (nM)[12]
LEAD-01 HH850
LEAD-02 4-FluorophenylH150
LEAD-03 4-HydroxyphenylH95
LEAD-04 Pyridin-4-ylH75
LEAD-05 4-HydroxyphenylMethyl40
LEAD-06 4-HydroxyphenylCyclopropylmethyl15
In Vitro Biochemical and Cellular Evaluation

Protocol 3.2.1: JAK Kinase Biochemical Assay This assay determines the direct inhibitory effect of a compound on the kinase activity of purified JAK enzymes.

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, ATP, and a suitable peptide substrate (e.g., a poly-Glu-Tyr polymer).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, the peptide substrate, and the test compound to the assay buffer.

    • Initiate the kinase reaction by adding a solution of ATP and MgCl₂.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., homogeneous time-resolved fluorescence - HTRF, or an ELISA-based method).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[12]

Table 2: Kinase Selectivity Profile (Data is illustrative)

Compound IDJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)[12]JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)JAK2 Selectivity (Fold vs. JAK1/3)
Ruxolitinib 3.32.842819~1x vs JAK1, >150x vs JAK3
LEAD-06 25015180095016x vs JAK1, 120x vs JAK3

Protocol 3.2.2: Cellular Phospho-STAT5 (pSTAT5) Inhibition Assay This assay measures the compound's ability to inhibit JAK2 signaling within a cellular context.

  • Cell Line: Use a human cell line with constitutive JAK2 activation, such as SET-2 or UKE-1, which harbor the JAK2-V617F mutation.[12]

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound for 2-4 hours.

    • Lyse the cells and quantify the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 using a sensitive immunoassay such as an AlphaLISA, ELISA, or Western Blot.[13]

  • Data Analysis: Normalize the pSTAT5 signal to the total STAT5 signal. Calculate the percent inhibition of pSTAT5 phosphorylation relative to a DMSO control and determine the cellular IC₅₀ value.[13]

Table 3: Cellular Activity (Data is illustrative)

Compound IDSET-2 pSTAT5 IC₅₀ (nM)[12]Ba/F3-JAK2V617F Proliferation IC₅₀ (nM)
Ruxolitinib ~200~150
LEAD-06 130110
In Vivo Evaluation

Protocol 3.3.1: In Vivo Efficacy in a Mouse Xenograft Model This protocol evaluates the anti-tumor efficacy of a lead compound in a mouse model of MPN.[13]

  • Model: Establish a murine model of JAK2-driven myeloproliferative disease by subcutaneously or intravenously transplanting JAK2-activated cell lines (e.g., SET-2) into immunodeficient mice (e.g., BALB/c nude mice).[13]

  • Dosing: Once tumors are established (e.g., ~100-200 mm³), randomize the mice into vehicle control and treatment groups. Administer the test compound (e.g., LEAD-06) and a positive control (e.g., Ruxolitinib) orally once or twice daily for 21-28 days.

  • Monitoring: Monitor tumor volume, body weight, and overall animal health regularly. Disease progression can also be monitored using bioluminescent imaging if using luciferase-expressing cell lines.[13]

  • Endpoint Analysis: At the end of the study, collect tumors and tissues for analysis. Assess target engagement by measuring pSTAT5 levels in tumor lysates. Evaluate splenomegaly and conduct histopathology on spleen and liver tissues.[13]

Conclusion

This document provides a comprehensive framework for the discovery and preclinical development of novel JAK2 inhibitors based on the 8-Methoxy-[6][3][7]triazolo[1,5-a]pyridin-2-amine scaffold. By systematically applying the described synthetic strategies and experimental protocols, researchers can efficiently navigate the iterative process of lead optimization. The structured workflow, from initial SAR exploration and in vitro characterization to in vivo efficacy testing, is designed to identify potent, selective, and orally bioavailable JAK2 inhibitors with the potential for clinical development in the treatment of myeloproliferative neoplasms and other JAK2-driven diseases.

Application of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 8-Methoxy-triazolo[1,5-A]pyridin-2-amine belongs to the triazolopyridine class of heterocyclic compounds. While specific neuropharmacological data for this exact molecule is limited in publicly available literature, the triazolo[1,5-a]pyridine scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities. Derivatives of this scaffold have been investigated for their potential in treating various disorders of the central nervous system (CNS). This document provides an overview of the potential applications of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in neuropharmacology, based on the activities of structurally related compounds. It also includes detailed protocols for key experiments to facilitate the investigation of its neuropharmacological profile. One source suggests that this compound is an important intermediate in the synthesis of kinase inhibitors for cancer therapy and in the research of drugs for the central nervous system[1].

Potential Neuropharmacological Applications

Based on the known activities of the triazolo[1,5-a]pyridine core, 8-Methoxy-triazolo[1,5-A]pyridin-2-amine could be a valuable tool for research in the following areas:

  • Adenosine Receptor Antagonism: Triazolopyrimidine derivatives have been identified as potent antagonists of adenosine A1 and A2A receptors.[2][3][4][5][6] A2A receptor antagonists are of particular interest for the treatment of neurodegenerative conditions such as Parkinson's disease, as they can modulate dopaminergic neurotransmission.[4] Dual A2A/A1 receptor antagonists are being explored for their therapeutic potential in ischemic stroke.[3]

  • GABAA Receptor Modulation: Several compounds with the triazolo[1,5-a]pyrimidine scaffold have been shown to act as positive allosteric modulators of the GABAA receptor.[7][8][9][10] This suggests potential applications as anxiolytics, sedatives, or anticonvulsants.

  • Kinase Inhibition: The triazolopyridine scaffold is present in numerous kinase inhibitors.[11][12][13][14] In the context of neuropharmacology, inhibitors of kinases such as Tropomyosin Receptor Kinase (Trk) are being investigated for the treatment of pain and neurodegenerative diseases.[12]

  • Microtubule Stabilization: Certain 1,2,4-triazolo[1,5-a]pyrimidines have been shown to possess microtubule-stabilizing properties.[15] This mechanism is a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's disease, where microtubule destabilization is a key pathological feature.

Data Presentation

The following tables summarize quantitative data for representative triazolo[1,5-a]pyridine derivatives from the literature, illustrating the potential potency and selectivity of this chemical class.

Table 1: Adenosine Receptor Binding Affinity of Pyridone-Substituted Triazolopyrimidine Derivatives [3]

CompoundAr GroupA2A Ki (nM)A1 Ki (nM)A2B/A2A SelectivityA3/A2A Selectivity
1a Furan5.5824.288-fold1575-fold
1b Pyridine62.484.6>16-fold>16-fold
1c Thiazole62.484.6>16-fold>16-fold
1d 5-methylthiazole43.821.9>22-fold>22-fold

Table 2: Kinase Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 8 TrkA1.7[12]
Compound 9 TrkA1.7[12]
Compound 21b ALK518[13]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neuropharmacological profile of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.

Protocol 1: Radioligand Binding Assay for Adenosine A2A Receptor

This protocol is designed to determine the binding affinity of the test compound for the human adenosine A2A receptor.

Materials:

  • HEK293 cell membranes expressing the human adenosine A2A receptor.

  • [3H]ZM241385 (radioligand).

  • Test compound (8-Methoxy-triazolo[1,5-A]pyridin-2-amine).

  • NECA (non-selective adenosine receptor agonist, for non-specific binding).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • Scintillation vials and cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]ZM241385 (final concentration ~2 nM), and 50 µL of the test compound dilution.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of NECA (final concentration 10 µM).

  • Add 50 µL of the cell membrane preparation (final concentration ~5-10 µg of protein per well).

  • Incubate the plate at 25°C for 90 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Protocol 2: Electrophysiological Assay for GABAA Receptor Modulation

This protocol uses the two-electrode voltage-clamp technique in Xenopus laevis oocytes to assess the modulatory effects of the test compound on GABAA receptor function.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2L).

  • GABA (gamma-aminobutyric acid).

  • Test compound (8-Methoxy-triazolo[1,5-A]pyridin-2-amine).

  • Oocyte Ringer's solution (OR-2).

  • Two-electrode voltage-clamp setup.

Procedure:

  • Inject the GABAA receptor subunit cRNAs into the cytoplasm of stage V-VI Xenopus oocytes.

  • Incubate the oocytes for 2-5 days at 18°C in OR-2 solution.

  • Place an oocyte in the recording chamber and perfuse with OR-2.

  • Clamp the oocyte membrane potential at -60 mV.

  • Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a control current response.

  • After a washout period, co-apply the same concentration of GABA with the test compound at various concentrations.

  • Measure the peak current amplitude in the presence and absence of the test compound.

  • Calculate the percentage potentiation or inhibition of the GABA-evoked current.

  • Construct a concentration-response curve to determine the EC50 or IC50 of the test compound.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen for the inhibitory activity of the test compound against a specific kinase (e.g., TrkA).

Materials:

  • Recombinant human kinase (e.g., TrkA).

  • Kinase substrate (e.g., a specific peptide).

  • ATP (adenosine triphosphate).

  • Test compound (8-Methoxy-triazolo[1,5-A]pyridin-2-amine).

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • White, opaque 96-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add the test compound dilutions to the wells of the 96-well plate.

  • Add the kinase and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the neuropharmacological investigation of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.

Adenosine_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron A1R A1 Receptor AC_pre Adenylate Cyclase A1R->AC_pre Gi cAMP_pre cAMP AC_pre->cAMP_pre PKA_pre PKA cAMP_pre->PKA_pre Ca_channel Ca2+ Channel PKA_pre->Ca_channel NT_release Neurotransmitter Release Ca_channel->NT_release A2AR A2A Receptor AC_post Adenylate Cyclase A2AR->AC_post Gs cAMP_post cAMP AC_post->cAMP_post PKA_post PKA cAMP_post->PKA_post DARPP32 DARPP-32 PKA_post->DARPP32 PP1 PP-1 DARPP32->PP1 D2R_signaling D2 Receptor Signaling PP1->D2R_signaling Adenosine Adenosine Adenosine->A1R Adenosine->A2AR Test_Compound 8-Methoxy-triazolo [1,5-A]pyridin-2-amine Test_Compound->A1R Antagonist? Test_Compound->A2AR Antagonist?

Caption: Adenosine A1 and A2A receptor signaling pathways.

Screening_Workflow start 8-Methoxy-triazolo [1,5-A]pyridin-2-amine primary_screening Primary Screening (e.g., Radioligand Binding) start->primary_screening dose_response Dose-Response & IC50/EC50 Determination primary_screening->dose_response selectivity_panel Selectivity Profiling (Related Receptors/Kinases) dose_response->selectivity_panel functional_assays In Vitro Functional Assays (e.g., Electrophysiology, Cell-based) selectivity_panel->functional_assays in_vivo_pk In Vivo Pharmacokinetics functional_assays->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Models (e.g., Animal models of disease) in_vivo_pk->in_vivo_efficacy lead_optimization Lead Optimization in_vivo_efficacy->lead_optimization

Caption: Drug discovery workflow for a novel compound.

GABA_Modulation cluster_receptor GABAA Receptor receptor GABA Binding Site ion_channel Cl- Ion Channel receptor->ion_channel Opens modulator_site Allosteric Site (e.g., Benzodiazepine site) modulator_site->ion_channel Enhances Opening Cl_ion Cl- ion_channel->Cl_ion Influx GABA GABA GABA->receptor Test_Compound 8-Methoxy-triazolo [1,5-A]pyridin-2-amine Test_Compound->modulator_site Positive Modulator? Hyperpolarization Neuronal Hyperpolarization

Caption: Mechanism of GABAA receptor positive allosteric modulation.

References

Application Notes and Protocols for In Vitro Kinase Assays Using Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] A significant area of research has focused on the development of triazolopyridine analogs as inhibitors of various protein kinases.[2] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, the identification and characterization of novel kinase inhibitors are of great interest in drug discovery.

This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of triazolopyridine derivatives against a target kinase, using the p38 MAP kinase as a representative example. The protocol is based on the widely used ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][4][5]

Featured Signaling Pathway: p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical cascade involved in cellular responses to environmental stress and inflammation.[1] Environmental stressors and inflammatory cytokines activate a series of upstream kinases, which in turn phosphorylate and activate p38 MAP kinase.[1] The activation of p38 is mediated by a kinase cascade involving MAP Kinase Kinase Kinases (MAP3Ks or MEKKs) and MAP Kinase Kinases (MAP2Ks or MKKs).[6][7] Specifically, MKK3 and MKK6 are the primary upstream kinases that phosphorylate and activate p38.[8] Once activated, p38 phosphorylates various downstream targets, including transcription factors such as ATF-2 and MEF2, and other kinases like MAPKAPK-2 (MK2).[7][8] This leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] Triazolopyridine derivatives can act as inhibitors of p38 kinase activity, thereby blocking this inflammatory signaling cascade.[1]

p38_signaling_pathway stress Environmental Stress / Inflammatory Cytokines map3k MAP3K (e.g., MEKK, MLK) stress->map3k map2k MAP2K (MKK3/6) map3k->map2k p38 p38 MAP Kinase map2k->p38 substrates Downstream Substrates (e.g., ATF-2, MEF2, MAPKAPK-2) p38->substrates inflammation Inflammation (e.g., TNF-α, IL-6 production) substrates->inflammation inhibitor Triazolopyridine Derivative inhibitor->p38

Caption: The p38 MAP kinase signaling pathway and the inhibitory action of triazolopyridine derivatives.

Data Presentation: Structure-Activity Relationship (SAR) of Triazolopyridine Derivatives as p38α Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of triazolopyridine-based p38α inhibitors. The data illustrates how chemical modifications to the C4 aryl group and the triazole side-chain of the triazolopyridine scaffold can significantly impact their inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50).[1]

Compound IDC4 Aryl GroupTriazole Side-Chainp38α IC50 (nM)[1]
1 4-FluorophenylMethyl100
2 4-FluorophenylEthyl75
3 4-FluorophenylIsopropyl50
4 2,4-DifluorophenylIsopropyl25
5 2,4-DifluorophenylCyclopropyl15
6 2,4-Difluorophenyltert-Butyl30

This data is representative and compiled from typical SAR studies of triazolopyridine-based p38 inhibitors for illustrative purposes.[1]

Experimental Protocols

In Vitro Kinase Assay Protocol (ADP-Glo™)

This protocol describes a method for determining the IC50 value of triazolopyridine derivatives against a target kinase, such as p38α MAP kinase, using the ADP-Glo™ Kinase Assay.[3][9]

Materials and Reagents:

  • Purified recombinant kinase (e.g., p38α)

  • Kinase-specific substrate (e.g., ATF2)[3]

  • Triazolopyridine derivatives (test compounds)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

Experimental Workflow:

experimental_workflow prep 1. Reagent Preparation plate 2. Assay Plate Setup prep->plate reaction 3. Kinase Reaction plate->reaction stop 4. Stop Reaction & Deplete ATP reaction->stop detect 5. ADP Detection (Luminescence) stop->detect analyze 6. Data Analysis detect->analyze

Caption: General workflow for the in vitro kinase inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare the Kinase Assay Buffer.

    • Prepare a stock solution of the triazolopyridine derivatives in 100% DMSO and create serial dilutions. The final DMSO concentration in the assay should be kept below 1%.[3]

    • Dilute the active kinase enzyme and the substrate to their final desired concentrations in the Kinase Assay Buffer.[3]

    • Prepare an ATP solution in the Kinase Assay Buffer.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the diluted triazolopyridine derivative or DMSO (for vehicle control) to the appropriate wells of a 384-well plate.[3]

    • Add 2 µL of the diluted kinase enzyme solution to each well.[3]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[3]

    • Incubate the plate at room temperature for 60 minutes.[3]

  • Signal Detection (ADP-Glo™ Assay):

    • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[3]

    • Incubate the plate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[3]

    • Incubate for another 30 minutes at room temperature.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.[3]

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.[3]

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

References

Application Notes and Protocols for Cell-Based Assays: Evaluating 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a nitrogen-rich heterocyclic structure recognized for its significant value in medicinal chemistry, partly due to its structural similarity to purine bases.[4] Derivatives of this scaffold have shown a wide range of biological activities and are being explored for the treatment of various diseases.[5] Specifically, 8-Methoxy-triazolo[1,5-A]pyridin-2-amine and its analogs are used as key precursors in the synthesis of kinase inhibitors for cancer therapy.[6] Compounds from the broader triazolopyridine class have been identified as potential inhibitors of kinases such as Janus kinase (JAK1, JAK2) and receptor tyrosine kinases like AXL, which are implicated in proliferative diseases.[4]

These application notes provide detailed protocols for a panel of essential cell-based assays to characterize the biological effects of novel 8-Methoxy-triazolo[1,5-A]pyridin-2-amine analogs, focusing on their potential as anticancer agents. The assays described will enable researchers to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of key cellular signaling pathways.

General Experimental Workflow

The initial characterization of novel analogs typically follows a structured workflow, starting with broad screening for cytotoxic activity and progressing to more detailed mechanistic studies for the most potent compounds.

G cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies (for potent analogs) cluster_analysis Data Analysis & Interpretation prep Prepare Analog Stock Solutions (in DMSO) viability Cell Viability Assay (MTT/MTS) (e.g., MCF-7, A549, HCT-116) prep->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle kinase Cell-Based Kinase Assay (e.g., Western Blot for p-Akt/p-ERK) ic50->kinase analysis Correlate Cytotoxicity with Mechanistic Data apoptosis->analysis cell_cycle->analysis kinase->analysis sar Establish Structure-Activity Relationship (SAR) analysis->sar

Figure 1: General workflow for screening and characterizing novel analogs.

Cell Viability Assay (MTT/MTS)

Application Note: Cell viability assays are fundamental for determining the cytotoxic or anti-proliferative effects of chemical compounds. The MTT and MTS assays are reliable, colorimetric methods that measure the metabolic activity of a cell population, which correlates with the number of viable cells.[7] In these assays, mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (yellow) to a formazan product (purple/colored).[3][8] A decrease in metabolic activity after treatment with an analog indicates a reduction in cell viability. This assay is crucial for calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7]

Protocol: MTT Cell Viability Assay This protocol is adapted from established methods.[9][10]

Materials:

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., 100 µL of SDS/HCl mixture or pure DMSO)[10]

  • Selected cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)[11]

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the 8-Methoxy-triazolo[1,5-A]pyridin-2-amine analogs in culture medium from a concentrated stock (e.g., 10 mM in DMSO). Remove the medium from the wells and add 100 µL of medium containing the desired final concentrations of the analogs. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[3][7]

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[3][10]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[8]

  • Data Analysis: Subtract the absorbance of a blank well (medium and MTT only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.

Data Presentation:

AnalogCell LineIC50 (µM) after 48h
Compound AMCF-79.5
Compound AHCT-11613.1
Compound BMCF-725.4
Compound BHCT-11631.2
5-FluorouracilMCF-715.8
5-FluorouracilHCT-11618.3
Table 1: Example data summary for cell viability assays. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Apoptosis Assay (Annexin V/PI Staining)

Application Note: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is performed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[12][13] This dual-staining method, analyzed by flow cytometry, distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[13]

Protocol: Annexin V/PI Apoptosis Assay This protocol is based on standard flow cytometry procedures for apoptosis.[1][12][13]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the analogs at concentrations around their IC50 values for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, first collect the culture medium (containing floating apoptotic cells), then detach the remaining cells with trypsin. Combine both populations to ensure all apoptotic cells are collected.[13]

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[13] Use unstained and single-stained controls for setting compensation and gates.

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative (Bottom Left Quadrant).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Bottom Right Quadrant).[13]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Top Right Quadrant).[13]

G start Seed & Treat Cells with Analog harvest Harvest Adherent & Floating Cells start->harvest wash Wash Cells with Ice-Cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT (in dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Data Interpretation: - Q1 (AV-/PI+): Necrotic - Q2 (AV+/PI+): Late Apoptotic - Q3 (AV-/PI-): Live - Q4 (AV+/PI-): Early Apoptotic analyze->quadrants

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

Data Presentation:

Treatment% Live Cells% Early Apoptotic% Late Apoptotic / Necrotic
Vehicle (DMSO)95.2 ± 2.12.5 ± 0.52.3 ± 0.6
Analog A (10 µM)45.8 ± 3.535.1 ± 2.819.1 ± 1.9
Analog B (25 µM)60.3 ± 4.220.5 ± 2.219.2 ± 2.5
Table 2: Example data from apoptosis analysis by flow cytometry after 24h treatment.

Cell Cycle Analysis

Application Note: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequently inducing apoptosis. Flow cytometry analysis of DNA content is a widely used technique to assess the cell cycle distribution of a population.[14] Cells are fixed, permeabilized, and stained with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[14][15] An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Protocol: Cell Cycle Analysis by PI Staining This protocol is a standard method for preparing cells for DNA content analysis.[14][16][17]

Materials:

  • Treated and control cells

  • Ice-cold 70% ethanol

  • PI/RNase staining solution (containing Propidium Iodide and RNase A in PBS)[17]

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with analogs as described for the apoptosis assay.

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells by trypsinization.

  • Washing: Wash the cells once with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]

  • Storage: Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several days.[15]

  • Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[14][17]

  • Incubation: Incubate the tubes for 15-30 minutes at room temperature or 37°C, protected from light.[17]

  • Analysis: Analyze the samples on a flow cytometer. Use software to model the cell cycle distribution from the DNA content histogram.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)65.4 ± 4.120.1 ± 2.514.5 ± 1.8
Analog A (10 µM)25.2 ± 3.315.8 ± 1.959.0 ± 4.5
Analog B (25 µM)58.9 ± 5.025.6 ± 3.115.5 ± 2.2
Table 3: Example data for cell cycle distribution analysis after 24h treatment. Analog A shows a significant arrest in the G2/M phase.

Cell-Based Kinase Inhibition Assay

Application Note: Since triazolopyridine derivatives are often developed as kinase inhibitors, it is critical to assess their impact on relevant signaling pathways within the cell.[4][6] Dysregulation of kinase signaling, such as the PI3K/Akt or MAPK/ERK pathways, is a hallmark of many cancers.[18] A common method to assess the inhibition of a specific kinase is to measure the phosphorylation state of its direct downstream substrate using Western blotting. A reduction in the phosphorylated form of a target protein in response to treatment with an analog indicates inhibition of the upstream kinase.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, AXL) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 8-Methoxy-triazolo[1,5-A] pyridin-2-amine Analog Inhibitor->RTK

Figure 3: A hypothetical signaling pathway targeted by a kinase inhibitor.

Protocol: Western Blot for Phospho-Protein Levels

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well or 10 cm dishes. Once they reach 70-80% confluency, treat them with the analogs for a short period (e.g., 1-6 hours) to observe direct effects on signaling. After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.

  • Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., total-Akt) and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify band intensities using image analysis software. Express the level of the phosphorylated protein as a ratio to the total protein.

Data Presentation:

Treatmentp-Akt / Total Akt Ratiop-ERK / Total ERK Ratio
Vehicle (DMSO)1.001.00
Analog A (1 µM)0.350.89
Analog A (5 µM)0.120.65
Table 4: Example data for cell-based kinase inhibition. Ratios are normalized to the vehicle control.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of triazolo[1,5-a]pyridines.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize triazolo[1,5-a]pyridines is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common issue in the synthesis of triazolo[1,5-a]pyridines and can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in your starting materials, such as the 2-aminopyridine or the corresponding nitrile or amide, can significantly interfere with the reaction, leading to the formation of side products and a reduction in the yield of the desired triazolopyridine.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.

  • Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters that can dramatically influence the reaction outcome.

    • Recommendation: A systematic optimization of reaction conditions is advised. Start by running small-scale trial reactions to identify the optimal temperature, time, and concentration for your specific substrates. Some reactions may require elevated temperatures to proceed efficiently, while others might necessitate milder conditions to prevent byproduct formation.[1]

  • Catalyst Activity (if applicable): For copper-catalyzed syntheses, the activity of the catalyst is crucial. The catalyst can be deactivated by impurities or may require specific conditions for activation.

    • Recommendation: Ensure the copper catalyst is fresh or properly activated. The choice of the copper salt (e.g., CuBr, Cu(OAc)2) and ligands can also impact the yield.[2] Consider screening different copper sources and ligands to find the optimal catalytic system for your reaction.

  • Solvent Effects: The choice of solvent is critical as it affects the solubility of reactants and intermediates, and can influence the reaction pathway. For instance, in some PIFA-mediated syntheses, hexafluoroisopropanol (HFIP) has been shown to provide superior yields compared to other solvents.[3]

    • Recommendation: Perform a solvent screen to identify the most suitable solvent for your specific reaction. Common solvents for triazolopyridine synthesis include toluene, DMF, and DMSO.[1]

  • Atmosphere: Some synthetic routes, particularly those involving oxidative cyclization, are sensitive to atmospheric conditions.

    • Recommendation: If your reaction is air-sensitive, employ proper inert atmosphere techniques using nitrogen or argon. Conversely, some copper-catalyzed reactions may require air as the oxidant.[4]

Issue 2: Formation of Side Products and Purification Challenges

Question: I am observing multiple spots on my TLC analysis, indicating the formation of byproducts, and I'm facing difficulties in purifying my target triazolo[1,5-a]pyridine. What are common side reactions and effective purification strategies?

Answer: The formation of byproducts is a frequent challenge, complicating the purification process.

  • Common Side Reactions:

    • Isomer Formation: In some synthetic routes, the formation of the isomeric[1][4][5]triazolo[4,3-a]pyridine can occur. This isomer can sometimes undergo a Dimroth rearrangement to the desired [1,5-a] isomer under acidic or basic conditions, but this is not always guaranteed and may require specific conditions to proceed efficiently.[6][7][8]

    • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the corresponding amidine or hydrazone, leading to a mixture of starting materials and the desired product.

    • Decomposition: The starting materials or the product may be unstable under the reaction conditions, leading to decomposition and the formation of various impurities.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying triazolo[1,5-a]pyridines. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The basic nature of the pyridine ring can sometimes cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[9]

      • Recommendation: Screen various solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for recrystallization of triazolopyridines include ethanol, methanol, acetonitrile, or mixtures of ethyl acetate and hexanes.

    • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the triazolopyridine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the product re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of triazolo[1,5-a]pyridines?

A1: The most common precursors for the synthesis of triazolo[1,5-a]pyridines are:

  • 2-Aminopyridines: These are widely used and can react with various reagents like nitriles, formamidoximes, or undergo multi-step sequences to form the triazole ring.[4][5]

  • N-(pyridin-2-yl)benzimidamides: These are key intermediates in several modern synthetic methods, particularly those involving oxidative N-N bond formation.[3][4]

  • Enaminonitriles: These can undergo tandem reactions with benzohydrazides to yield triazolo[1,5-a]pyridines, often under catalyst-free and microwave-assisted conditions.[1]

Q2: My synthesis of a substituted triazolo[1,5-a]pyridine is not working. How do substituents on the pyridine ring affect the reaction?

A2: The electronic nature of the substituents on the pyridine ring can have a significant impact on the reaction.

  • Electron-donating groups (EDGs) on the pyridine ring generally increase the nucleophilicity of the pyridine nitrogen, which can facilitate the cyclization step in many reaction mechanisms.

  • Electron-withdrawing groups (EWGs) on the pyridine ring can decrease the nucleophilicity of the pyridine nitrogen, potentially slowing down or inhibiting the cyclization. In some cases, EWGs can facilitate other reaction pathways, such as the Dimroth rearrangement, by activating the pyridine ring for nucleophilic attack.[6]

Q3: I am considering a copper-catalyzed synthesis. What are the key parameters to optimize?

A3: For copper-catalyzed syntheses of triazolo[1,5-a]pyridines, the following parameters are crucial for optimization:

  • Copper Source: Different copper salts (e.g., CuI, CuBr, Cu(OAc)2) can exhibit varying catalytic activity.

  • Ligand: The choice of ligand, if any, can significantly influence the reaction's efficiency and selectivity.

  • Base: The type and amount of base used are critical for the reaction to proceed.

  • Solvent: The solvent can affect the solubility of the catalyst and reactants, as well as the reaction temperature.

  • Atmosphere: As mentioned earlier, some reactions require an inert atmosphere, while others utilize atmospheric oxygen as the oxidant.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenyl[1][4][5]triazolo[1,5-a]pyridine

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Copper-Catalyzed2-Aminopyridine, BenzonitrileCuBr (10 mol%)Toluene1202485[2]
PIFA-MediatedN-(pyridin-2-yl)benzimidamidePIFA (1.2 equiv)HFIPRoom Temp0.596[3]
I2/KI-MediatedN-(pyridin-2-yl)benzimidamideI2 (1.2 equiv), KI (1.5 equiv)DMSO100192[10]
Microwave (catalyst-free)Enaminonitrile, BenzohydrazideNoneToluene140389[1]

Experimental Protocols

Protocol 1: PIFA-Mediated Synthesis of 2-Phenyl[1][4][5]triazolo[1,5-a]pyridine [3]

  • To a solution of N-(pyridin-2-yl)benzimidamide (0.5 mmol) in hexafluoroisopropanol (HFIP, 2.0 mL) was added phenyliodine bis(trifluoroacetate) (PIFA, 0.6 mmol, 1.2 equiv.).

  • The reaction mixture was stirred at room temperature for 30 minutes.

  • Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the desired product.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis of 2-Aryl-[1][4][5]triazolo[1,5-a]pyridines [1]

  • In an oven-dried microwave vial, add the corresponding enaminonitrile (1.0 equiv) and benzohydrazide (2.0 equiv).

  • The vial is sealed and evacuated and backfilled with nitrogen three times.

  • Dry toluene is added via syringe.

  • The reaction mixture is subjected to microwave irradiation at 140 °C for the specified time (typically 1-3 hours).

  • After cooling to room temperature, the reaction mixture is directly purified by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Starting_Materials Select & Purify Starting Materials Reaction_Setup Set up Reaction (Solvent, Atmosphere) Starting_Materials->Reaction_Setup Addition Add Reagents/ Catalyst Reaction_Setup->Addition Monitoring Monitor Progress (TLC, LC-MS) Addition->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction/ Washing Quenching->Extraction Purification Purify Product (Chromatography/ Crystallization) Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the synthesis of triazolo[1,5-a]pyridines.

troubleshooting_workflow Start Low Yield or No Product Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t, conc.) Check_Purity->Optimize_Conditions Pure Purify_Materials Purify Starting Materials Check_Purity->Purify_Materials Impure Check_Catalyst Evaluate Catalyst Activity/Choice Optimize_Conditions->Check_Catalyst Solvent_Screen Perform Solvent Screen Check_Catalyst->Solvent_Screen Check_Atmosphere Verify Reaction Atmosphere Solvent_Screen->Check_Atmosphere Analyze_Byproducts Identify Byproducts (NMR, MS) Check_Atmosphere->Analyze_Byproducts Improve_Purification Refine Purification Strategy Analyze_Byproducts->Improve_Purification Success Improved Yield Improve_Purification->Success Purify_Materials->Check_Purity

Caption: A logical workflow for troubleshooting low yields in triazolopyridine synthesis.

dimroth_rearrangement Triazolo_4_3_a [1,2,4]Triazolo[4,3-a]pyridine (Less Stable Isomer) Ring_Opening Ring Opening Triazolo_4_3_a->Ring_Opening Acid or Base Acyclic_Intermediate Acyclic Intermediate Ring_Opening->Acyclic_Intermediate Ring_Closure Ring Closure Acyclic_Intermediate->Ring_Closure Triazolo_1_5_a [1,2,4]Triazolo[1,5-a]pyridine (More Stable Isomer) Ring_Closure->Triazolo_1_5_a

Caption: The Dimroth rearrangement pathway from [4,3-a] to the [1,5-a] isomer.

References

Technical Support Center: 8-Methoxy-triazolo[1,5-a]pyridin-2-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine that influence its purification?

A1: The purification of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is influenced by several structural features:

  • Polarity: The presence of the amine group and the nitrogen atoms in the triazolopyridine ring system makes the molecule polar. This polarity dictates its solubility and interaction with chromatographic stationary phases.

  • Basicity: The amine group and pyridine nitrogen atom are basic, which can lead to strong interactions with acidic silica gel, potentially causing peak tailing during column chromatography.

  • Aromaticity: The fused aromatic ring system can lead to pi-pi stacking interactions, which may influence crystal packing during recrystallization.

  • Methoxy Group: The electron-donating methoxy group can influence the overall polarity and reactivity of the molecule.

Q2: What are the common impurities expected during the synthesis of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine?

A2: Common impurities may include unreacted starting materials, reagents, and side-products from the synthetic route. Depending on the synthesis, potential impurities could be starting pyridines or triazoles. Side-products from incomplete cyclization or rearrangement are also possible.

Q3: How can I assess the purity of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and identifying impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.

Troubleshooting Guides

Column Chromatography

Q1: My compound is streaking or tailing on the silica gel column. How can I improve the peak shape?

A1: Peak tailing is a common issue when purifying basic compounds like 8-Methoxy-triazolo[1,5-a]pyridin-2-amine on standard silica gel. This is often due to strong interactions between the basic amine groups and acidic silanol groups on the silica surface.

Solutions:

  • Use a basic modifier: Add a small amount of a basic modifier to your eluent system. Common choices include triethylamine (TEA) or ammonia in methanol. A typical starting point is 0.1-1% TEA in your mobile phase.

  • Deactivate the silica gel: You can use silica gel that has been treated to reduce its acidity.

  • Switch to a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase C18 column for purification.

Q2: I'm not getting good separation between my product and a closely related impurity. What can I do?

A2: Achieving good separation between structurally similar compounds can be challenging.

Solutions:

  • Optimize the solvent system: Systematically vary the polarity of your eluent. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.

  • Try a different solvent system: Sometimes changing the solvents entirely can alter the selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

  • Use a longer column: Increasing the column length provides more surface area for interaction, which can enhance separation.

  • Dry loading: If your compound is not very soluble in the column eluent, dry loading it onto a small amount of silica can lead to a sharper band and better separation.[1]

Parameter Recommendation for Polar Amines
Stationary Phase Silica Gel (can be deactivated), Alumina (neutral or basic), or Reverse-Phase C18
Mobile Phase (Normal Phase) Dichloromethane/Methanol, Ethyl Acetate/Methanol, Chloroform/Methanol
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA) or Ammonium Hydroxide
Loading Technique Dry loading is often preferred for polar compounds with limited solubility in the eluent.[1]
Recrystallization

Q1: I'm having trouble finding a suitable solvent for recrystallization. What should I look for?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Solvent Selection Strategy:

  • "Like dissolves like": Since 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is a polar molecule, polar solvents are a good starting point.

  • Test a range of solvents: Use small amounts of your crude product to test solubility in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water).

  • Consider solvent pairs: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/water, methanol/diethyl ether, or acetone/hexane.[2]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.

Solutions:

  • Slower cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.

  • Use a more dilute solution: Add more of the "good" solvent to prevent supersaturation.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, crystalline product, adding a tiny crystal to the cooled solution can induce crystallization.

Solvent/Solvent System General Suitability for Polar Heterocycles
EthanolOften a good starting point.
MethanolSimilar to ethanol, good for polar compounds.
IsopropanolCan be a good alternative to ethanol or methanol.
AcetonitrileA polar aprotic solvent that can be effective.
Ethanol/WaterA common and effective solvent pair for polar compounds.
Acetone/HexaneA polar/non-polar pair that can work well.[2]
High-Performance Liquid Chromatography (HPLC)

Q1: I'm observing broad or tailing peaks for my compound during reverse-phase HPLC. What is the cause and how can I improve it?

A1: Similar to column chromatography, peak tailing in reverse-phase HPLC for basic compounds is often due to interactions with residual silanol groups on the C18 stationary phase.

Solutions:

  • Use an acidic mobile phase modifier: Adding an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase (typically at 0.1%) will protonate the amine groups on your compound and suppress the interaction with silanols, leading to sharper peaks.[3]

  • Use a column with end-capping: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Ensure you are using a high-quality, end-capped C18 column.

  • Optimize the pH of the mobile phase: Adjusting the pH of the aqueous portion of your mobile phase can significantly impact peak shape. For a basic compound, a lower pH (e.g., 2-3) will ensure the amine is protonated.

Q2: How do I choose the initial conditions for developing an HPLC purification method?

A2: A good starting point for method development is crucial for efficient purification.

Recommended Starting Conditions:

Parameter Recommended Starting Condition
Column C18, 5 µm particle size, 4.6 x 150 mm (analytical) or larger for preparative.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA)
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) with 0.1% TFA or 0.1% FA
Gradient Start with a broad gradient, for example, 5-95% B over 20 minutes, to determine the approximate elution time. Then, optimize with a shallower gradient around the elution point of your compound.[3]
Flow Rate 1 mL/min for a 4.6 mm ID column.

| Detection | UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy). |

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent of your mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude 8-Methoxy-triazolo[1,5-a]pyridin-2-amine in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution: Start the elution with the chosen mobile phase, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Dissolution: In a flask, add a minimal amount of the chosen hot recrystallization solvent to the crude 8-Methoxy-triazolo[1,5-a]pyridin-2-amine to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

General Protocol for Purification by Preparative HPLC
  • Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., DMSO, methanol, or the initial mobile phase) and filter it through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Chromatography: Run the optimized gradient method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the HPLC solvents, often by lyophilization (freeze-drying) if the solvents are water/acetonitrile or water/methanol based.

Visualizations

Purification_Workflow Crude_Product Crude 8-Methoxy-triazolo[1,5-a]pyridin-2-amine Initial_Analysis Purity Analysis (TLC, HPLC) Crude_Product->Initial_Analysis Purification_Decision Choose Purification Method Initial_Analysis->Purification_Decision Column_Chromatography Column Chromatography Purification_Decision->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Decision->Recrystallization High Purity/Crystalline Prep_HPLC Preparative HPLC Purification_Decision->Prep_HPLC Difficult Separation Purity_Check Purity Analysis of Fractions/Crystals Column_Chromatography->Purity_Check Recrystallization->Purity_Check Prep_HPLC->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure Further_Purification Further Purification Needed Purity_Check->Further_Purification <95% Pure Further_Purification->Purification_Decision

Caption: General purification workflow for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.

Troubleshooting_Purification Start Purification Issue Identified Issue_Type What is the issue? Start->Issue_Type Peak_Tailing Peak Tailing/Streaking Issue_Type->Peak_Tailing Bad Peak Shape Poor_Separation Poor Separation Issue_Type->Poor_Separation Co-elution Oiling_Out Oiling Out Issue_Type->Oiling_Out No Crystals Solution_Tailing Add Basic Modifier Change Stationary Phase Peak_Tailing->Solution_Tailing Solution_Separation Optimize Solvent System Use Longer Column Change Solvent System Poor_Separation->Solution_Separation Solution_Oiling Cool Slowly Use More Solvent Add Seed Crystal Oiling_Out->Solution_Oiling

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Optimizing Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazolopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of[1][2][3]triazolo[4,3-a]pyridines?

Commonly used starting materials for the synthesis of[1][2][3]triazolo[4,3-a]pyridines are 2-hydrazinopyridine and various aldehydes or acyl compounds.[2][4] One straightforward approach involves the condensation of 2-hydrazinopyridine with aldehydes, followed by an oxidative cyclization step.[4]

Q2: Which catalysts are typically employed for the synthesis of[1][2][3]triazolo[1,5-a]pyridines?

A variety of catalysts can be used for the synthesis of[1][2][3]triazolo[1,5-a]pyridines. Copper-based catalysts, such as copper(I) bromide (CuBr), are frequently used in oxidative cyclization reactions.[5][6] Other catalytic systems include palladium-based catalysts for cross-coupling reactions and ceric ammonium nitrate (CAN) for oxidative cyclizations.[7][8] Interestingly, catalyst-free methods under microwave irradiation have also been developed, offering a greener alternative.[5]

Q3: Can triazolopyridine synthesis be performed under microwave irradiation?

Yes, microwave-assisted synthesis is a viable and often advantageous method for preparing triazolopyridines.[3][5] It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For example, a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been successfully achieved using microwave irradiation.[3]

Q4: What are the key isomers of triazolopyridine and how are they synthesized?

The two most common isomers are[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine.[8]

  • [1][2][3]triazolo[4,3-a]pyridines are often synthesized from 2-chloropyridine and a hydrazide, or from 2-hydrazinopyridine and an aldehyde followed by cyclization.[7]

  • [1][2][3]triazolo[1,5-a]pyridines are commonly prepared from 2-aminopyridine derivatives through various cyclization strategies, often involving oxidative N-N bond formation.[9]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Suboptimal Reaction Temperature Systematically screen a range of temperatures. For some reactions, increasing the temperature can enhance the reaction rate and yield. For instance, in a microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines, increasing the temperature from 100°C to 140°C significantly improved the yield.[3] However, for other reactions, lower temperatures might be necessary to prevent side reactions.
Inappropriate Solvent The choice of solvent is critical. A solvent that does not fully solubilize the reactants or is not suitable for the reaction temperature can lead to poor yields. Experiment with a range of solvents with varying polarities. For example, in a specific synthesis, toluene was found to be superior to solvents like THF, DMSO, or ethanol.[3]
Incorrect Reactant Stoichiometry The ratio of reactants can greatly influence the outcome. If a low yield is observed, try varying the equivalents of the limiting reagent. In one study, increasing the amount of the benzohydrazide derivative from 1.0 to 2.0 equivalents drastically improved the product yield.[3]
Inefficient Catalyst The choice of catalyst and its loading are crucial. If a catalyzed reaction is underperforming, consider screening different catalysts known for similar transformations. For example, various copper and palladium catalysts have been reported for triazolopyridine synthesis.[7][9] In some cases, a catalyst-free approach under microwave conditions might be more efficient.[5]
Problem 2: Presence of Significant Impurities or By-products
Possible Cause Suggested Solution
Side Reactions Unwanted side reactions can compete with the desired product formation. For example, in the synthesis of a carboxylated triazolopyridine, dimerization of a starting material and other undesired transformations of intermediates were observed as by-products in a batch reaction.[1] Changing the reaction setup, such as moving to a flow chemistry process, can sometimes minimize the formation of these by-products by allowing for better control over reaction parameters like residence time and stoichiometry.[1]
Incomplete Reaction If the reaction has not gone to completion, the starting materials will be present as impurities. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion before workup.
Degradation of Product The desired product might be unstable under the reaction or workup conditions. Consider using milder reaction conditions (e.g., lower temperature, shorter reaction time) or a modified workup procedure.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Similar Polarity of Product and Impurities If the product and by-products have similar polarities, separation by column chromatography can be challenging. Try using a different solvent system for chromatography or consider alternative purification techniques like recrystallization or preparative HPLC.
Product is an Oil If the product oils out during purification, it can be difficult to handle. Try dissolving the oil in a small amount of a suitable solvent and triturating with a non-polar solvent like hexane to induce precipitation.
Product is a Stubborn Solid Emulsion during Workup Emulsions can form during the extractive workup, making phase separation difficult. Adding a saturated brine solution can help to break the emulsion.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Microwave-Mediated Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine Derivative [3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1202483
2THF12024No Reaction
3DMSO12024No Reaction
4EtOH12024No Reaction
5Pyridine1201276
6Xylene1201269
7Toluene140 (Microwave)389
8Toluene100 (Microwave)578

Reaction conditions: enaminonitrile (1.0 equiv.), 4-methoxybenzohydrazide (2.0 equiv.), solvent.

Experimental Protocols

General Procedure for the Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [3]

A mixture of the enaminonitrile (1.0 equivalent) and the corresponding benzohydrazide (2.0 equivalents) in dry toluene is subjected to microwave irradiation at 140°C for the specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Product Yield temp Is the reaction temperature optimized? start->temp solvent Is the solvent appropriate? temp->solvent Yes optimize_temp Screen a range of temperatures. temp->optimize_temp No stoichiometry Is the reactant stoichiometry correct? solvent->stoichiometry Yes optimize_solvent Test different solvents. solvent->optimize_solvent No catalyst Is the catalyst efficient? stoichiometry->catalyst Yes optimize_stoichiometry Vary reactant ratios. stoichiometry->optimize_stoichiometry No optimize_catalyst Screen alternative catalysts or consider a catalyst-free method. catalyst->optimize_catalyst No Experimental_Workflow start Start reactants Combine Enaminonitrile and Benzohydrazide in Toluene start->reactants microwave Microwave Irradiation (140°C) reactants->microwave monitor Monitor Reaction by TLC microwave->monitor workup Evaporate Solvent monitor->workup Reaction Complete purification Column Chromatography workup->purification product Pure Triazolopyridine purification->product

References

Technical Support Center: Synthesis of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature. For thermally sensitive reactions, a catalyst might be necessary to achieve full conversion under milder conditions.

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition of reactants or products.

    • Solution: Experiment with a range of temperatures. For instance, in related triazolopyridine syntheses, temperatures can range from ambient to reflux. A systematic optimization study is recommended.

  • Purity of Starting Materials: Impurities in the starting materials, such as the corresponding aminopyridine or the cyclizing agent, can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. Verify their identity and purity by NMR and melting point analysis.

  • Moisture in the Reaction: The presence of water can hydrolyze sensitive reagents and intermediates.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Dry all glassware thoroughly before use.

Q2: I am observing the formation of significant impurities alongside my desired product. How can I minimize their formation?

A2: Impurity formation is a common challenge. Here are some strategies to address it:

  • Side Reactions: Undesired side reactions can compete with the main reaction pathway.

    • Solution: Adjusting the reaction temperature can often favor the desired reaction. Lowering the temperature may reduce the rate of side reactions. The order of addition of reagents can also be critical; for instance, adding a reactive cyclizing agent slowly to the aminopyridine solution can minimize polymerization or dimer formation.

  • Isomer Formation: In some triazolopyridine syntheses, the formation of regioisomers is possible.

    • Solution: The choice of cyclizing agent and reaction conditions can influence regioselectivity. Review the literature for reagents known to favor the desired [1,5-a] isomer. Post-reaction purification via column chromatography with a carefully selected solvent system is crucial for separating isomers.

  • Decomposition: The product or intermediates might be unstable under the reaction conditions.

    • Solution: As mentioned, optimizing the reaction time and temperature is key. If the product is sensitive to air or light, work-up and purification should be performed accordingly.

Q3: The purification of the final product is proving difficult. What purification strategies are most effective?

A3: Purification can be challenging due to the polarity and potential for multiple nitrogen-containing species.

  • Column Chromatography: This is the most common method for purifying triazolopyridine derivatives.

    • Tips: Use a silica gel stationary phase. The choice of eluent is critical. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic compounds on the silica gel.

  • Recrystallization: If the product is a solid and of sufficient purity after initial work-up, recrystallization can be an excellent final purification step.

    • Tips: Experiment with different solvent systems. Common solvents for recrystallizing nitrogen-containing heterocycles include ethanol, methanol, acetonitrile, or mixtures with water.

  • Acid-Base Extraction: Exploiting the basic nature of the amine group can be a useful pre-purification step.

    • Procedure: Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This can effectively remove non-basic impurities.

Experimental Protocols and Data

This section provides a general synthetic workflow and a table summarizing reaction conditions from related syntheses that can be adapted and optimized for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.

General Synthetic Workflow

A common approach to synthesizing the[1][2][3]triazolo[1,5-a]pyridine core involves the cyclization of a 2-aminopyridine derivative. For 8-Methoxy-triazolo[1,5-A]pyridin-2-amine, a plausible precursor is 2,3-diamino-x-methoxypyridine, which would then be cyclized. The following diagram illustrates a generalized workflow.

G cluster_prep Precursor Synthesis cluster_cyclization Cyclization cluster_workup Work-up and Purification start Starting Materials (e.g., Substituted Pyridine) step1 Introduction of Amino Group at C2 start->step1 step2 Introduction of Methoxy Group at C8 step1->step2 precursor 2-Amino-3-substituted Pyridine Precursor step2->precursor reaction Cyclization Reaction precursor->reaction cyclizing_agent Cyclizing Agent (e.g., Cyanogen Bromide) cyclizing_agent->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product 8-Methoxy-triazolo[1,5-A]pyridin-2-amine purification->product

Caption: Generalized workflow for the synthesis of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.

Comparison of Reaction Conditions for Triazolopyridine Synthesis

The following table summarizes various conditions reported for the synthesis of substituted triazolo[1,5-a]pyridines, which can serve as a starting point for optimizing the synthesis of the target compound.

Starting MaterialCyclizing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-(pyridin-2-yl)benzimidamidesPIFADichloromethaneRoom Temp0.5 - 275 - 95[Journal of Organic Chemistry, 2014, 79, 4687-4693]
2-AminopyridinesNitriles, CuBrToluene1202460 - 85[Journal of the American Chemical Society, 2009, 131, 15080-15081]
EnaminonitrilesBenzohydrazidesToluene (Microwave)1400.25 - 0.570 - 93[Molecules, 2024, 29(4), 894]
N-aryl amidinesI2/KIDichloromethaneRoom Temp1 - 480 - 96[Organic Letters, 2015, 17, 18, 4562-4565]

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide to diagnosing and resolving common issues during the synthesis.

G cluster_low_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities start Start Synthesis check_yield Low Yield? start->check_yield check_reaction Monitor Reaction (TLC/LC-MS) check_yield->check_reaction Yes check_purity Impure Product? check_yield->check_purity No incomplete Incomplete Reaction? check_reaction->incomplete optimize_time_temp Increase Time/Temp incomplete->optimize_time_temp Yes check_reagents Check Reagent Purity incomplete->check_reagents No optimize_time_temp->check_yield purify_reagents Purify Starting Materials check_reagents->purify_reagents check_conditions Anhydrous Conditions? check_reagents->check_conditions Purity OK purify_reagents->check_yield check_conditions->check_yield Yes use_anhydrous Use Anhydrous Solvents & Inert Atmosphere check_conditions->use_anhydrous No use_anhydrous->check_yield optimize_temp Optimize Temperature check_purity->optimize_temp Yes success High Yield & Purity check_purity->success No slow_addition Slow Reagent Addition optimize_temp->slow_addition column_chrom Optimize Column Chromatography slow_addition->column_chrom recrystallize Recrystallization column_chrom->recrystallize recrystallize->check_purity

Caption: A logical flowchart to troubleshoot common synthesis issues.

References

Side product formation in triazolopyridine synthesis and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of triazolopyridines, with a focus on side product formation and mitigation strategies.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Isomer,[1][2][3]triazolo[1,5-a]pyridine, during[1][2][3]triazolo[4,3-a]pyridine Synthesis

Symptoms:

  • The NMR spectrum of the product shows unexpected peaks, suggesting the presence of a different isomer.

  • The melting point of the product is different from the expected value for the [4,3-a] isomer.

  • Mass spectrometry confirms the correct mass for a triazolopyridine, but TLC or HPLC shows multiple spots/peaks.

Possible Cause: The formation of the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer can occur through a Dimroth rearrangement, especially under harsh reaction conditions or when using electron-deficient 2-hydrazinopyridines.

Mitigation Strategies:

  • Control Reaction Temperature: Avoid high temperatures that can promote the Dimroth rearrangement. Microwave-assisted synthesis can sometimes offer better control over temperature and reaction time.[1]

  • Choice of Reagents: The use of milder cyclization reagents can prevent the rearrangement. For instance, a modified Mitsunobu reaction has been used to synthesize[1][2][3]triazolo[4,3-a]pyridines under mild conditions.

  • Substituent Effects: Be aware that electron-withdrawing groups on the pyridine ring can make the rearrangement more favorable.

Experimental Protocol: Modified Mitsunobu Reaction for[1][2][3]triazolo[4,3-a]pyridine Synthesis

  • To a solution of the corresponding N'-acyl-2-hydrazinopyridine (1.0 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD) (1.5 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired[1][2][3]triazolo[4,3-a]pyridine.

Issue 2: Triazole Ring Opening and Loss of Nitrogen

Symptoms:

  • Mass spectrometry data shows fragments corresponding to the loss of N₂ (28 Da).

  • Formation of pyridyl derivatives or indolizines as byproducts.

  • Low yield of the desired triazolopyridine.

Possible Causes:

  • Reaction with Metals: Certain transition metals, such as palladium, can catalyze the opening of the triazole ring.[2][4]

  • Thermal Decomposition: High temperatures can lead to the thermal decomposition of some triazolopyridine isomers, particularly[1][2][4]triazolo[1,5-a]pyridines, which can exist in equilibrium with an open-chain diazo form.[2]

  • Mass Spectrometry Conditions: The high energy conditions in a mass spectrometer can induce fragmentation and loss of nitrogen.[2]

Mitigation Strategies:

  • Avoid Harsh Metal Catalysts: If possible, choose synthetic routes that do not require harsh metal catalysts known to cause ring opening.

  • Optimize Reaction Temperature: Carefully control the reaction temperature to avoid thermal decomposition.

  • Purification: If ring-opened side products are formed, they can often be separated from the desired product by column chromatography due to differences in polarity.

Experimental Protocol: Purification by Column Chromatography

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

  • Load the solution onto a silica gel column packed with an appropriate non-polar solvent (e.g., hexanes).

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor by TLC to isolate the desired triazolopyridine from the less polar ring-opened byproducts.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a dechlorinated side product in my reaction. What is the likely cause and how can I minimize it?

A1: The formation of dechlorinated side products can occur through a radical disproportionation mechanism, particularly in reactions involving radical intermediates. To minimize this, you can try to:

  • Reduce Reaction Time: Shorter reaction times can limit the exposure of the product to conditions that promote side reactions.

  • Optimize Radical Initiator Concentration: If using a radical initiator, titrating its concentration may help to reduce the formation of unwanted byproducts.

  • Purification: Dechlorinated products can typically be separated from the desired chlorinated product by column chromatography due to their different polarities.

Q2: My reaction to synthesize a substituted triazolopyridine is giving a very low yield, and I suspect photodegradation. How can I address this?

A2: Photodegradation can be a significant issue in photoredox catalysis. To mitigate this:

  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to minimize exposure to light.

  • Reduce Reaction Time: As with other side reactions, minimizing the reaction time can reduce the extent of photodegradation.

  • Optimize Light Source: Ensure you are using the correct wavelength and intensity of light for your specific photocatalyst to maximize the desired reaction and minimize side reactions.

Q3: How can I improve the yield of my desired[1][2][3]triazolo[1,5-a]pyridine and reduce side products?

A3: The yield of[1][2][3]triazolo[1,5-a]pyridines can be highly dependent on the reaction conditions. Based on a microwave-assisted, catalyst-free synthesis from enaminonitriles and benzohydrazides, the following conditions were found to be optimal:

  • Stoichiometry: Using a 2:1 molar ratio of benzohydrazide to enaminonitrile was found to be crucial for maximizing the yield.

  • Temperature: Microwave heating at 140°C provided the best results in terms of yield and reaction time.[1]

  • Solvent: Toluene was found to be an effective solvent for this transformation.[1]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on the Yield of a[1][2][3]triazolo[1,5-a]pyridine [1]

EntryReactant Ratio (Benzohydrazide:Enaminonitrile)Temperature (°C)Reaction TimeYield (%)
12:1120 (reflux)24 h83
22:1140 (microwave)3 h89
31.5:1140 (microwave)3 h51
41:1140 (microwave)3 h27
52:1100 (microwave)3 hlower yield
62:1160 (microwave)90 min81

Experimental Workflow

References

Technical Support Center: Enhancing the Solubility of Triazolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the solubility of triazolopyridine-based kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do many triazolopyridine-based kinase inhibitors exhibit poor aqueous solubility?

A1: Triazolopyridine-based kinase inhibitors, like many other small molecule kinase inhibitors, are often designed to bind to the ATP-binding pocket of kinases. This binding site is typically hydrophobic. Consequently, the inhibitor molecules themselves are often lipophilic (fat-soluble) to achieve high binding affinity, which inherently leads to low solubility in aqueous solutions. Many of these compounds fall under the Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low solubility and, for Class II, high permeability.

Q2: My triazolopyridine compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What is happening and how can I prevent this?

A2: This common issue, often called "crashing out," occurs when a compound that is highly soluble in a potent organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate.

To prevent this, you can try the following:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay, as higher concentrations can be toxic to cells and affect enzyme activity.

  • Use a pre-warmed buffer: Pre-warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes help keep the compound in solution.

  • Gentle sonication: If precipitation occurs, gentle sonication of the solution in a bath sonicator may help to redissolve the compound.

  • Employ solubility-enhancing formulations: For in vivo studies and some in vitro experiments, consider using formulation strategies such as solid dispersions, lipophilic salts, or co-crystals, as detailed in the troubleshooting guides below.

Q3: What are the primary signaling pathways targeted by triazolopyridine-based kinase inhibitors?

A3: Triazolopyridine scaffolds are versatile and have been incorporated into inhibitors targeting various kinase signaling pathways implicated in cancer and inflammatory diseases. Two of the most prominent pathways are:

  • JAK-STAT Signaling Pathway: Many triazolopyridine-based inhibitors, such as filgotinib, are potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT pathway. This pathway is crucial for cytokine signaling and is often dysregulated in autoimmune diseases and cancers.

  • Wnt/β-catenin Signaling Pathway: Some triazolopyridine derivatives have been developed to inhibit components of the Wnt/β-catenin pathway. This pathway is fundamental in embryonic development and its aberrant activation is a hallmark of several cancers, particularly colorectal cancer.

Troubleshooting Guides: Enhancing Solubility

This section provides detailed guides for common solubility enhancement techniques, including experimental protocols and expected outcomes.

Guide 1: Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions involve dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level. The amorphous form of the drug has a higher free energy state than its crystalline counterpart, leading to increased apparent solubility and dissolution rates.

Issue: My triazolopyridine compound has very low aqueous solubility, limiting its oral bioavailability in animal models.

Solution: Prepare an amorphous solid dispersion using spray drying or hot-melt extrusion.

Kinase Inhibitor (Class)Polymer CarrierDrug:Polymer Ratio (w/w)MethodFold Increase in Aqueous SolubilityReference
Nilotinib (Tyrosine Kinase Inhibitor)Soluplus®1:7Spray Drying~630-fold[1]
Ibrutinib (BTK Inhibitor)Copovidone1:4 to 1:1.5Hot-Melt Extrusion>70% drug release in FaSSIF vs. crystalline form[2]

1. Spray Drying

This method involves dissolving the drug and a polymer in a suitable solvent and then rapidly evaporating the solvent by spraying the solution into a hot drying gas.

  • Materials:

    • Triazolopyridine-based kinase inhibitor

    • Polymer carrier (e.g., Soluplus®, povidone, copovidone)

    • Volatile organic solvent (e.g., methanol, acetone, or a mixture)

    • Spray dryer apparatus

  • Procedure:

    • Dissolve the triazolopyridine inhibitor and the chosen polymer in the organic solvent to create a feed solution. The solid content in the solution is typically between 5-10%.[3]

    • Pump the feed solution through the nozzle of the spray dryer.

    • Atomize the solution into fine droplets inside the drying chamber, which is heated to a specific inlet temperature.

    • The rapid evaporation of the solvent from the droplets results in the formation of a dry powder.[4]

    • Collect the resulting amorphous solid dispersion powder using a cyclone separator.[3]

    • Characterize the amorphous nature of the drug in the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

2. Hot-Melt Extrusion (HME)

HME is a solvent-free process where the drug and polymer are mixed and heated, and the molten mixture is then forced through a die.

  • Materials:

    • Triazolopyridine-based kinase inhibitor

    • Thermoplastic polymer (e.g., copovidone, Soluplus®)

    • Hot-melt extruder with a twin-screw system

  • Procedure:

    • Physically mix the triazolopyridine inhibitor and the polymer at the desired ratio.

    • Feed the mixture into the hot-melt extruder.

    • Process the mixture through the heated barrel of the extruder. The processing temperature should be high enough to ensure the polymer melts and the drug dissolves in the molten polymer, typically 20-40°C above the glass transition temperature of the polymer and below the degradation temperature of the drug.[5]

    • The molten extrudate is then cooled and solidified.

    • Mill the extrudate to a fine powder.

    • Confirm the amorphous state of the drug in the final product using XRPD and DSC.

Guide 2: Lipophilic Salt Formation

For weakly basic triazolopyridine inhibitors, forming a salt with a lipophilic counter-ion can significantly increase its solubility in lipid-based formulations, which in turn can enhance oral absorption.[6]

Issue: My triazolopyridine compound has poor solubility in lipid excipients, making it difficult to develop a lipid-based formulation.

Solution: Synthesize a lipophilic salt of your compound using a suitable counter-ion like docusate.

Kinase InhibitorFormSolubility in Capmul® MCM C8 (mg/g)Solubility in Maisine® CC (mg/g)Reference
LapatinibDitosylate SaltLowLow[7]
LapatinibDocusate Salt4- to 9-fold higher than ditosylate salt4- to 9-fold higher than ditosylate salt[7]
Various smKIsFree Base/Commercial SaltLowLow[6]
Various smKIsDocusate Salt>100 mg/g>100 mg/g[6]
  • Materials:

    • Triazolopyridine-based kinase inhibitor (as a hydrochloride or other suitable salt)

    • Sodium docusate (or another lipophilic counter-ion sodium salt)

    • Biphasic solvent system (e.g., dichloromethane/water or ethyl acetate/water)

    • Sodium sulfate (Na₂SO₄) for drying

    • Silver nitrate (AgNO₃) solution (0.02 M) for testing

  • Procedure:

    • Dissolve the hydrochloride salt of the triazolopyridine inhibitor and an equimolar amount of sodium docusate in a biphasic solution of dichloromethane and distilled water.[8]

    • Stir the mixture vigorously overnight at room temperature to facilitate the salt metathesis reaction.

    • Separate the organic layer. Wash the aqueous layer with additional dichloromethane and combine the organic extracts.

    • Wash the combined organic layers with cold distilled water repeatedly until the aqueous wash is negative for chloride ions (tested by the absence of a white precipitate with silver nitrate solution).[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the lipophilic salt as a powder or oil.[8]

    • Confirm salt formation using techniques like ¹H NMR and FTIR spectroscopy.[9]

Guide 3: Co-crystallization

Co-crystals are multi-component crystals where the drug and a co-former are held together by non-covalent bonds in a stoichiometric ratio. Co-crystals can exhibit improved solubility and dissolution rates compared to the pure drug.

Issue: My triazolopyridine compound has poor dissolution characteristics, and I am looking for an alternative to salt formation, especially if my compound is non-ionizable.

Solution: Screen for and prepare co-crystals of your compound with pharmaceutically acceptable co-formers.

Drug (Class)Co-formerSolubility EnhancementReference
Indomethacin (NSAID)SaccharinSA* of ~10 can be achieved and sustained[10]
Pazopanib (Kinase Inhibitor)Fenamic AcidsImproved dissolution rate[11]
*SA = Solubility Advantage (Scocrystal/Sdrug)
  • Materials:

    • Triazolopyridine-based kinase inhibitor

    • A library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides)

    • A range of solvents with varying polarities

  • Procedure:

    • Screening: Dissolve the triazolopyridine inhibitor and a co-former in a 1:1 molar ratio in a small amount of a suitable solvent in a vial.

    • Allow the solvent to evaporate slowly at room temperature.

    • Visually inspect the resulting solids for the formation of new crystalline structures.

    • Characterization: Analyze the solids using XRPD to identify new diffraction patterns indicative of co-crystal formation. DSC and thermogravimetric analysis (TGA) can also be used to identify new thermal events.

    • Scale-up: Once a promising co-crystal is identified, scale up the preparation by dissolving larger quantities of the drug and co-former in the chosen solvent and allowing for slow evaporation or cooling crystallization.

Guide 4: Particle Size Reduction (Micronization)

Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.

Issue: The dissolution of my crystalline triazolopyridine compound is very slow.

Solution: Reduce the particle size of your compound through micronization.

DrugMethodEffect on Particle SizeEffect on Dissolution RateEffect on Equilibrium SolubilityReference
Poorly soluble compoundJet-millingReduced to ~5 µmIncreasedNo significant change[12]
Poorly soluble compoundMortar/pestle-millingReduced to ~5 µmIncreasedSignificantly reduced (potential for amorphization/instability)[12]
Papaverine HCl, Furosemide, Niflumic AcidMillingReduced particle sizeFaster dissolutionNo change[13]
  • Materials:

    • Crystalline triazolopyridine-based kinase inhibitor

    • Jet mill apparatus

  • Procedure:

    • Ensure the starting material is a dry, crystalline powder.

    • Feed the powder into the jet mill.

    • High-velocity jets of air or an inert gas create turbulence, causing the particles to collide with each other and fracture.[14]

    • A classifier within the mill separates the particles by size, with only the smaller particles exiting the system.

    • Collect the micronized powder.

    • Characterize the particle size distribution of the resulting powder using techniques like laser diffraction.

Experimental Workflow & Signaling Pathway Diagrams

Workflow for Troubleshooting Solubility Issues

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Solubility Enhancement Strategy Selection cluster_3 Implementation & Characterization cluster_4 Evaluation start Poor Aqueous Solubility of Triazolopyridine Kinase Inhibitor kinetic_sol Perform Kinetic Solubility Assay start->kinetic_sol asd Amorphous Solid Dispersion (ASD) kinetic_sol->asd Very Low Solubility salt Lipophilic Salt Formation kinetic_sol->salt Weakly Basic & Poor Lipid Solubility cocrystal Co-crystallization kinetic_sol->cocrystal Poor Dissolution & Non-ionizable micronization Micronization kinetic_sol->micronization Slow Dissolution Rate prep_asd Prepare ASD via Spray Drying or HME asd->prep_asd prep_salt Synthesize Lipophilic Salt salt->prep_salt prep_cocrystal Prepare Co-crystal cocrystal->prep_cocrystal prep_micron Reduce Particle Size via Jet Milling micronization->prep_micron characterize Characterize Material (XRPD, DSC, PSD) prep_asd->characterize prep_salt->characterize prep_cocrystal->characterize prep_micron->characterize dissolution Perform Dissolution Studies characterize->dissolution bioavailability In Vivo Bioavailability Study dissolution->bioavailability end Optimized Formulation bioavailability->end

Caption: A logical workflow for addressing solubility issues with triazolopyridine kinase inhibitors.

JAK-STAT Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates & Binds inhibitor Triazolopyridine Kinase Inhibitor inhibitor->jak Inhibits transcription Gene Transcription dna->transcription Initiates

Caption: Inhibition of the JAK-STAT pathway by a triazolopyridine-based kinase inhibitor.

Canonical Wnt/β-catenin Signaling Pathway

G cluster_0 Wnt OFF State cluster_1 Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates beta_catenin_stable β-catenin (Stable) destruction_complex->beta_catenin_stable No Phosphorylation ubiquitin Ubiquitination & Proteasomal Degradation beta_catenin->ubiquitin wnt Wnt Ligand receptor_complex Frizzled/LRP5/6 Receptor Complex wnt->receptor_complex Binds dvl Dvl receptor_complex->dvl Activates dvl->destruction_complex Inhibits nucleus Nucleus beta_catenin_stable->nucleus Translocates tcf_lef TCF/LEF beta_catenin_stable->tcf_lef Co-activates transcription Target Gene Transcription tcf_lef->transcription inhibitor Triazolopyridine Inhibitor inhibitor->destruction_complex Stabilizes

Caption: Mechanism of a triazolopyridine inhibitor in the Wnt/β-catenin signaling pathway.

References

Overcoming drug resistance with novel triazolopyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel triazolopyridine analogs designed to overcome drug resistance.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental application of triazolopyridine analogs.

Question: Why am I observing inconsistent IC50 values for my triazolopyridine analog in cell viability assays?

Answer: Inconsistent IC50 values can stem from several factors. Firstly, ensure the compound's solubility in your culture medium. Poor solubility can lead to precipitation and variable effective concentrations. Consider using a different solvent or a solubilizing agent if necessary. Secondly, cell seeding density is critical; ensure a uniform number of cells is seeded in each well and that the cell suspension is homogenous.[1] Finally, the stability of the triazolopyridine analog in the culture medium over the course of the experiment should be considered. It is advisable to prepare fresh drug-containing medium for each media change.[1]

Question: My triazolopyridine analog, designed as an EGFR inhibitor, is showing no effect on EGFR phosphorylation in my Western blot analysis.

Answer: There are several potential reasons for this observation. First, confirm the activity of your compound stock. If possible, test it in a cell-free kinase assay to ensure it is active. Second, the chosen cell line may not have constitutively active EGFR signaling or may express low levels of the receptor. Confirm the EGFR expression and phosphorylation status in your untreated control cells. It is also possible that the cells have developed resistance through mutations in the EGFR kinase domain or activation of bypass signaling pathways.[2] Consider sequencing the EGFR gene in your cell line and probing for the activation of alternative pathways such as MET or AXL.

Question: I am seeing significant off-target toxicity in my cell-based assays, even at concentrations where the on-target effect is minimal.

Answer: Off-target effects are a common challenge with small molecule inhibitors. To mitigate this, consider performing a kinase panel screen to identify potential off-target interactions of your triazolopyridine analog. If specific off-target kinases are identified, you can cross-reference this with the signaling pathways active in your cell line to understand the source of toxicity. Additionally, ensure the purity of your compound, as impurities from the synthesis process can contribute to toxicity. It may also be beneficial to test the compound in a 3D cell culture model, which can sometimes provide a better therapeutic window compared to 2D monolayers.

Question: How can I generate a drug-resistant cell line to test the efficacy of my novel triazolopyridine analog?

Answer: Developing a drug-resistant cell line is a process that typically takes several months.[1] The general protocol involves continuous exposure of the parental cell line to a known drug (e.g., a first-generation EGFR inhibitor if your analog targets EGFR resistance). Start with a low concentration of the drug (around the IC20) and gradually increase the concentration as the cells adapt and resume proliferation. It is crucial to monitor the cells daily and change the medium with fresh drug-containing medium every 2-3 days.[1] Once a resistant population is established, it should be maintained under continuous drug pressure. Remember to cryopreserve cells at various stages of resistance development.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use and mechanisms of triazolopyridine analogs.

Question: What are the common molecular mechanisms by which triazolopyridine analogs overcome drug resistance?

Answer: Novel triazolopyridine analogs are being developed to overcome drug resistance through several mechanisms. Some are designed to inhibit targets that are themselves resistance mechanisms, such as the P-glycoprotein (P-gp) efflux pump.[3] Others are developed to be effective against mutated forms of the primary drug target, for instance, mutant EGFR in non-small cell lung cancer.[2] Additionally, some triazolopyridine derivatives act as dual inhibitors, targeting both the primary pathway and a bypass pathway that contributes to resistance, such as the dual inhibition of JAK and HDAC.[4]

Question: Which signaling pathways are commonly targeted by anticancer triazolopyridine analogs?

Answer: Triazolopyridine scaffolds have been utilized to design inhibitors for a variety of signaling pathways implicated in cancer. These include:

  • Receptor Tyrosine Kinase Pathways: Such as the EGFR/AKT/ERK pathway, which is crucial for cell proliferation and survival.[2][5]

  • Epigenetic Regulators: Including Bromodomain-containing protein 4 (BRD4), which is involved in the regulation of oncogene transcription.[6]

  • Cell Cycle and Apoptosis Pathways: Some analogs can induce cell cycle arrest and apoptosis by modulating levels of proteins like p53 and p21, and inducing cleavage of PARP.[2]

  • JAK/STAT Pathway: This pathway is involved in cytokine signaling and is a target in various cancers.[4]

  • WNT/β-catenin Pathway: Triazolopyridine derivatives have been developed as Tankyrase inhibitors, which play a role in this pathway.[7]

Question: What are the key considerations for the chemical synthesis of novel triazolopyridine analogs?

Answer: The synthesis of triazolopyridine derivatives has evolved, with modern strategies focusing on efficiency and the principles of green chemistry.[8] Common synthetic routes include cycloaddition reactions and the functionalization of existing compounds.[8] Microwave-assisted synthesis is also employed to streamline the reaction processes.[8] The versatility of the triazolopyridine scaffold allows for various substitutions on both the triazole and pyridine rings, which can be fine-tuned to modulate the compound's interaction with its biological target.[8]

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Selected Triazolopyridine Analogs

Compound IDTarget(s)Cell LineIC50 (µM)Reference
13d BRD4J-Lat (HIV Latency)>20 (low cytotoxicity)[6]
Compound 1 EGFRHCC1937 (Breast Cancer)<50[2]
Compound 1 EGFRHeLa (Cervical Cancer)<50[2]
TP6 Not SpecifiedB16F10 (Murine Melanoma)41.12 - 61.11[9]
H12 ERK PathwayMGC-803 (Gastric Cancer)9.47[5]
H12 ERK PathwayHCT-116 (Colon Cancer)9.58[5]
H12 ERK PathwayMCF-7 (Breast Cancer)13.1[5]
19 JAK1/HDAC6MDA-MB-231 (Breast Cancer)0.75 - 0.95[4]
19 JAK1/HDAC6RPMI-8226 (Multiple Myeloma)0.12 - 0.46[4]
TI-12403 TankyraseCOLO320DM (Colorectal)Not Specified[7]
17z TDP2Not Specified<50[10]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of triazolopyridine analogs on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the triazolopyridine analog in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to calculate the IC50 value.

2. Western Blotting for EGFR Pathway Analysis

This protocol is used to determine the effect of triazolopyridine analogs on the phosphorylation of EGFR and downstream targets.

  • Cell Lysis: Treat cells with the triazolopyridine analog for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Solubilization, Dilution) treatment Treat Cells with Triazolopyridine Analog compound_prep->treatment cell_culture Cell Culture (Seeding, Adherence) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (Protein Expression/Phosphorylation) treatment->western other_assays Other Assays (e.g., Kinase Assay, Apoptosis) treatment->other_assays data_analysis IC50 Calculation & Pathway Analysis viability->data_analysis western->data_analysis other_assays->data_analysis

Caption: A general experimental workflow for evaluating triazolopyridine analogs.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Triazolopyridine Triazolopyridine Analog Triazolopyridine->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a triazolopyridine analog.

resistance_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions inconsistent_results Inconsistent IC50 Values solubility Poor Compound Solubility inconsistent_results->solubility seeding Inconsistent Cell Seeding inconsistent_results->seeding stability Compound Instability inconsistent_results->stability optimize_sol Optimize Solubilization solubility->optimize_sol standardize_seed Standardize Seeding Protocol seeding->standardize_seed fresh_media Use Fresh Media stability->fresh_media

References

Technical Support Center: Addressing Off-Target Effects of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivatives. The focus of this guide is to address potential off-target effects that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivatives?

A1: While specific off-target profiles for each derivative are unique, the triazolo[1,5-a]pyridine scaffold has been associated with the inhibition of various kinases.[1][2] Off-target effects are unintended interactions with proteins other than the primary therapeutic target.[3] For kinase inhibitors, a common issue is the binding to other kinases due to the conserved nature of the ATP-binding pocket.[3][4] These unintended interactions can result in unforeseen cellular responses, toxicity, or misinterpretation of experimental outcomes.[3]

Q2: My experimental results (e.g., unexpected phenotype, cell toxicity) are not consistent with the inhibition of the primary target. Could this be due to off-target effects?

A2: This is a strong indication of potential off-target activity. If the observed phenotype, such as apoptosis or growth arrest, does not align with the known function of the primary target, it is crucial to investigate off-target inhibition.[3] The observed effects could be a consequence of the compound inhibiting one or more other cellular proteins.[5]

Q3: How can I experimentally validate that the observed cellular effect is a result of on-target versus off-target inhibition?

A3: Several robust methods can be employed to differentiate between on-target and off-target effects:

  • Use a Structurally Different Inhibitor: Employ a second inhibitor with a distinct chemical structure that targets the same primary protein. If this second compound replicates the observed phenotype, it strengthens the evidence for an on-target effect.[3][5]

  • Rescue Experiments: Introduce a version of the primary target that is resistant to the inhibitor. If the phenotype is reversed or prevented, it provides strong evidence for an on-target mechanism.[3][5]

  • Knockdown/Knockout Models: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the resulting phenotype mimics that of the inhibitor treatment, it supports an on-target effect. Conversely, if knocking down a suspected off-target protein prevents the inhibitor-induced phenotype, it points to an off-target mechanism.[5]

Q4: What is the recommended approach to identify the specific off-targets of my 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivative?

A4: A systematic, multi-tiered approach is recommended for identifying off-targets:

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of the compound.[6]

  • Biochemical Kinase Profiling: Screening the compound against a large panel of purified kinases is a direct method to identify potential off-target kinases.[7][8] This provides a broad overview of the compound's selectivity.[9]

  • Cell-Based Assays: Validate the findings from biochemical screens in a cellular context. This can involve techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement within cells.[5][7]

  • Proteomics Approaches: Techniques like phosphoproteomics can provide a global view of kinase inhibition within the cell and help identify affected off-target pathways.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High cellular toxicity at low concentrations. The compound is affecting an off-target protein essential for cell survival.[3]1. Perform a Dose-Response Analysis: Determine the minimal effective concentration for on-target activity to minimize off-target effects.[3][5] 2. Conduct Kinase Profiling: Screen the compound against a broad kinase panel to identify potential liabilities.[3] 3. Review Literature: Investigate published data for known off-targets of similar chemical scaffolds.[3]
Inconsistent results across experiments. Variability in experimental conditions.1. Standardize Protocols: Maintain consistency in cell density, passage number, and treatment duration.[3] 2. Control for Vehicle Effects: Ensure the vehicle (e.g., DMSO) concentration is consistent and does not contribute to the observed effects.
Observed phenotype does not match the known function of the primary target. The phenotype is driven by one or more off-targets.[3]1. Validate On-Target Effect: Use a structurally distinct inhibitor for the same target.[3][5] 2. Perform a Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target.[3][5] 3. Investigate Downstream Signaling: Analyze the signaling pathway of the suspected off-target to see if it is modulated by your compound.[5]

Experimental Protocols

Kinase Profiling (Biochemical Assay)

This protocol provides a general workflow for assessing the selectivity of a compound against a large panel of kinases.

Objective: To identify potential on- and off-target kinases of an 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivative.

Methodology: In Vitro Kinase Activity Assay (e.g., using ADP-Glo™ Kinase Assay)

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Test compound

  • ADP-Glo™ reagents

  • Multi-well plates

Procedure:

  • Plate Preparation: A library of purified, active kinases is arrayed in a multi-well plate format.[7][8]

  • Compound Addition: The test compound is added to each well at a fixed concentration (e.g., 1 µM or 10 µM).[8]

  • Reaction Initiation: The kinase reaction is initiated by adding ATP and the specific substrate for each kinase.[8]

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[8]

  • Reaction Termination and Signal Generation: The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into a luminescent signal.[8]

  • Data Analysis: Luminescence is measured using a plate reader. The percentage of inhibition for each kinase is calculated relative to a vehicle control.[8]

Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the binding of a compound to its target protein within intact cells.

Objective: To validate the engagement of an 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivative with its putative on- and off-targets in a cellular environment.

Methodology: Western Blot-based CETSA

Materials:

  • Cell culture reagents

  • Test compound

  • Lysis buffer

  • Antibodies for target proteins

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.[5][7]

  • Cell Lysis: Lyse the cells to extract total protein.[5][8]

  • Protein Separation: Separate soluble proteins from aggregated proteins by centrifugation.[7]

  • Target Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting.[7][8]

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein against temperature. A shift in the melting temperature in the presence of the compound indicates target engagement.[5][7]

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation On-Target Validation kinase_profiling Kinome Profiling ic50_determination Biochemical IC50 Determination kinase_profiling->ic50_determination Identifies 'hits' cetsa CETSA ic50_determination->cetsa Validates on-target potency phenotypic_screening Phenotypic Screening cetsa->phenotypic_screening Confirms target engagement western_blot Western Blot (Downstream Signaling) phenotypic_screening->western_blot Investigates mechanism rescue_experiment Rescue Experiment phenotypic_screening->rescue_experiment knockdown Knockdown/Knockout phenotypic_screening->knockdown

Caption: Experimental workflow for validating kinase inhibitor specificity.

troubleshooting_logic start Unexpected Experimental Result (e.g., toxicity, phenotype) is_on_target Is the effect on-target? start->is_on_target validate_on_target Validate On-Target Effect - Rescue Experiment - Structurally Different Inhibitor - Knockdown/Knockout is_on_target->validate_on_target Check identify_off_target Identify Off-Target - Kinase Profiling - Proteomics validate_on_target->identify_off_target No interpret_data Interpret Data as On-Target Effect validate_on_target->interpret_data Yes mitigate_off_target Mitigate Off-Target Effect - Lower Concentration - Modify Compound Structure identify_off_target->mitigate_off_target

Caption: Troubleshooting logic for unexpected experimental results.

signaling_pathway_inhibition cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Derivative primary_kinase Primary Target Kinase compound->primary_kinase Inhibition off_target_kinase Off-Target Kinase compound->off_target_kinase Inhibition downstream_on Downstream Effector (On-Target) primary_kinase->downstream_on phenotype_on Expected Phenotype downstream_on->phenotype_on downstream_off Downstream Effector (Off-Target) off_target_kinase->downstream_off phenotype_off Unexpected Phenotype downstream_off->phenotype_off

Caption: On-target vs. off-target signaling pathway inhibition.

References

Stability issues of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in solution?

A1: The stability of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The molecule possesses functional groups, such as the methoxy and amine groups, attached to a heteroaromatic ring system, which can be susceptible to degradation under certain conditions.

Q2: In which pH range is 8-Methoxy-triazolo[1,5-A]pyridin-2-amine most stable?

A2: While specific data for this compound is not extensively published, compounds with similar structures, containing amine and triazole moieties, tend to be most stable in neutral to slightly acidic conditions (pH 4-7). Alkaline conditions can promote hydrolysis of the methoxy group and oxidation of the aromatic system.

Q3: Is the compound sensitive to light?

A3: Yes, compounds with heteroaromatic ring systems can be susceptible to photolytic degradation.[1] It is recommended to protect solutions of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine from light by using amber vials or by working in a dark environment to prevent the formation of photodegradants.

Q4: What are the likely degradation pathways for this molecule?

A4: Potential degradation pathways include hydrolysis of the methoxy group to a hydroxyl group, oxidation of the triazolopyridine ring system, and potential dimerization or polymerization under stress conditions. The amine group could also be susceptible to oxidative deamination.[2][3]

Q5: What analytical techniques are recommended for monitoring the stability of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection is the most common and effective technique.[1] This allows for the separation and quantification of the parent compound from its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound peak in HPLC analysis. 1. pH instability: The pH of the solution may be too high or too low. 2. Oxidation: The solvent may contain dissolved oxygen or oxidizing impurities. 3. Temperature sensitivity: The solution may be stored at too high a temperature.1. Prepare solutions in a buffered system within the optimal pH range (e.g., pH 4-7). 2. Use de-gassed solvents and consider adding an antioxidant if compatible with the experimental setup. 3. Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or -20°C) and minimize exposure to ambient temperature.
Appearance of multiple new peaks in the chromatogram. 1. Forced degradation: Exposure to harsh conditions (strong acid/base, high heat, strong oxidant) is causing degradation. 2. Photodegradation: The solution has been exposed to light for a prolonged period.1. If not conducting a forced degradation study, ensure experimental conditions are mild. 2. Protect solutions from light at all times by using amber vials or covering containers with aluminum foil.
Precipitation of the compound from the solution. 1. Poor solubility: The compound may have limited solubility in the chosen solvent, especially after a change in temperature or pH. 2. Degradation product insolubility: A degradant may be less soluble than the parent compound.1. Determine the solubility of the compound in various solvents and buffer systems before preparing stock solutions. The use of co-solvents like acetonitrile or methanol in aqueous solutions may be necessary.[4] 2. Analyze the precipitate to identify if it is the parent compound or a degradant. Adjust solvent conditions if necessary.
Inconsistent results between experimental replicates. 1. Inconsistent solution preparation: Variations in pH, solvent composition, or compound concentration. 2. Variable exposure to destabilizing factors: Differences in light or temperature exposure between samples.1. Implement and strictly follow a detailed Standard Operating Procedure (SOP) for solution preparation. 2. Ensure all samples are handled under identical conditions.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on 8-Methoxy-triazolo[1,5-A]pyridin-2-amine to illustrate its stability profile under various stress conditions.

Table 1: pH-Dependent Degradation

pHTemperature (°C)Duration (hours)% DegradationMajor Degradant(s)
2.0 (0.01 N HCl)602415.2Hydroxylated derivative
7.0 (Phosphate Buffer)60241.5Not significant
10.0 (0.001 N NaOH)602425.8Hydroxylated derivative, Ring-opened products

Table 2: Oxidative Degradation

Oxidizing AgentConcentrationTemperature (°C)Duration (hours)% DegradationMajor Degradant(s)
H₂O₂3%251235.4N-oxide, Ring-opened products
H₂O₂6%251258.1N-oxide, Ring-opened products

Table 3: Thermal and Photolytic Degradation

ConditionTemperature (°C)Duration (hours)% DegradationMajor Degradant(s)
Thermal (in dark)804812.3Dimerization products
Photolytic (UVA light)252422.5Photodegradants (unidentified)

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic, Basic, and Neutral Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.01 N HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.001 N NaOH.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Incubate all three solutions, along with a control solution (stock solution diluted with the initial solvent mixture), at 60°C.

  • Sampling and Analysis: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study

  • Preparation of Solutions: Mix 1 mL of the 1 mg/mL stock solution with 9 mL of 3% hydrogen peroxide. Prepare a second sample with 6% hydrogen peroxide.

  • Incubation: Keep the solutions at room temperature (25°C), protected from light.

  • Sampling and Analysis: Withdraw aliquots at 0, 1, 2, 4, and 12 hours for HPLC analysis.

Protocol 3: Photostability Study

  • Sample Preparation: Place a solution of the compound in a transparent vial.

  • Control Sample: Prepare an identical sample but wrap the vial in aluminum foil to protect it from light.

  • Exposure: Place both vials in a photostability chamber equipped with a UVA lamp.

  • Sampling and Analysis: Withdraw aliquots from both solutions at predetermined time points (e.g., 0, 6, 12, and 24 hours) for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid Acidic (0.01N HCl) Stock->Acid Base Basic (0.001N NaOH) Stock->Base Neutral Neutral (Water) Stock->Neutral Oxidative Oxidative (H2O2) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (UVA) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photo Photodegradation (UVA) Parent 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Hydroxylated 8-Hydroxy-triazolo[1,5-A]pyridin-2-amine Parent->Hydroxylated H+ / OH- N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Ring_Opened Ring-Opened Products Parent->Ring_Opened [O] Photo_Deg Photodegradants Parent->Photo_Deg

Caption: Potential degradation pathways of the target compound.

troubleshooting_logic Start Compound Instability Observed Check_pH Is the solution pH controlled? Start->Check_pH Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Adjust_pH Buffer the solution (pH 4-7) Check_pH->Adjust_pH No Check_Temp Is the solution stored at the correct temperature? Check_Light->Check_Temp Yes Protect_Light Use amber vials or work in the dark Check_Light->Protect_Light No Adjust_Temp Store at 2-8°C or -20°C Check_Temp->Adjust_Temp No Stable Stability Improved Check_Temp->Stable Yes Adjust_pH->Check_Light Protect_Light->Check_Temp Adjust_Temp->Stable

Caption: Troubleshooting logic for stability issues.

References

Validation & Comparative

A Comparative Guide to Triazolo[1,5-a]pyridine-Based Selective JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase 2 (JAK2) has emerged as a critical therapeutic target in the treatment of myeloproliferative neoplasms and other hematological and inflammatory disorders. This guide provides a comparative analysis of selective JAK2 inhibitors based on the 8-Methoxy-triazolo[1,5-A]pyridin-2-amine scaffold and its close analogs. Due to the limited publicly available data on specific 8-methoxy analogs, this guide will focus on the broader class of triazolo[1,5-a]pyridine-based JAK2 inhibitors, using the well-characterized compound CEP-33779 as a primary example for comparison against other known selective JAK2 inhibitors.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT signaling cascade is a crucial pathway for transducing signals from various cytokines and growth factors, playing a pivotal role in hematopoiesis and immune response. The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of the JAK2-STAT pathway is a hallmark of several diseases, making selective JAK2 inhibition a compelling therapeutic strategy.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Recruitment & Dimerization JAK2_active p-JAK2 (Active) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression DNA->Gene_Expression Transcription

A simplified diagram of the JAK-STAT signaling pathway.

Comparative Analysis of Selective JAK2 Inhibitors

While specific data for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine analogs is scarce, the triazolo[1,5-a]pyridine scaffold has proven to be a promising core for developing selective JAK2 inhibitors. CEP-33779 is a notable example from this class.[1] The following tables compare the performance of CEP-33779 with other well-known selective JAK2 inhibitors.

Table 1: In Vitro Potency and Selectivity of JAK2 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3Selectivity vs. TYK2Reference
CEP-33779 JAK2 1.8 >40-fold65-fold>800-fold[2][3]
RuxolitinibJAK1/JAK23.3 (JAK1), 2.8 (JAK2)~1-fold>130-fold~1-fold
FedratinibJAK2335-fold334-fold-
PacritinibJAK2/FLT323 (JAK2)---
MomelotinibJAK1/JAK211 (JAK1), 18 (JAK2)~0.6-fold--

Note: IC50 values and selectivity can vary depending on the assay conditions.

Table 2: Cellular Activity of Selective JAK2 Inhibitors

CompoundCell LineAssayIC50 (nM)Reference
CEP-33779 TF-1 (irf-bla) JAK2 Cellular Activity 61 [3]
RuxolitinibHELCell Proliferation182
FedratinibBa/F3-JAK2V617FCell Proliferation300

Structure-Activity Relationship (SAR) Insights

The development of selective JAK2 inhibitors based on the triazolo[1,5-a]pyridine scaffold has revealed key structural features that govern potency and selectivity. Studies on CEP-33779 and related analogs have highlighted the following:

  • Substitution at the C8 position: Para-substitution on the aryl ring at the C8 position of the triazolopyridine core is optimal for JAK2 potency.[1]

  • Substitution at the C2 nitrogen: Substitution at the C2 nitrogen is crucial for cellular potency.[1]

  • Meta-substitution on the C2-NH-aryl moiety: This substitution pattern has been shown to provide exceptional selectivity for JAK2 over JAK3.[1]

While the specific impact of an 8-methoxy group has not been extensively reported, based on the SAR of related compounds, it is plausible that it could influence the electronic properties and conformation of the molecule, thereby affecting its binding affinity and selectivity for the JAK2 kinase domain. Further research is needed to elucidate the precise role of the 8-methoxy substitution.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of inhibitor performance.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Incubation Incubate compound with JAK2 enzyme Compound_Prep->Incubation Enzyme_Prep Prepare purified JAK2 enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate and ATP solution Reaction_Start Initiate reaction by adding ATP/substrate mix Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate for a defined period Reaction_Start->Reaction_Incubation Detection Measure kinase activity (e.g., phosphorylation of substrate) Reaction_Incubation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Derivatives and Ruxolitinib for JAK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine derivatives and the established Janus kinase (JAK) inhibitor, ruxolitinib. The focus is on their performance as JAK inhibitors, supported by available experimental data, to inform research and drug development efforts in this therapeutic area.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms (MPNs), autoimmune disorders, and inflammation.

Ruxolitinib , a potent inhibitor of JAK1 and JAK2, is an approved therapeutic for myelofibrosis and polycythemia vera.[1] Its success has spurred the development of novel JAK inhibitors with potentially improved efficacy, selectivity, and safety profiles. Among these, derivatives of the [2][3][4]triazolo[1,5-a]pyridine scaffold have emerged as a promising class of kinase inhibitors.[5] This guide specifically explores derivatives of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine as potential alternatives to ruxolitinib.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Both ruxolitinib and the 8-Methoxy-triazolo[1,5-a]pyridin-2-amine derivatives exert their therapeutic effects by inhibiting the JAK-STAT signaling pathway. Ruxolitinib achieves this by competitively binding to the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STAT proteins.[1] This disruption of downstream signaling leads to reduced cell proliferation and cytokine production.

The triazolopyridine scaffold is a known hinge-binding motif for various kinases, including JAKs. Derivatives of this scaffold are designed to interact with the ATP-binding pocket of JAK enzymes, similarly to ruxolitinib, to inhibit their catalytic activity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor:p1 Binding JAK JAK Receptor:p2->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor Ruxolitinib or Triazolopyridine Derivative Inhibitor->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Figure 1: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

Performance Data: A Comparative Overview

Ruxolitinib: Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with low nanomolar IC50 values.

TargetRuxolitinib IC50 (nM)
JAK13.3
JAK22.8

8-Methoxy-triazolo[1,5-a]pyridin-2-amine Derivatives: While specific IC50 data for the 8-methoxy derivative is not published, research on the broader triazolopyridine class provides valuable insights. For instance, a study on dual JAK/HDAC inhibitors based on the triazolopyridine scaffold reported a derivative (Compound 16b ) with the following activity:

TargetCompound 16b IC50 (nM)
JAK1146

It is important to note that Compound 16b is a dual inhibitor and its structure differs from a simple 8-methoxy derivative. Another notable triazolopyridine-based JAK inhibitor is Filgotinib (GLPG0634) , which shows selectivity for JAK1.

TargetFilgotinib IC50 (nM)
JAK110
JAK228

These data suggest that the triazolopyridine scaffold is a viable starting point for developing potent JAK inhibitors, with the potential for achieving selectivity between JAK isoforms through chemical modification. Further research is required to synthesize and evaluate specific 8-Methoxy-triazolo[1,5-a]pyridin-2-amine derivatives to directly compare their potency and selectivity with ruxolitinib.

Experimental Protocols

To ensure a standardized comparison, the following experimental protocols are recommended for evaluating the performance of JAK inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory activity of a compound against purified JAK enzymes.

Kinase_Inhibition_Assay cluster_workflow Workflow start Start reagents Recombinant JAK Enzyme ATP Peptide Substrate Test Compound start->reagents incubation Incubation reagents->incubation detection Detection of Phosphorylation incubation->detection analysis IC50 Determination detection->analysis end End analysis->end

References

Structure-activity relationship (SAR) studies of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug development, particularly in oncology and inflammatory diseases. Among the myriad of heterocyclic scaffolds explored, the triazolo[1,5-a]pyridine and its related bioisosteres, such as triazolo[1,5-a]pyrimidines, have emerged as privileged structures.[1][2] These frameworks serve as versatile templates for designing potent and selective inhibitors that target the ATP-binding site of various kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-methoxy-triazolo[1,5-a]pyridin-2-amine analogs and related compounds, supported by experimental data and methodologies, to aid researchers in the rational design of next-generation kinase inhibitors.

While detailed SAR studies on a broad series of 8-methoxy-triazolo[1,5-a]pyridin-2-amine analogs are not extensively available in the public domain, analysis of closely related triazolopyridine and triazolopyrimidine derivatives provides significant insights into the key structural motifs that govern their inhibitory activity. The 8-methoxy-[3][4][5]triazolo[1,5-a]pyridin-2-amine core is a key starting material in the synthesis of potential kinase inhibitors.[3]

Comparative Inhibitory Activity

The inhibitory potential of triazolopyridine-based compounds is highly dependent on the nature and position of substituents on the core scaffold and appended aryl rings. The following table summarizes the inhibitory activities of representative analogs from related series against various kinases.

Compound IDCore ScaffoldR1 (Position 2)R2 (Position 5/7)Target KinaseIC50 (µM)
15j 6-amino-triazolo[1,5-a]pyridine4-methylphenyl4-chlorophenyl at C7α-glucosidase6.60 ± 0.09[6]
Acarbose (Ref) ---α-glucosidase750.00 ± 0.56[6]
Compound 57 7-amino-[3][4][5]triazolo[1,5-a][1][3][7]triazinethien-2-yl2-methylbenzylaminoCK1δ2.08[8]
Compound 56 7-amino-[3][4][5]triazolo[1,5-a][1][3][7]triazinethien-2-yl3-methoxybenzylaminoCK1δ2.55[8]
Compound 43 7-amino-[3][4][5]triazolo[1,5-a][1][3][7]triazine4-hydroxyphenylcyclohexylmethylaminoCK1δ7.75[8]
TP-8A Tetrazolo[1,5-a]pyridin-8-amine-(Varies)BTK0.0005[9]
Ibrutinib (Ref) ---BTK0.0005[9]
TP-8A Tetrazolo[1,5-a]pyridin-8-amine-(Varies)PI3Kα0.015[9]
Ibrutinib (Ref) ---PI3Kα>1[9]

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the triazolopyridine and related scaffolds have revealed several key SAR trends:

  • Substituents on Aryl Rings: For a series of 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles, electron-donating groups, such as methyl and methoxy, on the aryl ring at position 2 were found to be beneficial for α-glucosidase inhibition. Conversely, electron-withdrawing groups like chlorine or bromine were detrimental to activity.[6]

  • Position of Substituents: In a series of 7-amino-[3][4][5]triazolo[1,5-a][1][3][7]triazine inhibitors of CK1δ, the position of substituents on a benzylamino moiety at position 5 significantly impacted potency. For instance, a 3-chlorobenzyl substituent resulted in greater activity (IC50 = 9.26 µM) compared to a 4-chlorobenzyl group (IC50 = 23.8 µM), while the 2-chloro analog was inactive.[8]

  • Bioisosteric Scaffolds: The triazolo[1,5-a]pyrimidine scaffold is a well-established bioisostere of the purine nucleus, enabling it to effectively compete with ATP for the kinase binding site.[7] Similarly, pyrazolo[1,5-a]pyrimidines are prominent frameworks for Tropomyosin Receptor Kinase (Trk) inhibitors.[10]

Experimental Protocols

The evaluation of novel kinase inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (serially diluted)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Kinase Inhibition and Development Workflow

Understanding the broader context of kinase inhibitor development and the specific signaling pathways they target is crucial for rational drug design.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target ID Target ID HTS High-Throughput Screening Target ID->HTS Hit ID Hit Identification HTS->Hit ID Hit-to-Lead Hit-to-Lead Hit ID->Hit-to-Lead Lead Opt Lead Optimization Hit-to-Lead->Lead Opt In vivo Efficacy In vivo Efficacy Lead Opt->In vivo Efficacy Tox Studies Toxicology Studies In vivo Efficacy->Tox Studies

A simplified workflow for kinase inhibitor discovery and preclinical development.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., Trk, EGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Triazolopyridine\nInhibitor Triazolopyridine Inhibitor Triazolopyridine\nInhibitor->RTK Triazolopyridine\nInhibitor->PI3K

References

In Vivo Efficacy of Kinase Inhibitors Derived from Triazolo[1,5-a]pyridine Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of kinase inhibitors featuring a[1][2][3]triazolo[1,5-a]pyridine core, with a focus on their impact on the PI3K/AKT/mTOR signaling pathway. This analysis includes a direct comparison with the established mTOR inhibitor, Everolimus, supported by experimental data from murine sarcoma models.

A novel[1][2][3]triazolo[1,5-a]pyridinylpyridine derivative, designated as compound 1c , has demonstrated notable anti-cancer properties in vivo.[4] Investigations into its mechanism of action suggest that its cytotoxic effects are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][5][6] This guide will delve into the experimental evidence supporting the in vivo efficacy of this compound and compare it against Everolimus, a well-characterized mTOR inhibitor used in the treatment of various cancers, including sarcomas.[1][2][7]

Comparative In Vivo Efficacy in Sarcoma Models

The in vivo anti-tumor activity of the[1][2][3]triazolo[1,5-a]pyridinylpyridine compound 1c was evaluated in a Sarcoma S-180 murine model. For comparison, data from a study on Everolimus in a murine fibrosarcoma (HT1080) xenograft model is presented. Both studies utilized subcutaneous tumor implantation in mice.

CompoundModelDosage and AdministrationTumor Growth InhibitionReference
Compound 1c Sarcoma S-180 (mice)50 mg/kg, intraperitoneal injection48.6%[4]
Everolimus HT1080 Fibrosarcoma Xenograft (mice)1 mg/kg, oral gavage (3 times a week)Statistically significant tumor inhibition (p < 0.05)[1]

Signaling Pathway and Experimental Workflow

The PI3K/AKT/mTOR pathway is a key signaling cascade in cancer. The accompanying diagram illustrates the points of intervention for both the[1][2][3]triazolo[1,5-a]pyridinylpyridine derivative and Everolimus. The experimental workflow for a typical in vivo xenograft study is also depicted.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibition Release Triazolopyridine [1,2,4]triazolo[1,5-a]pyridinylpyridine (Compound 1c) (Inhibits p-AKT) Triazolopyridine->AKT Inhibition Everolimus Everolimus (mTOR Inhibitor) Everolimus->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

InVivo_Xenograft_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture Cancer Cell Culture (e.g., Sarcoma S-180) Implantation Subcutaneous Injection of Cancer Cells CellCulture->Implantation AnimalModel Immunocompromised Mice AnimalModel->Implantation TumorGrowth Tumor Growth Monitoring (Calipers) Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (e.g., i.p. or oral) Randomization->Treatment Endpoint Endpoint Determination (e.g., Tumor Volume) Treatment->Endpoint Regular Monitoring DataCollection Tumor Excision & Weight Measurement Endpoint->DataCollection Analysis Statistical Analysis of Tumor Growth Inhibition DataCollection->Analysis

Caption: General Workflow of an In Vivo Xenograft Study.

Detailed Experimental Protocols

In Vivo Antitumor Assay for[1][2][3]triazolo[1,5-a]pyridinylpyridine (Compound 1c)
  • Cell Line and Animal Model: Sarcoma S-180 cells were used. Kunming mice (18-22 g) were used for the study.

  • Tumor Implantation: Sarcoma S-180 cells were implanted subcutaneously into the right axilla of the mice.

  • Treatment: One day after tumor implantation, the mice were randomly divided into a control group and a treatment group. Compound 1c was administered intraperitoneally at a dose of 50 mg/kg. The control group received the vehicle.

  • Data Collection and Analysis: After a set period, the animals were sacrificed, and the tumors were excised and weighed. The tumor inhibition rate was calculated using the formula: Inhibition Rate (%) = [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] x 100.

In Vivo Antitumor Assay for Everolimus
  • Cell Line and Animal Model: HT1080 fibrosarcoma cells were used. Athymic nude mice were used for the xenograft model.[1]

  • Tumor Implantation: HT1080 cells were implanted subcutaneously into the flank of the mice.[1]

  • Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups. Everolimus was administered orally at a dose of 1 mg/kg, three times a week.[1]

  • Data Collection and Analysis: Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised and may be weighed. Statistical analysis was performed to compare tumor growth between the treated and control groups.[1]

References

A Head-to-Head Comparison of Triazolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of kinase inhibitors with therapeutic potential across various diseases, including inflammatory conditions and cancer. This guide provides a head-to-head comparison of prominent triazolopyridine-based inhibitors targeting key kinases: p38 Mitogen-Activated Protein (MAP) Kinase, Janus Kinase 1 (JAK1), Spleen Tyrosine Kinase (Syk), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1). This analysis is supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.

Key Kinase Targets and a Comparative Overview

Triazolopyridine-based inhibitors have been successfully developed to target several critical kinases involved in distinct signaling pathways. The versatility of the triazolopyridine core allows for fine-tuning of selectivity and potency against these different targets.

  • p38 MAP Kinase: A key mediator of the inflammatory response, activated by cellular stress and cytokines.[1] Inhibition of p38 MAP kinase can block the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

  • Janus Kinase 1 (JAK1): A member of the JAK family of tyrosine kinases that plays a crucial role in cytokine signaling through the JAK-STAT pathway.[2][3] Selective inhibition of JAK1 is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[2]

  • Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase that is essential for signal transduction in various immune cells, including B cells, mast cells, and neutrophils.[4] Syk inhibitors are being investigated for the treatment of autoimmune diseases and certain cancers.[4]

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival, proliferation, and apoptosis.[5] Overexpression of PIM-1 is associated with several types of cancer, making it a target for anti-cancer drug development.[5]

Data Presentation: A Comparative Look at Inhibitor Potency

The following tables summarize the in vitro potency of representative triazolopyridine-based inhibitors against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: Triazolopyridine-Based p38α MAP Kinase Inhibitors

CompoundC4 Aryl GroupTriazole Side-Chainp38α IC50 (nM)
14-FluorophenylMethyl100
24-FluorophenylEthyl75
34-FluorophenylIsopropyl50
42,4-DifluorophenylIsopropyl25
52,4-DifluorophenylCyclopropyl15
62,4-Difluorophenyltert-Butyl30

This data is representative and compiled from typical Structure-Activity Relationship (SAR) studies of triazolopyridine-based p38 inhibitors for illustrative purposes.[1]

Table 2: Filgotinib (GLPG0634) - A Triazolopyridine-Based JAK1-Selective Inhibitor

KinaseRecombinant Enzyme IC50 (nM)Human Whole Blood Assay IC50 (nM)
JAK110629[6]
JAK228-
JAK3810-
TYK2116-

Data sourced from studies on Filgotinib.[7]

Table 3: CC-509 - A Triazolopyridine-Based Syk Inhibitor

ParameterValue
Syk Enzyme IC5026 nM
Ki18 nM

CC-509 is a potent and reversible inhibitor of the Syk enzyme.

Table 4: Representative Triazolopyridine-Based PIM-1 Kinase Inhibitors

CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)
Compound A62307
Compound B5686

Data illustrates the potency and isoform selectivity of representative PIM-1 inhibitors.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general workflow for a kinase inhibition assay.

Signaling Pathway Diagrams

p38_MAPK_Pathway Stress Environmental Stress / Inflammatory Cytokines Upstream_Kinases Upstream Kinases (e.g., MEKK, MLK) Stress->Upstream_Kinases MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 phosphorylate p38 p38 MAP Kinase MKK3_6->p38 phosphorylate Downstream_Targets Downstream Targets (e.g., ATF-2, MK2) p38->Downstream_Targets phosphorylate Inhibitor Triazolopyridine Inhibitor Inhibitor->p38 inhibits Inflammation Inflammation (e.g., TNF-α, IL-6 production) Downstream_Targets->Inflammation

Caption: p38 MAP Kinase Signaling Pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Inhibitor Triazolopyridine Inhibitor (e.g., Filgotinib) Inhibitor->JAK inhibits STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates

Caption: JAK/STAT Signaling Pathway.

Syk_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR ITAM ITAMs BCR->ITAM activates Syk Syk ITAM->Syk recruits & activates Downstream Downstream Signaling (e.g., PLCγ, PI3K) Syk->Downstream Inhibitor Triazolopyridine Inhibitor (e.g., CC-509) Inhibitor->Syk inhibits Cellular_Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream->Cellular_Response

Caption: Syk Signaling in B-Cells.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 induces expression Downstream_Targets Downstream Targets (e.g., BAD, p21) PIM1->Downstream_Targets phosphorylates Inhibitor Triazolopyridine Inhibitor Inhibitor->PIM1 inhibits Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival

Caption: PIM-1 Kinase Signaling Pathway.

Experimental Workflow Diagram

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Inhibitor_Dilution Prepare serial dilutions of triazolopyridine inhibitor Incubation Incubate kinase with inhibitor Inhibitor_Dilution->Incubation Enzyme_Prep Prepare kinase enzyme and substrate solution Enzyme_Prep->Incubation Reaction_Start Initiate reaction with ATP and substrate Incubation->Reaction_Start Signal_Detection Measure kinase activity (e.g., luminescence, fluorescence) Reaction_Start->Signal_Detection IC50_Calc Calculate IC50 value Signal_Detection->IC50_Calc

Caption: General Kinase Inhibition Assay Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust drug discovery. Below are methodologies for key assays cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer. A typical buffer may consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[1]

  • Enzyme and Substrate: Dilute the active kinase enzyme and its specific substrate (e.g., a peptide or protein) to their final desired concentrations in the kinase buffer.[1]

  • ATP Solution: Prepare a stock solution of ATP in water and dilute it to the desired final concentration in the kinase buffer. The ATP concentration is often kept at or near the Km value for the specific kinase.

  • Inhibitor Solutions: Prepare a stock solution of the triazolopyridine inhibitor in 100% DMSO. Create a series of dilutions of the inhibitor to be tested.[1]

2. Assay Procedure:

  • Add the diluted inhibitor solutions to the wells of a microplate (e.g., 384-well plate). Include controls with DMSO only (no inhibitor).

  • Add the diluted kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding the ATP and substrate solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. Detection:

  • Stop the reaction and measure the kinase activity. The detection method will depend on the assay format. Common methods include:

    • Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced, which is proportional to kinase activity. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[9]

    • Fluorescence-based assays (e.g., TR-FRET): These assays use a fluorescently labeled substrate. Phosphorylation of the substrate by the kinase is detected by a specific antibody, leading to a change in the fluorescence signal.[10]

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

2. Compound Treatment:

  • Treat the cells with various concentrations of the triazolopyridine inhibitor for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.

3. MTT Addition and Incubation:

  • After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[11] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

5. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and to analyze the activation state of signaling pathways by detecting phosphorylated proteins.[12]

1. Cell Lysis and Protein Quantification:

  • Treat cells with the triazolopyridine inhibitor for the desired time.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation states.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).[13]

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[12]

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14]

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., total p38, phospho-p38, total STAT3, phospho-STAT3).

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[13]

4. Detection:

  • Wash the membrane to remove unbound secondary antibody.

  • Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.

  • Capture the signal using an imaging system.[13]

5. Data Analysis:

  • Analyze the intensity of the bands corresponding to the target proteins. The levels of phosphorylated proteins are often normalized to the levels of the total protein to determine the extent of pathway inhibition.

This guide provides a foundational comparison of triazolopyridine-based kinase inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions related to their compounds and targets of interest. The provided protocols offer a starting point for the in-house evaluation and comparison of these promising therapeutic agents.

References

Selectivity profiling of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivatives against kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the inhibitory activity of novel 8-Methoxy-triazolo[1,5-a]pyridin-2-amine derivatives against a panel of kinases has not been extensively reported in publicly available scientific literature. Research has, however, explored the kinase inhibitory potential of the broader triazolo[1,5-a]pyridine scaffold, revealing potent and selective inhibitors for various therapeutic targets.

This guide synthesizes available data on related triazolo[1,5-a]pyridine compounds to provide a comparative overview of their kinase selectivity, offering insights for researchers and drug development professionals. The focus will be on derivatives with published kinase panel data to illustrate the potential of this chemical class.

Comparative Kinase Inhibition Profile

While specific data for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine derivatives is not available, studies on other substituted triazolo[1,5-a]pyridines highlight their potential as selective kinase inhibitors. For instance, derivatives have been developed as potent inhibitors of Janus Kinase 2 (JAK2), Transforming Growth Factor-β Type I Receptor Kinase (ALK5), and Phosphoinositide 3-kinase (PI3K). The selectivity of these compounds is a critical aspect of their therapeutic potential, as off-target kinase inhibition can lead to unwanted side effects.

To illustrate the comparative selectivity, the following table summarizes the inhibitory activity of a representative triazolo[1,5-a]pyridine derivative against a panel of kinases.

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)
JAK2 15 25
JAK1250350
JAK3>1000>1000
TYK2450600
ALK5 18 30
p38α>5000>5000
PI3Kγ 10 20
PI3Kα500750
PI3Kβ600800
PI3Kδ300450

Note: Data presented is hypothetical and for illustrative purposes, based on trends observed in published research on triazolopyridine derivatives.

Experimental Protocols

The determination of kinase inhibitory activity and selectivity is crucial for the characterization of potential drug candidates. Standard methodologies employed in the profiling of kinase inhibitors are detailed below.

Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For kinase assays, a common method is the ADP-Glo™ Kinase Assay.

  • Reaction Setup : A reaction mixture is prepared containing the kinase, a specific substrate, ATP, and the test compound at various concentrations.

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ATP Depletion Measurement : The amount of ATP remaining in the reaction is measured. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion : A kinase detection reagent is then added to convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection : The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal proportional to the ADP concentration, which in turn is proportional to the kinase activity.

  • Data Analysis : The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., sigmoidal dose-response).

Kinase Selectivity Profiling

To assess the selectivity of a compound, it is screened against a large panel of kinases. This is often performed by specialized contract research organizations (CROs). The general workflow is as follows:

G Kinase Selectivity Profiling Workflow cluster_0 Compound Preparation cluster_1 Kinase Panel Screening cluster_2 Data Analysis A Test Compound (e.g., 8-Methoxy-triazolo[1,5-a]pyridin-2-amine derivative) B Serial Dilution A->B C Incubation with Kinase Panel B->C D Activity Assay (e.g., ADP-Glo) C->D E Inhibition Calculation D->E F Selectivity Profile Generation E->F

Kinase Selectivity Profiling Workflow

Signaling Pathway Involvement

The therapeutic effect of a kinase inhibitor is directly related to its modulation of specific signaling pathways. For example, a JAK2 inhibitor would interfere with the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.

G Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Inhibitor Triazolopyridine Inhibitor Inhibitor->JAK2 Inhibits

Validating the Mechanism of Action of Novel Triazolopyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a novel compound's mechanism of action is a cornerstone of the drug discovery process. This guide provides a comprehensive framework for validating the activity of novel triazolopyridine-based compounds, a chemical scaffold of significant interest in therapeutic development. Using the selective Janus kinase 2 (JAK2) inhibitor Fedratinib, a triazolopyridine derivative, as a primary example, this document outlines key experimental approaches, presents comparative data against the established JAK1/JAK2 inhibitor Ruxolitinib, and provides detailed protocols to facilitate reproducible research.

Comparative Performance Data: Fedratinib vs. Ruxolitinib

The initial validation of a novel compound involves quantifying its inhibitory potency and selectivity against its intended target and comparing it to existing alternatives. The following tables summarize the biochemical potency and cellular activity of Fedratinib in comparison to Ruxolitinib.

Table 1: Biochemical Inhibitory Activity of Fedratinib and Ruxolitinib Against JAK Family Kinases

CompoundTarget KinaseIC50 (nM)Selectivity vs. JAK2
Fedratinib (Triazolopyridine) JAK2 3 -
JAK1~10535-fold
JAK3>1000>334-fold
TYK2~405~135-fold
RuxolitinibJAK22.8-
JAK13.3~0.85-fold
JAK3428>150-fold
TYK219~7-fold

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Data is compiled from multiple sources for comparison.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Table 2: Cellular Activity of Fedratinib and Ruxolitinib in JAK2-Dependent Cell Lines

CompoundCell LineAssayIC50 / EC50 (nM)
Fedratinib (Triazolopyridine) HEL (JAK2 V617F)Proliferation~300
Ba/F3-JAK2 V617FProliferation~270-420
RuxolitinibHEL (JAK2 V617F)ProliferationNot specified
Ba/F3-JAK2 V617FProliferationNot specified

IC50/EC50 values in cellular assays represent the concentration required to inhibit 50% of cell proliferation or another specified cellular effect.[4][10][11]

Key Experimental Protocols

To ensure the reproducibility and accuracy of findings, detailed experimental protocols are essential. The following sections provide methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Objective: To determine the IC50 value of a novel triazolopyridine compound against the target kinase (e.g., JAK2).

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (Fedratinib or novel triazolopyridine) and control inhibitor (Ruxolitinib)

  • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kit)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in DMSO.

  • In a multiwell plate, add the kinase buffer, recombinant JAK2 enzyme, and the substrate peptide.

  • Add the diluted compounds to the wells. Include wells with DMSO only as a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's protocol. For the Kinase-Glo® assay, this involves adding the reagent which measures the amount of ATP remaining in the well.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Cellular Phospho-STAT5 Western Blot Assay

This assay assesses the compound's ability to inhibit the downstream signaling of the target kinase within a cellular context.

Objective: To determine if the novel triazolopyridine compound inhibits the phosphorylation of STAT5, a key downstream substrate of JAK2.

Materials:

  • JAK2-dependent cell line (e.g., HEL cells, which harbor the JAK2 V617F mutation)

  • Cell culture medium and supplements

  • Test compound and control inhibitor

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed the cells in multiwell plates and allow them to adhere or grow to a suitable confluency.

  • Treat the cells with various concentrations of the test compound or control inhibitor for a specified duration (e.g., 1-4 hours). Include a DMSO-treated control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT5 or a loading control protein like GAPDH.[14][15][16][17]

Cell Viability and Proliferation Assay

This assay measures the effect of the compound on the growth and viability of cancer cells that are dependent on the target kinase.

Objective: To determine the EC50 value of the novel triazolopyridine compound in a cancer cell line.

Materials:

  • JAK2-dependent cell line (e.g., HEL cells)

  • Cell culture medium and supplements

  • Test compound and control inhibitor

  • 96-well, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Seed the cells at a predetermined density in a 96-well opaque-walled plate.

  • Allow the cells to attach and resume growth overnight.

  • Treat the cells with a range of concentrations of the test compound and control inhibitor. Include DMSO-treated wells as a control.

  • Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the cell culture medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.[3][18][19][20][21][22]

Visualizing the Mechanism of Action

Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to visualize the JAK-STAT signaling pathway and a typical workflow for validating a novel kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization JAK2->JAK2 STAT5 STAT5 JAK2->STAT5 4. Phosphorylation pSTAT5 p-STAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer 5. Dimerization DNA DNA STAT5_dimer->DNA 6. Nuclear Translocation Fedratinib Fedratinib (Triazolopyridine) Fedratinib->JAK2 Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Transcriptional Activation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

G cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation cluster_in_vivo In Vivo Validation Biochemical Biochemical Assay (e.g., Kinase-Glo) Selectivity Kinome Selectivity Screen Biochemical->Selectivity Determine IC50 & Selectivity TargetEngagement Target Engagement Assay (e.g., p-STAT5 Western Blot) Selectivity->TargetEngagement CellViability Cell Viability Assay (e.g., CellTiter-Glo) TargetEngagement->CellViability Confirm On-Target Effect & Determine EC50 AnimalModel Animal Model Studies (e.g., Xenograft) CellViability->AnimalModel PKPD Pharmacokinetics/ Pharmacodynamics AnimalModel->PKPD Evaluate Efficacy & Exposure Start Novel Triazolopyridine Compound Start->Biochemical

References

A Comparative Analysis of Novel Triazolopyridine Inhibitors and Existing Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of emerging triazolopyopyridine-based cancer inhibitors against established therapeutic agents. It includes a detailed comparison of their in vitro and in vivo efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Triazolopyridine derivatives have emerged as a promising class of small molecule inhibitors targeting a range of kinases and signaling pathways implicated in oncogenesis. These compounds have demonstrated potent anti-proliferative activity in various cancer cell lines, including those resistant to current standard-of-care drugs. This guide focuses on a comparative analysis of these novel inhibitors against established therapies for colorectal, breast, and non-small cell lung cancers, highlighting their potential as next-generation cancer therapeutics.

Data Presentation

In Vitro Anti-proliferative Activity of Triazolopyridine Derivatives and Standard Therapies

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected triazolopyridine inhibitors and standard-of-care drugs against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DrugTarget(s)Cell LineCancer TypeIC50 (µM)Reference
Triazolopyridine Derivatives
Compound 19JAK1/HDAC6MDA-MB-231Breast Cancer0.75[1]
RPMI-8226Multiple Myeloma0.12[1]
TI-12403Tankyrase (TNKS)COLO320DMColorectal CancerNot explicitly stated in abstract, but demonstrated efficacy[2]
DLD-1Colorectal CancerNot explicitly stated in abstract, but demonstrated efficacy[2]
A11Smoothened (SMO)CRC cellsColorectal CancerSuperior to Vismodegib[3]
Standard Therapies
5-Fluorouracil (5-FU)Thymidylate SynthaseHCT-116Colorectal CancerNot specified in direct comparison
MGC-803Gastric Cancer> H12 (9.47 µM)[4]
MCF-7Breast Cancer> H12 (13.1 µM)[4]
SAHA (Vorinostat)HDACMDA-MB-231Breast CancerLess potent than Compound 19[1]
RPMI-8226Multiple MyelomaLess potent than Compound 19[1]
FilgotinibJAK1MDA-MB-231Breast CancerLess potent than Compound 19[1]
RPMI-8226Multiple MyelomaLess potent than Compound 19[1]
VismodegibSmoothened (SMO)CRC cellsColorectal CancerLess potent than A11[3]
ErlotinibEGFRHCT 116Colorectal Cancer>30[5]
MCF7Breast Cancer>30[5]
H460Non-Small Cell Lung>30[5]
DasatinibBCR-ABL, SRCHCT 116Colorectal Cancer0.14[5]
MCF7Breast Cancer0.67[5]
H460Non-Small Cell Lung9.0[5]
SorafenibRaf/Mek/ErkHCT 116Colorectal Cancer18.6[5]
MCF7Breast Cancer16.0[5]
H460Non-Small Cell Lung18.0[5]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Signaling Pathways and Mechanisms of Action

Triazolopyridine inhibitors have been shown to target several critical signaling pathways involved in cancer progression. The diagrams below illustrate the points of intervention for these novel compounds in comparison to existing therapies.

WNT/β-catenin Signaling Pathway

The WNT/β-catenin pathway is frequently dysregulated in colorectal cancer. Tankyrase (TNKS) inhibitors, such as TI-12403, prevent the degradation of AXIN, a key component of the β-catenin destruction complex. This leads to the downregulation of β-catenin and its target genes, thereby inhibiting tumor growth.

WNT_signaling cluster_destruction_complex β-catenin Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Axin Axin LRP5_6->Axin Dsh->Axin GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation CK1 CK1 CK1->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus and binds Proteasome Proteasomal Degradation beta_catenin->Proteasome Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates TNKS Tankyrase (TNKS) TNKS->Axin PARylates for degradation TI_12403 TI-12403 (Triazolopyridine) TI_12403->TNKS Inhibits

WNT/β-catenin pathway inhibition.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Smoothened (SMO) is a key transmembrane protein in this pathway. Triazolopyridine inhibitors like A11 have been developed to target SMO, showing superiority over existing drugs like Vismodegib.

Hedgehog_Signaling cluster_off Pathway OFF (No Hh ligand) cluster_on Pathway ON (Hh ligand present) Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched1 (PTCH1) Receptor Hh->PTCH1 Binds and inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO_active Active SMO GLI GLI Proteins SUFU->GLI Sequesters and promotes cleavage to GLI-R GLI_A GLI Activator GLI->GLI_A Translocates to nucleus as GLI-A GLI_R GLI Repressor GLI->GLI_R Target_Genes_On Target Gene Expression (ON) GLI_A->Target_Genes_On Activates Target_Genes_Off Target Gene Expression (OFF) GLI_R->Target_Genes_Off Represses A11 A11 (Triazolopyridine) A11->SMO_active Inhibits Vismodegib Vismodegib (Standard Therapy) Vismodegib->SMO_active Inhibits SMO_active->SUFU Inhibits EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Triazolopyrimidine Triazolopyrimidine Inhibitor Triazolopyrimidine->Dimerization Inhibits Erlotinib Erlotinib (Standard Therapy) Erlotinib->Dimerization Inhibits MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compounds Add triazolopyridine inhibitors and standard drugs incubate_overnight->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end Western_Blot_Workflow start Start cell_lysis Cell Lysis and Protein Extraction start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end Xenograft_Workflow start Start cell_injection Subcutaneous injection of cancer cells into mice start->cell_injection tumor_growth Tumor growth to palpable size cell_injection->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer compounds and vehicle randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Reach study endpoint monitoring->endpoint Continue until data_analysis Analyze tumor growth inhibition and toxicity endpoint->data_analysis end End data_analysis->end

References

Comparative ADME Properties of Triazolopyridine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of[1][2][3]triazolo[1,5-a]pyridine analogs. The data presented is derived from preclinical studies and is intended to guide the optimization of lead compounds within this chemical class.

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the ADME profile of analogs is critical for the successful development of drug candidates with favorable pharmacokinetic characteristics. This guide summarizes key in vivo pharmacokinetic parameters and provides an overview of the experimental protocols used to generate such data.

Comparative In Vivo Pharmacokinetic Data

The following table presents a summary of the in vivo pharmacokinetic profiles of four triazolopyridine analogs in mice. The data highlights how structural modifications can influence key ADME parameters such as bioavailability, clearance, volume of distribution, and half-life.

Compound IDBioavailability (BA %)AUC p.o. (nM*h)Unbound Clearance (CLu, L/h/kg)Volume of Distribution (VDss, L/kg)Half-life p.o. (t½, h)Half-life i.v. (t½, h)
1 48490461.60.70.7
3a 478405.30.771.21.4
4f 11023004.51.11.11.0
5a 120150001.10.803.63.9

Data sourced from a cassette dosing study in mice, with a 2 µmol/kg oral (p.o.) dose and a 1 µmol/kg intravenous (i.v.) dose.

Experimental Protocols

The following are detailed methodologies for key in vitro and in vivo experiments typically conducted to assess the ADME properties of drug candidates.

In Vitro Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

  • Preparation: Pooled liver microsomes from the desired species (e.g., human, mouse, rat) are thawed and diluted in a potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. The test compound is added to this mixture at a final concentration of 1 µM.

  • Incubation: The reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes, and the mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination and Analysis: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which precipitates the proteins. After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach its target.

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is commonly used, which consists of individual wells with two chambers separated by a semipermeable membrane (typically with a molecular weight cutoff of 8-12 kDa).

  • Procedure: Plasma from the desired species is spiked with the test compound (e.g., at 1 µM). This plasma solution is added to one chamber of the dialysis well, and a buffer solution (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each aliquot is determined by LC-MS/MS.

  • Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Aqueous Solubility

This assay measures the maximum concentration of a compound that can dissolve in an aqueous solution at a specific pH.

  • Kinetic Solubility (Turbidimetric Method): A stock solution of the test compound in DMSO is serially diluted and added to an aqueous buffer (e.g., PBS, pH 7.4). The formation of a precipitate is monitored by measuring the turbidity of the solution using a nephelometer or a UV/Vis plate reader. The concentration at which precipitation occurs is determined as the kinetic solubility.

  • Thermodynamic Solubility (Shake-Flask Method): An excess amount of the solid compound is added to a vial containing an aqueous buffer. The vial is shaken at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified by HPLC-UV or LC-MS/MS.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) to predict the intestinal absorption of a compound.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

  • Assay Procedure: The test compound is added to the apical (donor) side of the cell monolayer. Samples are collected from the basolateral (receiver) side at various time points. To assess active efflux, the transport can also be measured in the reverse direction (basolateral to apical).

  • Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated, which provides an estimate of the compound's ability to cross the intestinal barrier.

Experimental Workflow Diagram

ADME_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetics Solubility Aqueous Solubility Data_Analysis Data Analysis & Modeling Solubility->Data_Analysis Permeability Caco-2 Permeability Permeability->Data_Analysis Metabolism Metabolic Stability (Liver Microsomes) Metabolism->Data_Analysis PPB Plasma Protein Binding PPB->Data_Analysis PK_Study Pharmacokinetic Study (e.g., in Mice) PK_Study->Data_Analysis Generate PK Parameters Lead_Opt Lead Optimization Lead_Opt->Solubility Absorption Lead_Opt->Permeability Absorption Lead_Opt->Metabolism Metabolism Lead_Opt->PPB Distribution Candidate_Selection Candidate Selection Data_Analysis->PK_Study Guide In Vivo Study Design Data_Analysis->Candidate_Selection Informed Decision

Caption: A representative workflow for the assessment of ADME properties in drug discovery.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential drug candidate is paramount. This guide provides a comparative analysis of the cross-reactivity of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine based inhibitors, offering insights into their potential off-target effects and therapeutic windows. The following data and protocols are presented to facilitate a comprehensive evaluation of this class of compounds against alternative inhibitors.

The development of highly selective kinase inhibitors is a significant challenge in drug discovery due to the conserved nature of the ATP-binding site across the kinome.[1] Off-target activities can lead to unforeseen side effects or, in some instances, beneficial polypharmacology.[2] Therefore, rigorous cross-reactivity profiling is an indispensable step in the preclinical assessment of novel kinase inhibitors.[1] This guide focuses on inhibitors built around the 8-Methoxy-triazolo[1,5-A]pyridin-2-amine scaffold, a class of compounds that has shown promise as inhibitors of various kinases, including Janus kinase 2 (JAK2) and Transforming Growth Factor-β Type I Receptor Kinase (ALK5).[3][4][5]

Comparative Kinase Inhibition Profile

To illustrate the selectivity of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine based inhibitors, we present a hypothetical inhibitor, "Compound X," and compare its activity against a panel of representative kinases with a hypothetical alternative inhibitor, "Compound Y." The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Target KinaseCompound X (IC50, nM)Compound Y (IC50, nM)
Primary Target
JAK21525
Off-Targets
JAK115080
JAK3800350
ALK5450>10,000
p38α>10,0001,200
SRC2,500900
ABL>10,0005,000

Experimental Protocols

The following are detailed methodologies for key experiments cited in cross-reactivity studies.

In Vitro Kinase Assay Panel

This protocol outlines a common method for determining the IC50 values of an inhibitor against a broad panel of kinases.[6]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a microplate, add the kinase, its specific substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature for a specified time.

  • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of kinase activity at each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Chemical Proteomics Approach for Target Profiling

Chemical proteomics techniques, such as the use of "kinobeads," can identify the targets and off-targets of an inhibitor in a more native cellular context.[7][8]

Experimental Workflow:

  • Cell Lysate Preparation: Prepare lysates from cells or tissues of interest.

  • Competitive Binding: Incubate the cell lysate with varying concentrations of the test inhibitor.

  • Kinobead Incubation: Add kinobeads (an affinity resin with immobilized non-selective kinase inhibitors) to the lysate to capture kinases that are not bound to the test inhibitor.[7]

  • Affinity Purification: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[9]

  • Data Analysis: Determine the binding affinity of the inhibitor for different kinases by quantifying the displacement from the kinobeads at various inhibitor concentrations.

Visualizing Experimental and Logical Relationships

To better understand the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway that can be affected by off-target kinase inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., 8-Methoxy-triazolo [1,5-A]pyridin-2-amine based) Assay Kinase Activity Assay (e.g., Radiometric Assay) Inhibitor->Assay KinasePanel Panel of Purified Kinases KinasePanel->Assay Incubation Incubation with [γ-³³P]ATP Assay->Incubation Measurement Radioactivity Measurement Incubation->Measurement IC50 IC50 Value Determination Measurement->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Workflow for in vitro kinase inhibitor profiling.

Signaling_Pathway cluster_pathway Simplified JAK-STAT Pathway cluster_inhibitor Inhibitor Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 8-Methoxy-triazolo [1,5-A]pyridin-2-amine based Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

The comprehensive evaluation of cross-reactivity is a critical component of the drug development pipeline. For 8-Methoxy-triazolo[1,5-A]pyridin-2-amine based inhibitors, understanding their selectivity profile through systematic in vitro screening and cellular assays is essential. The methodologies and comparative data frameworks presented in this guide are intended to support researchers in making informed decisions about the therapeutic potential and possible liabilities of this promising class of compounds. Further investigations, including cell-based assays and in vivo studies, are necessary to fully elucidate their biological effects.

References

Safety Operating Guide

Proper Disposal of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals

Proper Disposal of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals

For Immediate Release

Researchers and drug development professionals handling 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this heterocyclic amine compound.

I. Immediate Safety Precautions

Prior to handling 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine for disposal, it is imperative to consult the Safety Data Sheet (SDS) for the most comprehensive safety information. General precautions for similar triazolopyridine compounds include wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][4]

II. Disposal Protocol

The primary principle for the disposal of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or down the drain.[5][6]

Step 1: Waste Collection and Storage

  • Container: Collect waste 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine in a designated, compatible, and properly sealed hazardous waste container.[6][7][8] The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name.[8]

  • Segregation: Store the waste container in a designated, secure area, segregated from incompatible materials.[8] For instance, acids should be stored away from bases.[9]

  • Contamination: Ensure the exterior of the waste container remains clean and free of chemical residue.[7]

Step 2: Professional Disposal

  • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal company.[2] These companies are equipped to handle and treat chemical waste in an environmentally responsible and compliant manner.

  • Regulatory Compliance: Adhere to all local, regional, and national regulations for hazardous waste disposal.[3]

Step 3: Decontamination of Empty Containers

  • Rinsing: Triple rinse empty containers that held 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine with a suitable solvent.

  • Rinsate Collection: The rinsate from the cleaning process must also be collected and disposed of as hazardous waste.[6]

  • Container Disposal: Once thoroughly decontaminated, the container can be disposed of or recycled according to institutional protocols. Puncturing the container can prevent its reuse for other purposes.[10]

III. Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent further spread of the material.[10] Use appropriate absorbent materials for containment and collect the spilled substance and cleanup materials into a sealed container for hazardous waste disposal.[3][10] Ensure adequate ventilation. For personal protection during cleanup, wear appropriate PPE.[2]

Visual Guide: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Gcluster_0Start: Chemical Waste Generationcluster_1Step 1: Collection & Segregationcluster_2Step 2: Disposal Pathcluster_3Step 3: Final Dispositionstart8-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine WastecollectCollect in Labeled,Compatible Containerstart->collectsegregateStore in Designated Area,Segregated from Incompatiblescollect->segregateis_hazardousIs it Hazardous Waste?segregate->is_hazardousprofessional_disposalContact LicensedWaste Disposal Serviceis_hazardous->professional_disposalYes (Assume Hazardous)improper_disposalImproper Disposal(Sink/Trash)is_hazardous->improper_disposalNo (Incorrect Path)incinerationControlled Incineration byLicensed Facilityprofessional_disposal->incinerationendEnd of Life Cycleincineration->end

Caption: Disposal workflow for 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Quantitative Data Summary

ParameterGuidelineSource Citation
Waste Container Fill LevelDo not exceed 90% of the container's capacity.[7]
Maximum Stored Waste VolumeNever store more than 10 gallons of hazardous waste in a lab.[6]
Small Quantity Disposal (Sewer)Prohibited for this class of chemicals.[5][10]

Personal protective equipment for handling 8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Essential Safety and Handling Guide for 8-Methoxy-[1][2][3]triazolo[1,5-A]pyridin-2-amine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Methoxy-[1][2][3]triazolo[1,5-A]pyridin-2-amine. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling 8-Methoxy-[1][2][3]triazolo[1,5-A]pyridin-2-amine.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or gogglesMust comply with EN166 (EU) or 29 CFR 1910.133 (OSHA) standards.
Hand Protection Compatible chemical-resistant glovesNitrile rubber is a suitable option. Gloves must be inspected before use.
Respiratory Protection NIOSH/MSHA-approved respiratorRequired when handling the powder or if ventilation is inadequate.
Body Protection Laboratory coatTo prevent skin contact.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following operational procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Personal Preparation:

  • Thoroughly wash hands before and after handling the chemical.

  • Don the appropriate PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid direct contact with the skin, eyes, and clothing.[1][3][4]

  • Do not breathe in dust or vapors.[1][3]

  • Weigh and handle the solid material in a manner that minimizes dust generation.

  • Keep the container tightly closed when not in use.[1]

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of 8-Methoxy-[1][2][3]triazolo[1,5-A]pyridin-2-amine and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of the chemical waste in a designated, labeled, and sealed container.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of the chemical down the drain.[4]

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated.

    • Place all contaminated materials in a sealed bag or container for hazardous waste disposal.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as hazardous waste.

    • Puncture and dispose of the empty container in accordance with institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of 8-Methoxy-[1][2][3]triazolo[1,5-A]pyridin-2-amine.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon PPEprep_setupPrepare Fume Hoodprep_ppe->prep_setuphandle_weighWeigh Chemicalprep_setup->handle_weighhandle_expPerform Experimenthandle_weigh->handle_expcleanup_deconDecontaminate Workspacehandle_exp->cleanup_deconcleanup_wasteSegregate Wastecleanup_decon->cleanup_wastecleanup_disposeDispose of Wastecleanup_waste->cleanup_disposecleanup_ppeDoff PPEcleanup_dispose->cleanup_ppe

Caption: Workflow for safe handling of 8-Methoxy-[1][2][3]triazolo[1,5-A]pyridin-2-amine.

×

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Feasible Synthetic Routes

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8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.